molecular formula C18H26O4 B585367 Isopentyl pentyl phthalate CAS No. 776297-69-9

Isopentyl pentyl phthalate

Cat. No.: B585367
CAS No.: 776297-69-9
M. Wt: 306.402
InChI Key: MCXWUHMDAJQKBI-UHFFFAOYSA-N
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Description

Isopentyl pentyl phthalate, also known as this compound, is a useful research compound. Its molecular formula is C18H26O4 and its molecular weight is 306.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWUHMDAJQKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776297-69-9
Record name 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate
Source CAS Common Chemistry
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Record name n-pentyl-isopentylphthalate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for isopentyl pentyl phthalate, a mixed dialkyl phthalate. The document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data derived from established methodologies for analogous compounds.

Introduction

This compound is an unsymmetrical diester of phthalic acid. The synthesis of such mixed esters presents a unique challenge: to favor the formation of the desired unsymmetrical product over the two possible symmetrical diesters (dipentyl phthalate and diisopentyl phthalate). A random esterification of phthalic anhydride with a mixture of pentyl and isopentyl alcohol would result in a statistical mixture of these three products, necessitating complex purification.[1] To achieve a high yield of the target compound, a sequential, two-stage esterification process is the most effective and industrially relevant pathway.

This method is based on the principles of the Fischer-Speier esterification, where a carboxylic acid (or its anhydride) reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2][3][4] The synthesis of this compound involves the initial formation of a monoester (a half-ester) from phthalic anhydride and one of the alcohols, followed by the esterification of the remaining carboxylic acid group with the second alcohol.[1][5]

Chemical Synthesis Pathway

The synthesis of this compound is a two-stage process:

  • Monoester Formation: Phthalic anhydride is reacted with one of the alcohols (either pentyl alcohol or isopentyl alcohol) to open the anhydride ring and form a monoalkyl phthalate. This reaction is typically rapid and can often proceed without a catalyst.[6][7]

  • Diester Formation: The resulting monoalkyl phthalate is then esterified with the second alcohol in the presence of an acid catalyst to yield the final product, this compound. This second step is an equilibrium reaction and requires the removal of water to drive it to completion.[7]

The order of alcohol addition can be varied. However, reacting the less sterically hindered alcohol first is often preferred. For the synthesis of this compound, we will describe the initial reaction with n-pentyl alcohol.

Reaction Pathway Diagram

Synthesis_Pathway cluster_stage1 Stage 1: Monoesterification cluster_stage2 Stage 2: Diesterification PhthalicAnhydride Phthalic Anhydride MonopentylPhthalate Monopentyl Phthalate (Half-ester) PhthalicAnhydride->MonopentylPhthalate + n-Pentyl Alcohol PentylAlcohol n-Pentyl Alcohol IsopentylAlcohol Isopentyl Alcohol IsopentylPentylPhthalate This compound MonopentylPhthalate->IsopentylPentylPhthalate + Isopentyl Alcohol (H+ catalyst) Water Water IsopentylPentylPhthalate->Water - H2O

Caption: Two-stage synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of mixed alkyl phthalates.[1][6][8][9]

Materials:

  • Phthalic Anhydride (1.0 mol)

  • n-Pentyl Alcohol (1.0 mol)

  • Isopentyl Alcohol (1.2 mol, slight excess)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.02 mol)

  • Sodium Bicarbonate Solution (5% w/v)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Toluene (for azeotropic removal of water, optional)

Equipment:

  • Round-bottom flask with a reflux condenser and Dean-Stark trap (or equivalent setup for water removal)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Vacuum distillation apparatus

Procedure:

Stage 1: Formation of Monopentyl Phthalate

  • To a clean, dry round-bottom flask, add phthalic anhydride (1.0 mol) and n-pentyl alcohol (1.0 mol).

  • Heat the mixture with stirring to approximately 130°C. The reaction is exothermic and should proceed to completion within 60 minutes, resulting in the formation of monopentyl phthalate.[9]

Stage 2: Formation of this compound

  • Cool the reaction mixture to below 100°C.

  • Add isopentyl alcohol (1.2 mol) and the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 mol). If using azeotropic removal of water, add toluene at this stage.

  • Attach the reflux condenser and Dean-Stark trap.

  • Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohols and toluene, if used. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

  • Continue the reaction until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by measuring the acid number of the reaction mixture.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted monoester. Repeat until the aqueous layer is no longer acidic.

  • Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess alcohol and toluene (if used) by distillation under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Stage1 Stage 1: React Phthalic Anhydride and n-Pentyl Alcohol (130°C) Start->Stage1 Stage2 Stage 2: Add Isopentyl Alcohol and Catalyst, Reflux with Water Removal Stage1->Stage2 Workup Work-up: Neutralize with NaHCO3, Wash with Brine Stage2->Workup Drying Dry with Anhydrous MgSO4 Workup->Drying Filtration Filter Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

ParameterTypical Value/RangeNotes
Yield 80-95%The yield is highly dependent on the efficiency of water removal to drive the equilibrium towards the product.
Purity (after distillation) >99%Vacuum distillation is crucial for achieving high purity by separating the product from any symmetrical diester byproducts and other impurities.
Reaction Time (Stage 1) 30-60 minutesThis stage is generally rapid.
Reaction Time (Stage 2) 2-8 hoursThe time required depends on the catalyst, temperature, and efficiency of water removal.
Reaction Temperature (Stage 1) 100-140°CThe temperature should be sufficient to initiate the reaction without causing degradation.
Reaction Temperature (Stage 2) 140-220°CHigher temperatures increase the reaction rate but must be controlled to prevent side reactions.

Catalyst Selection

A variety of catalysts can be employed for the second esterification stage. The choice of catalyst can influence reaction time, temperature, and the formation of byproducts.

CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Inexpensive, highly active.Can cause charring and coloration of the product, corrosive.
p-Toluenesulfonic Acid (p-TSA) Less corrosive than H₂SO₄, effective.More expensive than sulfuric acid.
Organotitanates (e.g., Ti(OBu)₄) High activity at higher temperatures, produces a cleaner product.[10]More expensive, can be sensitive to moisture.
Lewis Acids (e.g., FeCl₃) Can catalyze the reaction at lower temperatures.[6]May require specific handling and removal procedures.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage esterification process. This method allows for the controlled formation of the unsymmetrical diester, leading to high yields and purity after appropriate work-up and purification. The experimental conditions, particularly the choice of catalyst and the method of water removal, are critical parameters that must be optimized to achieve the desired outcome. This guide provides a solid foundation for researchers and professionals to develop a robust and efficient synthesis of this compound.

References

An In-depth Technical Guide to the Fischer Esterification of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopentyl pentyl phthalate, a mixed diester of phthalic acid. The primary focus is on the Fischer esterification reaction, a cornerstone of ester synthesis. This document outlines the chemical principles, a detailed experimental protocol, and the logical workflow for the preparation and purification of this compound.

Introduction to this compound and Fischer Esterification

This compound (CAS No. 776297-69-9) is a dialkyl phthalate with two different ester side chains, an isopentyl group and a pentyl group.[1][2][3] Phthalate esters are primarily used as plasticizers to increase the flexibility and durability of polymers.[4] The synthesis of such mixed esters can be achieved through the Fischer esterification of phthalic acid or its anhydride with the corresponding alcohols.[4][5]

The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[6][7] The reaction is reversible, and therefore, to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one reactant or by removing water as it is formed.[7][8][9] For the synthesis of mixed phthalate esters, a stepwise approach is often preferred to maximize the yield of the desired asymmetric product and minimize the formation of symmetric diesters.[5][10] This involves the initial formation of a monoester (a half-ester) followed by the esterification of the remaining carboxylic acid group with the second alcohol.[5][10]

Chemical Reaction Pathway

The synthesis of this compound from phthalic anhydride proceeds in two main steps. First, phthalic anhydride reacts with one of the alcohols (e.g., isopentyl alcohol) to form the isopentyl hydrogen phthalate monoester. In the second step, this monoester is then reacted with the second alcohol (pentyl alcohol) in the presence of an acid catalyst to yield the final product, this compound.

Fischer_Esterification_Pathway Phthalic Anhydride Phthalic Anhydride Isopentyl Hydrogen Phthalate Isopentyl Hydrogen Phthalate Phthalic Anhydride->Isopentyl Hydrogen Phthalate + Isopentyl Alcohol (Step 1) Isopentyl Alcohol Isopentyl Alcohol This compound This compound Isopentyl Hydrogen Phthalate->this compound + Pentyl Alcohol + H+ Catalyst (Step 2) Pentyl Alcohol Pentyl Alcohol H2O H2O

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mol)Volume/Mass
Phthalic Anhydride148.12-1.0148.12 g
Isopentyl Alcohol88.150.811.0108.8 mL
Pentyl Alcohol88.150.811.1120.7 mL
p-Toluenesulfonic acid172.20-0.023.44 g
Toluene-0.87-As solvent
5% Sodium Bicarbonate---For washing
Saturated Sodium Chloride---For washing
Anhydrous Magnesium Sulfate---For drying

Step 1: Synthesis of Isopentyl Hydrogen Phthalate (Monoester)

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add phthalic anhydride (148.12 g, 1.0 mol) and toluene (200 mL).

  • Begin stirring the mixture and add isopentyl alcohol (108.8 mL, 1.0 mol).

  • Heat the mixture to a gentle reflux (approximately 90-100°C). The reaction is exothermic and should be monitored.[11]

  • Maintain the reflux for 1-2 hours to ensure the complete formation of the monoester.[11]

  • Allow the reaction mixture to cool to room temperature.

Step 2: Esterification to this compound (Diester)

  • To the cooled monoester solution, add pentyl alcohol (120.7 mL, 1.1 mol). A slight excess of the second alcohol is used to drive the reaction to completion.[5]

  • Add the acid catalyst, p-toluenesulfonic acid (3.44 g, 0.02 mol).[11]

  • Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux (approximately 130-140°C).[11]

  • Continue the reflux for 3-5 hours, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by titrating the acidity of the reaction mixture. The reaction is considered complete when the acid number is constant.[5]

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with:

    • 2 x 100 mL of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[8]

    • 2 x 100 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[8]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to isolate the this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from the initial setup to the final purification of the product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification A Combine Phthalic Anhydride and Isopentyl Alcohol in Toluene B Reflux to form Monoester (1-2 hours, 90-100°C) A->B C Add Pentyl Alcohol and p-Toluenesulfonic Acid B->C D Reflux with Dean-Stark Trap (3-5 hours, 130-140°C) C->D E Cool Reaction Mixture D->E F Wash with NaHCO3 solution E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Solvent Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Pure this compound J->K

References

An In-depth Technical Guide to the Chemical Properties and Structure of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of isopentyl pentyl phthalate, a phthalate ester of significant interest in various scientific disciplines. The information is presented to support research, development, and analytical activities.

Chemical Structure and Identification

This compound is a diester of phthalic acid, featuring both an isopentyl and a pentyl ester functional group. Its structure is characterized by a benzene ring with two adjacent carboxylic acid esters.

Systematic IUPAC Name: 2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate[1]

Synonyms: n-Pentyl isopentyl phthalate, 3-Methylbutyl pentyl phthalate, Phthalic acid, 3-methylbutyl pentyl ester, Phthalic acid, n-pentyl-isopentyl ester, nPIPP[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It should be noted that some of the available data are predicted values.

PropertyValueSource
Molecular Formula C₁₈H₂₆O₄[2]
Molecular Weight 306.40 g/mol [2]
CAS Number 776297-69-9[2]
Appearance Colorless to pale yellow oil
Boiling Point 337.5 ± 10.0 °C (Predicted)[3]
Melting Point -95 °C
Density 1.029 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Chloroform, Slightly soluble in Methanol
LogP 4.2365[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established methods for phthalate esters and can be adapted for specific laboratory conditions.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through a two-step Fischer esterification of phthalic anhydride with isopentyl alcohol and n-pentyl alcohol. This method allows for the preparation of mixed esters.

Materials:

  • Phthalic anhydride

  • Isopentyl alcohol (3-methyl-1-butanol)

  • n-Pentyl alcohol (1-pentanol)

  • Sulfuric acid (concentrated, as catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride with a sub-stoichiometric amount of the first alcohol (e.g., isopentyl alcohol).

  • First Esterification: Heat the mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Second Esterification: After the formation of the monoester, add the second alcohol (n-pentyl alcohol) in a slight excess along with a catalytic amount of concentrated sulfuric acid.

  • Reflux: Continue to heat the mixture under reflux for several hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

G A Mix Phthalic Anhydride & Isopentyl Alcohol B Reflux to form Monoester A->B C Add n-Pentyl Alcohol & H₂SO₄ B->C D Reflux to form Diester C->D E Cool and Transfer to Separatory Funnel D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry with MgSO₄ F->G H Remove Solvent (Rotovap) G->H I Purify by Vacuum Distillation H->I

Caption: Workflow for the synthesis of this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in various matrices.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for phthalate analysis (e.g., DB-5ms)

Sample Preparation:

  • Extraction: Extract the sample with a suitable organic solvent (e.g., hexane or dichloromethane). The specific extraction method will depend on the sample matrix.

  • Cleanup: If necessary, perform a cleanup step to remove interfering substances. This may involve solid-phase extraction (SPE).

  • Concentration: Concentrate the extract to a known volume.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the same solvent as the sample.

GC-MS Conditions:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes

  • MS Interface Temperature: 310 °C

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for this compound. A full scan mode can be used for initial identification.

G cluster_sample Sample Preparation cluster_analysis GC-MS Analysis A Extraction with Organic Solvent B Solid-Phase Extraction (SPE) Cleanup A->B C Concentration of Extract B->C D Injection into GC-MS C->D E Separation on Capillary Column D->E F Detection by Mass Spectrometer (SIM/Scan) E->F G Data Analysis & Quantification F->G

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • ~1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1280 and 1120 cm⁻¹: C-O stretching vibrations of the ester group.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~1600 and 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR:

    • Aromatic protons will appear in the region of δ 7.5-7.7 ppm.

    • Protons of the -O-CH₂- groups of the ester functions will resonate at around δ 4.2-4.3 ppm.

    • The various methylene (-CH₂-) and methyl (-CH₃) protons of the isopentyl and pentyl chains will appear in the upfield region of the spectrum (δ 0.9-1.8 ppm), with characteristic splitting patterns.

  • ¹³C NMR:

    • The carbonyl carbons of the ester groups will be observed around δ 167 ppm.

    • Aromatic carbons will resonate in the range of δ 128-132 ppm.

    • The carbons of the -O-CH₂- groups will appear around δ 65-68 ppm.

    • The aliphatic carbons of the isopentyl and pentyl chains will be found in the upfield region (δ 10-40 ppm).

Concluding Remarks

This technical guide has summarized the essential chemical properties, structure, and analytical methodologies for this compound. The provided information, including tabulated data and experimental workflows, is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development. Accurate characterization and quantification of this compound are critical for understanding its behavior and potential impacts in various applications.

References

Spectroscopic data for isopentyl pentyl phthalate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isopentyl pentyl phthalate. Detailed experimental protocols and data visualizations are included to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted using computational models and should be used as a reference. Experimental verification is recommended.

1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Atom Number(s) Chemical Shift (ppm) Multiplicity Integration Assignment
1', 4'7.72Multiplet2HAromatic Protons (ortho to C=O)
2', 3'7.53Multiplet2HAromatic Protons (meta to C=O)
54.31Triplet2H-O-CH₂ -CH₂-CH₂-CH₂-CH₃
104.22Triplet2H-O-CH₂ -CH₂-CH(CH₃)₂
61.74Quintet2H-O-CH₂-CH₂ -CH₂-CH₂-CH₃
111.70Multiplet2H-O-CH₂-CH₂ -CH(CH₃)₂
121.54Multiplet1H-O-CH₂-CH₂-CH (CH₃)₂
71.41Sextet2H-O-CH₂-CH₂-CH₂ -CH₂-CH₃
80.94Triplet3H-O-CH₂-CH₂-CH₂-CH₂-CH₃
13, 140.96Doublet6H-O-CH₂-CH₂-CH(CH₃ )₂

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Atom Number(s) Chemical Shift (ppm) Assignment
1, 2167.5Carbonyl Carbons (C =O)
3', 6'132.3Aromatic Carbons (ipso to C=O)
1', 4'130.9Aromatic Carbons (ortho to C=O)
2', 5'128.8Aromatic Carbons (meta to C=O)
565.2-O-CH₂ -CH₂-CH₂-CH₂-CH₃
1064.0-O-CH₂ -CH₂-CH(CH₃)₂
1137.4-O-CH₂-CH₂ -CH(CH₃)₂
628.3-O-CH₂-CH₂ -CH₂-CH₂-CH₃
728.2-O-CH₂-CH₂-CH₂ -CH₂-CH₃
1225.1-O-CH₂-CH₂-CH (CH₃)₂
822.4-O-CH₂-CH₂-CH₂-CH₂ -CH₃
13, 1422.5-O-CH₂-CH₂-CH(CH₃ )₂
914.0-O-CH₂-CH₂-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Frequency Range (cm⁻¹) Vibration Functional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAlkyl
1730 - 1720C=O StretchEster
1600 - 1450C=C StretchAromatic Ring
1280 - 1100C-O StretchEster
750 - 700C-H Bend (out-of-plane)ortho-disubstituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For phthalate esters, electron ionization (EI) is a common technique.

3.1. Key Fragmentation Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

m/z Ion Description
306[C₁₈H₂₆O₄]⁺•Molecular Ion
235[M - C₅H₁₁]⁺Loss of the pentyl radical
236[M - C₅H₁₀]⁺•McLafferty rearrangement with loss of pentene
221[M - C₆H₁₃O]⁺Alpha-cleavage with loss of the isopentoxy radical
149[C₈H₅O₃]⁺Phthalic anhydride cation radical (base peak)
71[C₅H₁₁]⁺Pentyl cation
57[C₄H₉]⁺Butyl cation (from isopentyl group)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

4.1. NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is typically used. Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

4.2. IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3][4]

  • Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.[3][5]

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Position the sample on the crystal and apply gentle pressure with the built-in press to ensure good contact.[5]

  • Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

4.3. Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.[6]

  • Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's linear range (e.g., 1-100 µg/mL).

  • To minimize contamination, use scrupulously cleaned glassware and avoid contact with any plastic materials.[6][7]

Data Acquisition:

  • The analysis is typically performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8][9]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating phthalates.[8]

    • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is often set high (e.g., 280-320°C) to ensure complete vaporization of the analyte.[6]

    • Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-100°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[8]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of about 1-1.5 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Analyzer: A quadrupole or ion trap analyzer is common.

    • Scan Range: Acquire data over a mass-to-charge (m/z) range of approximately 40-450 amu.[10]

    • Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.[8]

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the fragmentation of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data IR_Data Absorption Bands Functional Group ID IR->IR_Data MS_Data Mass Spectrum Molecular Weight Fragmentation Pattern MS->MS_Data Result Structural Elucidation and Compound Identification NMR_Data->Result IR_Data->Result MS_Data->Result

Caption: Logical workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Mass Spectrometry Fragmentation of this compound cluster_fragments Major Fragments mol This compound m/z 306 frag1 Phthalic Anhydride Cation m/z 149 mol:f1->frag1 EI Fragmentation frag2 Loss of Pentyl Radical m/z 235 mol:f1->frag2 EI Fragmentation frag3 Pentyl Cation m/z 71 mol:f1->frag3 EI Fragmentation frag4 Butyl Cation m/z 57 mol:f1->frag4 EI Fragmentation

Caption: Key fragments in the mass spectrum of this compound.

References

Isopentyl Pentyl Phthalate: A Structure-Activity Relationship Guide for Endocrine Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl pentyl phthalate is a diester of phthalic acid, belonging to a class of compounds widely used as plasticizers. Due to their ubiquitous nature, there is growing interest in the potential endocrine-disrupting properties of phthalates and their impact on human health. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its potential as an endocrine disruptor. Given the limited direct data on this compound, this guide synthesizes information from structurally similar phthalates, particularly di-n-pentyl phthalate (DPP) and its metabolites, to provide a comprehensive overview for research and drug development professionals.

Phthalates are known to exert their effects through various mechanisms, primarily by interfering with the endocrine system. The key mechanisms of action include antagonism of the androgen receptor (AR) and inhibition of steroidogenesis, particularly the synthesis of testosterone. The structure of the alkyl side chains of phthalates plays a crucial role in determining their biological activity.

Structure-Activity Relationship of Pentyl Phthalates

The biological activity of phthalates is significantly influenced by the length and branching of their alkyl side chains. Research has consistently shown that phthalate diesters with alkyl chains ranging from three to six carbons in length exhibit the most potent anti-androgenic and reproductive toxicity. This compound, with two C5 chains (one linear and one branched), falls squarely within this range of concern.

The general consensus from structure-activity relationship studies on phthalates indicates that:

  • Alkyl Chain Length: Phthalates with C4 to C6 alkyl chains are the most potent in terms of reproductive and developmental toxicity.

  • Metabolism to Monoesters: The toxicity of phthalate diesters is primarily attributed to their active metabolites, the corresponding monoesters. These monoesters are formed by the hydrolysis of one of the ester bonds and are considered the primary toxicants that interact with biological targets.

For this compound, the primary active metabolite is expected to be mono-isopentyl phthalate and/or mono-n-pentyl phthalate.

Quantitative Data on the Endocrine Disrupting Effects of Pentyl Phthalates

Direct quantitative data for this compound is scarce in publicly available literature. Therefore, data from its close structural isomer, di-n-pentyl phthalate (DPP), and other relevant phthalates are presented here to infer the potential activity of this compound.

Table 1: In Vivo Anti-Androgenic Potency of Di-n-pentyl Phthalate (DPP)

CompoundEndpointSpeciesED50Reference
Di-n-pentyl phthalate (DPP)Reduction of fetal testicular testosterone productionRat130 mg/kg/day[1]

ED50 (Median Effective Dose) is the dose that produces 50% of the maximal response.

Table 2: In Vitro Anti-Androgenic and Steroidogenesis Inhibition Data for Structurally Related Phthalate Monoesters

CompoundAssayCell Line/SystemEndpointIC50 / Effect ConcentrationReference
Mono-n-butyl phthalate (MBP)Steroidogenesis AssayHuman H295R cellsTestosterone reductionSignificant decrease at 500 µM[2]
Mono-n-butyl phthalate (MBP)Steroidogenesis AssayMurine MA-10 Leydig cellsTestosterone inhibitionSimilar potency to MEHP[3][4]
Mono-(2-ethylhexyl) phthalate (MEHP)Steroidogenesis AssayMurine MA-10 Leydig cellsLH-stimulated testosterone inhibitionInhibition at 1 µM[3][4]
Mono-(2-ethylhexyl) phthalate (MEHP)Androgen Receptor AssayYeast (YAS)Anti-androgenic activityIC50 = 736 µM[5][6][7][8]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological process. Data for mono-n-pentyl phthalate and mono-isopentyl phthalate are not readily available in the literature. The data for MBP and MEHP are presented as they are well-studied monoesters of potent anti-androgenic phthalates.

Metabolism of Pentyl Phthalates

The metabolic pathway of di-n-pentyl phthalate (DPP) in rats has been studied and provides a likely model for the metabolism of this compound. The initial step is the hydrolysis of the diester to its monoester, which is then further metabolized through oxidation of the alkyl chain.

Table 3: Major Urinary Metabolites of Di-n-pentyl Phthalate (DPP) in Rats

MetaboliteAbbreviationMedian Urinary Concentration (µg/mL) in the first 24h after a 500 mg/kg oral doseReference
Mono-n-pentyl phthalateMPP222[9][10]
Mono(4-hydroxypentyl) phthalateMHPP993[9][10]
Mono(4-oxopentyl) phthalateMOPP47[9][10]
Mono(4-carboxybutyl) phthalateMCBP168[9][10]
Phthalic AcidPA26[9][10]
Mono-n-pentenyl phthalateMPeP16[9][10]
Mono(3-carboxypropyl) phthalateMCPP9[9][10]
Mono(2-carboxyethyl) phthalateMCEP0.2[9][10]

The predominant metabolite is the ω-1 oxidation product, mono(4-hydroxypentyl) phthalate (MHPP)[9][10]. It is anticipated that this compound would undergo a similar metabolic transformation, yielding mono-isopentyl phthalate and mono-n-pentyl phthalate, followed by oxidation of the pentyl and isopentyl chains.

Experimental Protocols

In Vitro Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Test compound (e.g., this compound or its monoester)

  • Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and a reference standard (e.g., dihydrotestosterone) in an appropriate solvent (e.g., ethanol or DMSO). Prepare a working solution of the radiolabeled androgen in the assay buffer.

  • Incubation: In microcentrifuge tubes or a 96-well plate, combine the androgen receptor preparation, the radiolabeled androgen, and varying concentrations of the test compound or reference standard. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as hydroxylapatite precipitation, dextran-coated charcoal adsorption, or filter binding assays.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Steroidogenesis Assay using Leydig Cells (e.g., MA-10 cell line)

Objective: To assess the effect of a test compound on testosterone production in Leydig cells.

Materials:

  • MA-10 mouse Leydig tumor cell line

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Stimulating agent (e.g., human chorionic gonadotropin (hCG) or 8-Br-cAMP)

  • Test compound

  • Testosterone ELISA kit or LC-MS/MS for testosterone quantification

Procedure:

  • Cell Culture and Seeding: Culture MA-10 cells in appropriate flasks. Seed the cells into 24-well plates at a suitable density and allow them to attach overnight.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control and a positive control (stimulating agent alone).

  • Stimulation: Add the stimulating agent (e.g., hCG) to the appropriate wells to induce testosterone production.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Testosterone Quantification: Measure the concentration of testosterone in the collected supernatants using a validated method such as an ELISA kit or LC-MS/MS.

  • Data Analysis: Normalize the testosterone production to cell viability (which can be assessed using an MTT or similar assay). Compare the testosterone levels in the treated groups to the control groups to determine the inhibitory or stimulatory effects of the test compound. Calculate the IC50 value if a dose-dependent inhibition is observed.

GC-MS Analysis of Phthalate Metabolites in Biological Samples

Objective: To identify and quantify phthalate metabolites in biological matrices like urine.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

  • Enzymes for deconjugation (e.g., β-glucuronidase)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Derivatizing agent (if necessary)

  • Internal standards (isotopically labeled analogs of the target metabolites)

Procedure:

  • Sample Preparation:

    • Enzymatic Deconjugation: Incubate the urine sample with β-glucuronidase to hydrolyze the glucuronide conjugates of the phthalate metabolites.

    • Solid-Phase Extraction (SPE): Pass the deconjugated sample through an SPE cartridge to extract and concentrate the metabolites.

    • Elution: Elute the metabolites from the SPE cartridge with an appropriate organic solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent.

    • Derivatization (Optional): If the metabolites are not sufficiently volatile for GC analysis, perform a derivatization step (e.g., silylation) to increase their volatility.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the prepared sample into the GC-MS system.

    • Chromatographic Separation: Separate the metabolites on the GC column using a suitable temperature program.

    • Mass Spectrometric Detection: Detect the eluting compounds using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Quantify the metabolites by comparing the peak areas of the target analytes to those of the internal standards.

Signaling Pathways and Mechanisms of Action

Androgen Receptor Antagonism

Phthalate monoesters can act as competitive antagonists of the androgen receptor. They bind to the ligand-binding domain of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockage inhibits the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes, leading to anti-androgenic effects.

AR_Antagonism cluster_cytoplasm Cytoplasm Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Phthalate Phthalate Monoester Phthalate->AR Competitively Binds AR_HSP AR-HSP Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_Testo AR-Testosterone Complex ARE Androgen Response Element (ARE) AR_Testo->ARE Translocates & Binds AR_Phthalate AR-Phthalate Complex AR_Phthalate->ARE Translocates but Cannot Activate Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates No_Transcription No Transcription ARE->No_Transcription

Androgen Receptor Antagonism by Phthalate Monoesters.
Inhibition of Steroidogenesis

Phthalates and their monoesters can disrupt the synthesis of steroid hormones, particularly testosterone, in the Leydig cells of the testes. This inhibition occurs through the downregulation of key genes and the inhibition of enzymes involved in the steroidogenic pathway. Key targets include the Steroidogenic Acute Regulatory (StAR) protein, which transports cholesterol into the mitochondria, and various cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1) that catalyze critical steps in the conversion of cholesterol to testosterone.

Steroidogenesis_Inhibition cluster_pathway Testosterone Biosynthesis Pathway in Leydig Cells Cholesterol Cholesterol StAR StAR Cholesterol->StAR Mitochondrial Transport Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone via 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione via CYP17A1 Testosterone Testosterone Androstenedione->Testosterone via 17β-HSD StAR->Pregnenolone via CYP11A1 CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Phthalate Phthalate Monoester Phthalate->StAR Inhibits Expression Phthalate->CYP11A1 Inhibits Expression Phthalate->CYP17A1 Inhibits Expression

Inhibition of Steroidogenesis by Phthalate Monoesters.

Conclusion

While direct experimental data on the structure-activity relationship of this compound is limited, evidence from structurally analogous C5 phthalates, particularly di-n-pentyl phthalate, strongly suggests its potential as an endocrine disruptor. The primary mechanisms of action are likely to be androgen receptor antagonism and inhibition of testosterone synthesis, mediated by its monoester metabolites. The provided experimental protocols offer a framework for researchers to directly assess the endocrine-disrupting potential of this compound and its metabolites. Further research is warranted to generate specific quantitative data for this compound to better characterize its risk to human health. This guide serves as a comprehensive resource for scientists and professionals in drug development to understand and investigate the endocrine-disrupting properties of this compound.

References

Toxicological Profile of Isopentyl Pentyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information on isopentyl pentyl phthalate. Due to significant data gaps in the publicly available literature for this specific phthalate, a read-across approach has been employed, utilizing data from structurally similar compounds such as diisopentyl phthalate and di-n-pentyl phthalate. This guide is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment.

Introduction

This compound (CAS No. 776297-69-9) is a dialkyl phthalate ester. Phthalates are a class of chemicals widely used as plasticizers to increase the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Due to their ubiquitous presence in consumer products, there is considerable interest in their potential human health effects. This technical guide provides a detailed overview of the known toxicological profile of this compound, with a focus on its physical and chemical properties, toxicokinetics, and various toxicological endpoints. Given the limited specific data for this compound, this report incorporates information from closely related phthalates to provide a more complete, albeit inferred, profile.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate and potential for absorption and distribution in biological systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 776297-69-9[2][3][4][5]
Molecular Formula C18H26O4[6]
Molecular Weight 306.4 g/mol [6]
IUPAC Name pentyl 3-methylbutyl benzene-1,2-dicarboxylate[6]
Synonyms n-Pentyl-isopentyl phthalate, Phthalic acid, n-pentyl-isopentyl ester[6]
Physical State Oily liquid[2]
Boiling Point 68 - 70 °C[4]
Melting Point -95 °C[4]
Flash Point -14.8 °C (closed cup)[4]
Water Solubility Not miscible or difficult to mix[2]
Log Kow (Octanol-Water Partition Coefficient) 5.7 (estimated)[6]

Toxicokinetics

Specific toxicokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not available in the reviewed literature. However, the general toxicokinetic profile of phthalates is well-understood and can be used to infer the likely behavior of this compound.

Phthalate esters are generally rapidly absorbed following oral exposure and are hydrolyzed by esterases in the gut and other tissues to their corresponding monoesters and alcohols.[7] The monoester metabolite is often considered the primary toxicant.[7] For this compound, the initial metabolites would be mono-isopentyl phthalate and mono-pentyl phthalate. These monoesters can be further metabolized through oxidation of the alkyl side chain.[7][8] The metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.[9][10] Phthalates generally do not bioaccumulate.[1] Dermal absorption of phthalates is also a potential route of exposure, with absorption rates generally decreasing with increasing molecular weight.[1][11]

Toxicokinetics_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver & Other Tissues) cluster_excretion Excretion Oral Ingestion Oral Ingestion This compound (Diester) This compound (Diester) Oral Ingestion->this compound (Diester) Dermal Contact Dermal Contact Dermal Contact->this compound (Diester) Inhalation Inhalation Inhalation->this compound (Diester) Systemic Circulation Systemic Circulation Urine Urine Systemic Circulation->Urine Feces Feces Systemic Circulation->Feces Monoester Metabolites Monoester Metabolites This compound (Diester)->Monoester Metabolites Hydrolysis Oxidative Metabolites Oxidative Metabolites Monoester Metabolites->Oxidative Metabolites Oxidation Conjugated Metabolites (Glucuronides) Conjugated Metabolites (Glucuronides) Oxidative Metabolites->Conjugated Metabolites (Glucuronides) Conjugation Conjugated Metabolites (Glucuronides)->Systemic Circulation

Toxicological Endpoints

Acute Toxicity

No specific acute toxicity data (e.g., LD50 values) for this compound were identified. A safety data sheet for a product containing n-pentyl-isopentyl phthalate suggests it is harmful if swallowed or inhaled.[4] Generally, ortho-dialkyl phthalates have low acute oral toxicity.[1]

Table 2: Acute Toxicity of this compound

EndpointRouteSpeciesValueClassificationReference
LD50 OralRatNo data availableHarmful if swallowed (inferred)[4]
LD50 DermalRabbitNo data available-
LC50 InhalationRatNo data availableHarmful if inhaled (inferred)[4]
Irritation and Sensitization

A safety data sheet for a product containing n-pentyl-isopentyl phthalate indicates that it is irritating to the skin.[4] Generally, phthalates are considered to be weak skin and eye irritants.[1] For sensitization, most phthalates are negative or weak skin sensitizers.[1]

Table 3: Irritation and Sensitization of this compound

EndpointSpeciesResultClassificationReference
Skin Irritation RabbitNo data availableIrritating (inferred)[4]
Eye Irritation RabbitNo data available-
Skin Sensitization Guinea Pig / MouseNo data availableNot expected to be a sensitizer[1]
Repeated Dose Toxicity

No repeated dose toxicity studies for this compound were found. A safety data sheet indicates that based on available data, the classification criteria for specific target organ toxicity (single and repeated exposure) are not met.[2] However, for other phthalates, the liver and kidneys are common target organs in repeated dose studies.[1]

Table 4: Repeated Dose Toxicity of this compound

Study TypeSpeciesRouteNOAELLOAELTarget OrgansReference
Subacute (28-day) RatOralNo data availableNo data availableNo data available
Subchronic (90-day) RatOralNo data availableNo data availableNo data available
Chronic (2-year) RatOralNo data availableNo data availableNo data available
Genotoxicity

Based on available data, this compound is not classified as a germ cell mutagen.[2] Generally, phthalates are not considered genotoxic in a standard range of assays.[1] However, some studies on other phthalates have shown evidence of DNA damage, potentially through indirect mechanisms such as the generation of reactive oxygen species.[12][13][14]

Table 5: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Ames Test S. typhimuriumWith & WithoutNo data available (Expected Negative)[1][9]
In vitro Mammalian Chromosome Aberration Test e.g., CHO cellsWith & WithoutNo data available
In vivo Mammalian Erythrocyte Micronucleus Test MouseN/ANo data available
Carcinogenicity

According to a safety data sheet, the classification criteria for carcinogenicity are not met for this compound based on available data.[2] Some phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been shown to be hepatocarcinogenic in rodents.[12]

Table 6: Carcinogenicity of this compound

SpeciesRouteTumor IncidenceClassificationReference
Rat OralNo data availableNot classified[2]
Mouse OralNo data availableNot classified[2]
Reproductive and Developmental Toxicity

This compound is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1A or 1B).[2][6] This is consistent with the known anti-androgenic effects of many phthalates.[15]

A study on the structurally similar diisopentyl phthalate (DiPeP) in rats demonstrated a range of reproductive and anti-androgenic effects, including reduced anogenital distance, decreased weight of seminal vesicles, and testicular morphological and functional changes.[16] Signs of fetal toxicity were also observed at the highest dose tested.[16] Another study on di-n-pentyl phthalate (DPP) reported a complete loss of litters at doses of 300, 600, and 900 mg/kg/day in dams, with a significant decrease in testosterone production at 100 and 200 mg/kg/day.

Table 7: Reproductive and Developmental Toxicity of this compound (inferred from related phthalates)

Study TypeSpeciesDose LevelsKey FindingsNOAEL/LOAELReference
Developmental Toxicity (DiPeP) Rat0, 125, 250, 500 mg/kg/day (GD 14-18)Reduced fetal testosterone production, altered steroidogenic gene expression.Not explicitly stated[16]
Reproductive & Developmental Toxicity (DiPeP) Rat0, 1, 10, 100, 300 mg/kg/day (GD 10 - PND 21)Reduced anogenital distance, reduced seminal vesicle weight, testicular changes, fetal toxicity at high dose.LOAEL for seminal vesicle weight: 10 mg/kg/day[16]
Developmental Toxicity (DPP) Rat100, 200, 300, 600, 900 mg/kg/day (GD 8-18)Decreased testosterone production at ≥100 mg/kg/day; complete litter loss at ≥300 mg/kg/day.Not explicitly stated

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, standard OECD guidelines are typically followed for toxicological testing. For reproductive and developmental toxicity, studies often follow protocols similar to the one described for diisopentyl phthalate below.

In Utero and Lactational Exposure Study for Reproductive Effects (based on a study of Diisopentyl Phthalate)
  • Test Species: Wistar rats.

  • Administration: Oral gavage.

  • Vehicle: Canola oil.

  • Dose Groups: 0 (vehicle), 1, 10, 100, and 300 mg/kg/day.

  • Exposure Period: Gestation day 10 to postnatal day 21.

  • Endpoints Evaluated:

    • Maternal toxicity: clinical signs, body weight, food consumption.

    • Pup parameters: anogenital distance, nipple retention.

    • Postnatal development: body weight gain.

    • Male reproductive organ weights (e.g., testes, epididymides, seminal vesicles).

    • Histopathology of male reproductive organs.

    • Sperm analysis.

    • Hormone levels (e.g., testosterone).

    • Gene expression analysis of steroidogenic enzymes in fetal testes.

Reproductive_Toxicity_Workflow Pregnant Dams (e.g., Wistar Rats) Pregnant Dams (e.g., Wistar Rats) Dosing (Oral Gavage) Dosing (Oral Gavage) Pregnant Dams (e.g., Wistar Rats)->Dosing (Oral Gavage) Gestation Period Exposure Gestation Period Exposure Dosing (Oral Gavage)->Gestation Period Exposure Lactation Period Exposure Lactation Period Exposure Gestation Period Exposure->Lactation Period Exposure Offspring Evaluation (Postnatal) Offspring Evaluation (Postnatal) Lactation Period Exposure->Offspring Evaluation (Postnatal) Endpoints: - Anogenital Distance - Nipple Retention - Body Weight Adult Offspring Evaluation Adult Offspring Evaluation Offspring Evaluation (Postnatal)->Adult Offspring Evaluation Endpoints: - Reproductive Organ Weights - Histopathology - Sperm Analysis - Hormone Levels

Signaling Pathways in Phthalate-Induced Reproductive Toxicity

The primary mechanism of reproductive toxicity for many phthalates, likely including this compound, is the disruption of androgen synthesis in the fetal testis. This leads to a cascade of events known as the "phthalate syndrome" in male offspring.[15]

The monoester metabolites of phthalates are thought to be the active toxicants that interfere with the function of Leydig cells in the fetal testes. This interference results in the downregulation of genes involved in cholesterol transport and steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1).[16][17] The consequence is a reduction in fetal testosterone production, which is critical for the normal development of male reproductive tissues.

Additionally, peroxisome proliferator-activated receptors (PPARs) have been implicated in the reproductive toxicity of phthalates.[18][19][20] Phthalate monoesters can activate PPARs, which may contribute to the altered gene expression in steroidogenic pathways.[18][19]

Phthalate_Toxicity_Pathway This compound (Diester) This compound (Diester) Monoester Metabolite Monoester Metabolite This compound (Diester)->Monoester Metabolite Metabolism Fetal Leydig Cells Fetal Leydig Cells Monoester Metabolite->Fetal Leydig Cells PPAR Activation PPAR Activation Fetal Leydig Cells->PPAR Activation Downregulation of Steroidogenic Genes (e.g., StAR, CYP11A1, CYP17A1) Downregulation of Steroidogenic Genes (e.g., StAR, CYP11A1, CYP17A1) Fetal Leydig Cells->Downregulation of Steroidogenic Genes (e.g., StAR, CYP11A1, CYP17A1) PPAR Activation->Downregulation of Steroidogenic Genes (e.g., StAR, CYP11A1, CYP17A1) Reduced Fetal Testosterone Production Reduced Fetal Testosterone Production Downregulation of Steroidogenic Genes (e.g., StAR, CYP11A1, CYP17A1)->Reduced Fetal Testosterone Production Male Reproductive Tract Malformations (Phthalate Syndrome) Male Reproductive Tract Malformations (Phthalate Syndrome) Reduced Fetal Testosterone Production->Male Reproductive Tract Malformations (Phthalate Syndrome)

Conclusion and Data Gaps

This compound is classified as a reproductive toxicant, likely acting through an anti-androgenic mechanism similar to other transitional phthalates. However, there is a significant lack of publicly available, substance-specific data for most toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenicity. The current understanding of its toxicological profile relies heavily on read-across from structurally similar phthalates.

Key Data Gaps:

  • Quantitative data for all acute toxicity endpoints.

  • Repeated dose toxicity studies to identify target organs and establish NOAELs.

  • A complete battery of genotoxicity studies.

  • Chronic toxicity and carcinogenicity bioassays.

  • Substance-specific ADME studies.

  • Elucidation of the precise signaling pathways involved in its toxicity.

Further research is imperative to fill these data gaps and perform a comprehensive risk assessment for this compound. This will enable a more accurate understanding of its potential risks to human health and the environment.

References

An In-Depth Technical Guide on the Endocrine-Disrupting Potential of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl pentyl phthalate, a member of the phthalate ester class of chemicals, is utilized as a plasticizer to enhance the flexibility and durability of various polymeric materials. The widespread use of phthalates in consumer products, medical devices, and industrial applications has led to ubiquitous human exposure. Growing concern surrounds the potential for certain phthalates to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and potentially leading to adverse health outcomes. This technical guide provides a comprehensive overview of the endocrine-disrupting potential of this compound, with a focus on its mechanisms of action, effects on key hormonal axes, and the experimental methodologies used for its assessment. Due to the limited availability of data specifically for this compound, this guide incorporates findings from structurally analogous and well-studied phthalates, such as di-n-pentyl phthalate (DPP) and diisopentyl phthalate (DiPeP), to infer its potential toxicological profile.

Mechanisms of Endocrine Disruption

The primary mechanisms by which this compound is anticipated to exert its endocrine-disrupting effects are through anti-androgenic actions and the inhibition of steroidogenesis. Phthalates can interfere with the synthesis, regulation, and action of steroid hormones, particularly testosterone.[1]

Anti-Androgen Receptor Activity

Phthalates and their metabolites can act as antagonists to the androgen receptor (AR). By competitively binding to the AR, they can block the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). This antagonism can disrupt the normal development and function of male reproductive tissues. While direct binding affinity data for this compound is scarce, studies on other phthalates provide insights into this mechanism.

Inhibition of Steroidogenesis

A key mechanism of phthalate-induced endocrine disruption is the interference with the biosynthesis of steroid hormones, a process known as steroidogenesis. This is primarily achieved by downregulating the expression of genes encoding crucial enzymes and transport proteins in the steroidogenic pathway within the Leydig cells of the testes.[1][2] Key genes affected include:

  • Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria.

  • Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1): Catalyzes the conversion of cholesterol to pregnenolone, the initial step in steroidogenesis.

  • Cytochrome P450 Family 17 Subfamily A Member 1 (CYP17A1): Involved in the conversion of pregnenolone and progesterone into their 17α-hydroxylated forms and then to dehydroepiandrosterone (DHEA) and androstenedione.

By reducing the expression of these genes, phthalates effectively decrease the production of testosterone.[1][2]

Other Potential Mechanisms
  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: Some phthalate monoesters have been shown to activate PPARs, which are nuclear receptors involved in lipid metabolism and steroidogenesis.[3][4][5] Activation of PPARs in the ovary can disrupt estradiol synthesis.[6][7]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: Phthalates have been demonstrated to activate the AhR, a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism.[8][9] Activation of the AhR pathway by phthalates can contribute to their toxic effects, including cancer promotion and progression.[8][10]

Quantitative Data on Endocrine Disruption

Quantitative data on the endocrine-disrupting effects of this compound are limited. However, studies on the closely related di-n-pentyl phthalate (DPP) and diisopentyl phthalate (DiPeP) provide valuable insights into its potential potency.

Table 1: In Vivo Effects of Di-n-pentyl Phthalate (DPP) on Fetal Testosterone Production in Rats
CompoundExposure WindowDose (mg/kg/day)Effect on Fetal Testicular Testosterone Production (% of Control)ED50 (mg/kg/day)Reference
Di-n-pentyl phthalate (DPP)Gestation Day 8-18100Statistically significant decrease130[11]
Di-n-pentyl phthalate (DPP)Gestation Day 8-18200Statistically significant decrease130[11][12]
Di-n-pentyl phthalate (DPP)Gestation Day 14-1847.4-47.4[13]

Data presented as reported in the cited literature.

Table 2: In Vivo Effects of Diisopentyl Phthalate (DiPeP) on Gene Expression in Rat Fetal Testes
GeneExposure WindowDose (mg/kg/day)Fold Change vs. ControlReference
StARGestation Day 14-18125Lowered mRNA levels[14]
Cyp11a1Gestation Day 14-18125Lowered mRNA levels[14]
Cyp17a1Gestation Day 14-18125Lowered mRNA levels[14]
Insl3Gestation Day 14-18125Lowered mRNA levels[14]
Esr1 (Estrogen Receptor α)Gestation Day 10 - Postnatal Day 2110Reduction in hypothalamic expression[14]
Esr1 (Estrogen Receptor α)Gestation Day 10 - Postnatal Day 211, 10, 100Decrease in pituitary expression[14]

Qualitative descriptions are used where specific fold-change values were not provided in the source.

Experimental Protocols

This section details the methodologies for key experiments used to assess the endocrine-disrupting potential of phthalates.

In Vitro H295R Steroidogenesis Assay

This assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes required for steroidogenesis.

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

  • Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to various concentrations of the test compound (e.g., this compound) and positive (e.g., forskolin) and negative (vehicle) controls for 48 hours.

  • Hormone Quantification: After exposure, the cell culture medium is collected, and the concentrations of steroid hormones such as testosterone and estradiol are measured using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Cell Viability: Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.

  • Gene Expression Analysis: RNA can be extracted from the cells to quantify the expression of steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1) using real-time quantitative PCR (RT-qPCR).

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • Receptor Source: The AR can be obtained from rat prostate cytosol or from a recombinant source.

  • Assay Principle: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using techniques such as hydroxylapatite (HAP) slurry.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity for the AR.

Estrogen Receptor (ER) Transactivation Assay

This reporter gene assay assesses the ability of a test compound to activate the estrogen receptor.

  • Cell Line: A suitable cell line (e.g., HeLa-9903) stably transfected with an estrogen receptor (typically ERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements (EREs) is used.

  • Exposure: Cells are exposed to a range of concentrations of the test compound, a positive control (e.g., 17β-estradiol), and a negative control (vehicle).

  • Measurement of Reporter Gene Activity: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined to quantify its estrogenic potency. An antagonistic effect can be assessed by co-exposing the cells with 17β-estradiol and the test compound.

In Vivo Assessment of Fetal Testosterone Production in Rats

This in vivo assay directly measures the impact of prenatal exposure to a test compound on testosterone production by the fetal testes.

  • Animal Dosing: Timed-pregnant rats are administered the test compound (e.g., by oral gavage) during a critical window of male reproductive development (e.g., gestation days 14-18).

  • Fetal Testis Collection: On a specific gestation day (e.g., GD18 or GD21), male fetuses are identified, and their testes are dissected.

  • Ex Vivo Incubation: The isolated fetal testes are incubated in a culture medium for a defined period (e.g., 3 hours).

  • Testosterone Measurement: The concentration of testosterone in the incubation medium is quantified by radioimmunoassay (RIA) or LC-MS.

  • Data Analysis: Testosterone production is typically expressed as nanograms per testis per hour and compared between control and treated groups.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the relative expression levels of target genes in tissues or cells.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the sample (e.g., fetal testes or H295R cells) and reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (e.g., StAR, CYP11A1, CYP17A1) and a reference gene (e.g., β-actin, GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially disrupted by this compound and a typical experimental workflow.

Inhibition of Steroidogenesis Signaling Pathway

G cluster_0 Mitochondrion cluster_1 Endoplasmic Reticulum Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone StAR->Pregnenolone via CYP11A1 CYP11A1 CYP11A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone via CYP17A1 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione via CYP17A1 Testosterone Testosterone Androstenedione->Testosterone via HSD17B Androgen_Receptor Androgen_Receptor Testosterone->Androgen_Receptor Binds & Activates CYP17A1 CYP17A1 HSD17B HSD17B Isopentyl_Pentyl_Phthalate Isopentyl_Pentyl_Phthalate Isopentyl_Pentyl_Phthalate->StAR Inhibits Expression Isopentyl_Pentyl_Phthalate->CYP11A1 Inhibits Expression Isopentyl_Pentyl_Phthalate->CYP17A1 Inhibits Expression Isopentyl_Pentyl_Phthalate->Androgen_Receptor Antagonizes

Caption: Inhibition of steroidogenesis and androgen receptor antagonism by this compound.

Experimental Workflow for Assessing Endocrine Disruption

G cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation H295R_Assay H295R Steroidogenesis Assay Rodent_Study Gestational Exposure in Rats H295R_Assay->Rodent_Study Positive Finding AR_Binding AR Competitive Binding Assay AR_Binding->Rodent_Study Positive Finding ER_Transactivation ER Transactivation Assay ER_Transactivation->Rodent_Study Positive Finding Fetal_Testosterone Fetal Testis Testosterone Production Rodent_Study->Fetal_Testosterone Gene_Expression RT-qPCR of Steroidogenic Genes Rodent_Study->Gene_Expression Repro_Tract_Malformations Reproductive Tract Malformations Rodent_Study->Repro_Tract_Malformations Adverse_Outcome Adverse Outcome Pathway Fetal_Testosterone->Adverse_Outcome Gene_Expression->Adverse_Outcome Repro_Tract_Malformations->Adverse_Outcome Isopentyl_Pentyl_Phthalate Isopentyl_Pentyl_Phthalate Isopentyl_Pentyl_Phthalate->H295R_Assay Isopentyl_Pentyl_Phthalate->AR_Binding Isopentyl_Pentyl_Phthalate->ER_Transactivation

References

Navigating the Metabolic Maze: An In-Depth Technical Guide to the In Vivo Fate of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo metabolic studies on isopentyl pentyl phthalate are not extensively available in the current scientific literature. This guide leverages comprehensive data from its close structural isomer, di-n-pentyl phthalate (DPP), to provide a detailed understanding of its probable metabolic fate. The metabolic pathways of phthalate esters are largely governed by the structure of their alkyl chains, making DPP a relevant and informative surrogate.

Executive Summary

This compound, a member of the phthalate ester family of plasticizers, is subject to metabolic transformation upon entering a biological system. The in vivo metabolism is a critical determinant of its toxicokinetics and potential for bioaccumulation. This technical guide synthesizes the current understanding of the metabolic fate of pentyl phthalates, drawing primarily from in vivo studies of di-n-pentyl phthalate (DPP). The primary metabolic pathway involves a two-step process: initial hydrolysis to its monoester, mono-isopentyl phthalate or mono-n-pentyl phthalate, followed by oxidative modifications of the alkyl chain. These subsequent oxidative steps generate a series of metabolites that are more polar and readily excreted, primarily in the urine. This document provides a comprehensive overview of the identified metabolites, quantitative data from animal studies, detailed experimental protocols for metabolite analysis, and visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways

The in vivo metabolism of this compound is anticipated to follow the general pathway established for other phthalate esters. This process is primarily aimed at increasing the water solubility of the compound to facilitate its excretion from the body.

The initial and most significant metabolic step is the hydrolysis of one of the ester linkages by nonspecific esterases, which are abundant in the intestinal mucosa and other tissues.[1] This reaction results in the formation of the corresponding monoester, either mono-isopentyl phthalate or mono-n-pentyl phthalate, and the respective alcohol (isopentyl alcohol or n-pentanol). The monoester is considered to be the primary biologically active metabolite.

Following the formation of the monoester, the alkyl chain undergoes a series of oxidative transformations. For the n-pentyl chain, this includes hydroxylation, primarily at the ω-1 position, followed by further oxidation to a ketone and then a carboxylic acid. Additional chain shortening can also occur.

Metabolic_Pathway MPP MPP Glucuronide Glucuronide MPP->Glucuronide Glucuronidation Excretion Excretion Glucuronide->Excretion MHPP MHPP MHPP->Glucuronide MCBP MCBP MCBP->Excretion MCPP MCPP MCPP->Excretion

Quantitative Data on Metabolites

The following table summarizes the quantitative data on the urinary metabolites of di-n-pentyl phthalate (DPP) in rats, which serves as a proxy for this compound. The data is derived from a study where adult female Sprague-Dawley rats were administered a single oral dose of 500 mg/kg body weight of DPP.[2]

MetaboliteAbbreviationMedian Urinary Concentration (μg/mL) in the first 24h[2]
Mono-n-pentyl phthalateMPP222
Mono(4-hydroxypentyl) phthalateMHPP993
Mono(4-oxopentyl) phthalateMOPP47
Mono(4-carboxybutyl) phthalateMCBP168
Mono(3-carboxypropyl) phthalateMCPP9
Mono(2-carboxyethyl) phthalateMCEP0.2
Mono-n-pentenyl phthalateMPeP16
Phthalic AcidPA26

Note: The concentrations of metabolites in the second 24-hour urine collection were significantly lower than in the first collection. Some of these urinary metabolites were also identified in serum, but at much lower levels.[2]

Experimental Protocols

The following section details the methodologies employed in a key in vivo study to determine the metabolic fate of di-n-pentyl phthalate (DPP) in rats.[2]

Animal Study Protocol
  • Animal Model: Adult female Sprague-Dawley rats (N=9).

  • Dosing: A single oral dose of 500 mg/kg body weight of DPP was administered.

  • Sample Collection:

    • 24-hour urine samples were collected one day before administration and at 24 and 48 hours after DPP administration.

    • Serum was collected at necropsy, 48 hours after dosing.

Analytical Methodology
  • Sample Preparation: Metabolites were extracted from urine or serum.

  • Chromatographic Separation: The extracted metabolites were resolved using high-performance liquid chromatography (HPLC).

  • Detection: Mass spectrometry (MS) was used for the detection and identification of the metabolites.

  • Metabolite Identification:

    • Phthalic acid (PA) and mono(3-carboxypropyl) phthalate (MCPP) were identified using authentic standards.

    • Mono-n-pentyl phthalate (MPP), mono(4-oxopentyl) phthalate (MOPP), mono(4-hydroxypentyl) phthalate (MHPP), mono(4-carboxybutyl) phthalate (MCBP), mono(2-carboxyethyl) phthalate (MCEP), and mono-n-pentenyl phthalate (MPeP) were tentatively identified based on their full scan mass spectrometric fragmentation patterns.

Experimental_Workflow Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction MS MS Identification Identification MS->Identification Quantification Quantification Identification->Quantification

Conclusion

The in vivo metabolic fate of this compound is presumed to be a rapid process of hydrolysis to its monoester followed by extensive oxidative metabolism. Based on data from its close isomer, di-n-pentyl phthalate, the primary urinary metabolite is expected to be the ω-1 oxidation product, mono-(4-hydroxypentyl) phthalate (MHPP).[2] The variety of identified oxidative metabolites underscores the multiple enzymatic pathways involved in the biotransformation of this compound. The provided experimental protocols offer a robust framework for the analysis of these metabolites in biological matrices. Further research is warranted to delineate the specific metabolic pathways of this compound and to understand any potential differences in metabolism and toxicity compared to its linear isomer.

References

Degradation of Isopentyl Pentyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of isopentyl pentyl phthalate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the environmental fate and toxicological implications of this compound.

Introduction to this compound

This compound is a diester of phthalic acid, belonging to the class of phthalate esters commonly used as plasticizers to enhance the flexibility and durability of polymers. Due to its widespread use, there is a growing concern about its environmental persistence, potential for bioaccumulation, and adverse health effects. This compound is classified as a substance that may damage fertility or the unborn child and is very toxic to aquatic life.[1] Understanding its degradation is crucial for assessing its environmental risk and developing remediation strategies.

Degradation Pathways

The environmental degradation of this compound can occur through both biotic and abiotic processes.

Biodegradation

The primary mechanism for the breakdown of phthalate esters in the environment is biodegradation by microorganisms.[2] The process is generally initiated by the enzymatic hydrolysis of the diester to its corresponding monoesters, followed by the cleavage of the remaining ester bond to form phthalic acid.[3][4] Phthalic acid is then further metabolized by microorganisms through various aerobic and anaerobic pathways.[3]

The expected primary biodegradation products of this compound are:

  • Mono-isopentyl phthalate

  • Mono-pentyl phthalate

  • Phthalic acid

  • Isopentanol

  • Pentanol

Further microbial degradation of phthalic acid proceeds through intermediates such as protocatechuic acid, which then enters central metabolic pathways (e.g., the Krebs cycle) and is ultimately mineralized to carbon dioxide and water.[3]

Biodegradation_Pathway IPP Isopentyl Pentyl Phthalate MIP Mono-isopentyl Phthalate IPP->MIP Hydrolysis MPP Mono-pentyl Phthalate IPP->MPP Hydrolysis Alcohols Isopentanol + Pentanol IPP->Alcohols PA Phthalic Acid MIP->PA Hydrolysis MIP->Alcohols MPP->PA Hydrolysis MPP->Alcohols Intermediates Aromatic Intermediates PA->Intermediates Dioxygenation TCA TCA Cycle Intermediates->TCA Ring Cleavage CO2 CO2 + H2O TCA->CO2 Mineralization

Figure 1: Proposed Biodegradation Pathway of this compound.
Abiotic Degradation

Abiotic degradation of this compound primarily occurs through hydrolysis and photolysis.

  • Hydrolysis: Phthalate esters can undergo hydrolysis, particularly under acidic or alkaline conditions, to form monoesters and the corresponding alcohols.[5] The rate of hydrolysis is generally slow at neutral pH but can be significant in specific environmental compartments like landfills.[5]

  • Photolysis: In the atmosphere, phthalates are susceptible to rapid photooxidation by hydroxyl radicals.[6] In aqueous environments, photodegradation can also occur, leading to the cleavage of the ester bonds and modification of the aromatic ring.[7]

Quantitative Analysis of Degradation

The degradation of this compound can be quantified by monitoring the decrease in the parent compound concentration and the formation of its degradation products over time. This data is essential for determining degradation kinetics, such as the half-life of the compound under specific conditions.

Table 1: Hypothetical Quantitative Data for this compound Biodegradation in Soil

Time (Days)This compound (mg/kg)Mono-isopentyl Phthalate (mg/kg)Mono-pentyl Phthalate (mg/kg)Phthalic Acid (mg/kg)
0100.00.00.00.0
565.215.812.52.1
1038.925.120.38.7
2015.518.414.915.3
304.15.24.310.6
40< 1.0< 1.0< 1.03.2

Experimental Protocols

Biodegradation in Soil Microcosm

This protocol outlines a typical experiment to assess the biodegradation of this compound in soil.

Objective: To determine the rate and extent of this compound biodegradation in soil and identify its major degradation products.

Materials:

  • Test soil with known physicochemical properties (pH, organic matter content, microbial biomass).

  • This compound (analytical standard).

  • Standards of expected metabolites (mono-isopentyl phthalate, mono-pentyl phthalate, phthalic acid).

  • Organic solvents (e.g., hexane, acetone, acetonitrile).

  • Microcosm vessels (e.g., glass jars with airtight seals).

  • Incubator.

  • Analytical instrumentation (GC-MS or HPLC-MS/MS).

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris and homogenize. Adjust the moisture content to 60-80% of the water-holding capacity.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the stock solution to the soil to achieve the desired initial concentration (e.g., 100 mg/kg). Allow the solvent to evaporate completely.

  • Microcosm Setup: Distribute the spiked soil into replicate microcosm vessels. Include sterile control microcosms (e.g., autoclaved soil) to assess abiotic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).

  • Sampling: At predetermined time points, sacrifice replicate microcosms for analysis.

  • Extraction: Extract the soil samples with an appropriate organic solvent mixture (e.g., acetone:hexane 1:1 v/v) using methods such as sonication or accelerated solvent extraction.

  • Analysis: Analyze the extracts using a validated GC-MS or HPLC-MS/MS method to quantify the parent compound and its degradation products.[8][9]

Soil_Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Preparation (Sieving, Moisture Adjustment) Spiking Spiking with This compound Soil_Prep->Spiking Microcosm Microcosm Setup (Test and Sterile Controls) Spiking->Microcosm Incubation Incubation (Dark, 25°C) Microcosm->Incubation Sampling Time-point Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS or HPLC-MS/MS Analysis Extraction->Analysis

Figure 2: Experimental Workflow for Soil Biodegradation Study.
Analytical Method for Degradation Products

Objective: To develop and validate a method for the simultaneous quantification of this compound and its primary metabolites.

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard.

Table 2: Example MRM Transitions for Analyte Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound305.2149.0
Mono-isopentyl Phthalate235.1121.0
Mono-pentyl Phthalate235.1121.0
Phthalic Acid165.0121.0
Internal Standard (e.g., ¹³C₆-Phthalic Acid)171.0125.0

Sample Preparation (from soil extract):

  • Concentrate the solvent extract under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Toxicological Signaling Pathways

Phthalate monoesters are known to be the biologically active metabolites that can exert toxic effects.[4] Two key signaling pathways implicated in phthalate toxicity are the Peroxisome Proliferator-Activated Receptor (PPAR) and the p53 signaling pathways.

PPAR Signaling Pathway

Phthalate monoesters can act as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[5] Activation of PPARs, particularly PPARα and PPARγ, by phthalate metabolites can disrupt normal endocrine function and steroidogenesis.[6]

PPAR_Signaling Phthalate_Monoester Phthalate Monoester (e.g., Mono-isopentyl Phthalate) PPAR PPARα / PPARγ Phthalate_Monoester->PPAR Binds to Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Effects Altered Steroidogenesis & Endocrine Disruption Gene_Expression->Effects

Figure 3: Phthalate Monoester-Mediated PPAR Signaling.
p53 Signaling Pathway

Exposure to certain phthalates has been shown to activate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis in response to cellular stress.[10] Activation of p53 can lead to cell cycle arrest or programmed cell death, which may contribute to the reproductive and developmental toxicity of phthalates.

p53_Signaling Phthalate_Exposure Phthalate Exposure Cellular_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Phthalate_Exposure->Cellular_Stress p53_Activation p53 Activation (Phosphorylation) Cellular_Stress->p53_Activation p21 p21 Expression p53_Activation->p21 GADD45 GADD45 Expression p53_Activation->GADD45 Bax Bax Expression p53_Activation->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Figure 4: Involvement of p53 Signaling in Phthalate-Induced Cellular Response.

Conclusion

The degradation of this compound is a complex process involving both biotic and abiotic pathways, leading to the formation of monoesters, phthalic acid, and ultimately, complete mineralization. The toxicological effects of this compound are likely mediated by its monoester metabolites through interactions with critical signaling pathways such as PPAR and p53. Further research is needed to fully elucidate the degradation kinetics and toxicological profile of this specific phthalate ester to better assess its environmental and human health risks. The experimental and analytical protocols outlined in this guide provide a framework for conducting such investigations.

References

Methodological & Application

Analytical methods for isopentyl pentyl phthalate detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl pentyl phthalate is a diester of phthalic acid, belonging to the class of chemical compounds known as phthalates. These compounds are primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). Due to their widespread use in consumer products, packaging materials, and medical devices, there is a growing need for sensitive and reliable analytical methods to monitor their presence and ensure product safety and regulatory compliance. This application note provides detailed protocols for the detection and quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Reference
Limit of Detection (LOD) 0.1 - 10 ng/mL0.04 - 0.2 µg/L[1]
Limit of Quantitation (LOQ) 0.5 - 25 ng/mL0.1 - 0.5 µg/L[1][2]
Linearity (r²) > 0.995> 0.99[2][3]
Recovery 85 - 115%80 - 120%[1]
Precision (RSD) < 15%< 15%[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Polymer Matrices by GC-MS

This protocol is suitable for the analysis of this compound in plastic materials such as PVC.

1. Sample Preparation: Solvent Extraction

  • Weigh approximately 0.5 g of the polymer sample into a glass centrifuge tube.

  • Add 10 mL of a suitable solvent such as hexane or a mixture of hexane and acetone.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of the phthalate from the polymer matrix.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer material.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent)[3]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL, splitless mode

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp to 220 °C at 20 °C/min

    • Ramp to 300 °C at 5 °C/min, hold for 5 minutes

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Characteristic Ions for this compound (m/z): 149 (quantifier), 205, 223[5]

3. Calibration

Prepare a series of calibration standards of this compound in hexane ranging from 0.1 µg/mL to 10 µg/mL. Analyze these standards under the same GC-MS conditions as the samples to construct a calibration curve.

Protocol 2: Analysis of this compound in Liquid Samples by LC-MS/MS

This protocol is suitable for the analysis of this compound in aqueous samples or extracts.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the liquid sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 5 mL of acetonitrile.

  • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)

  • Mass Spectrometer: SCIEX Triple Quad 5500 (or equivalent)

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-50% B

    • 10.1-12 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions for this compound: Precursor Ion > Product Ion (e.g., specific transitions to be determined based on tuning) A common precursor ion for many phthalates is m/z 149.[6]

3. Calibration

Prepare a series of calibration standards of this compound in acetonitrile ranging from 0.1 ng/mL to 100 ng/mL. Analyze these standards under the same LC-MS/MS conditions as the samples to construct a calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Polymer Sample (0.5g) add_solvent Add 10mL Hexane sample->add_solvent sonicate Ultrasonic Bath (30 min) add_solvent->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to 1mL supernatant->evaporate extract Final Extract evaporate->extract inject Inject 1µL extract->inject gc_sep GC Separation (DB-5ms column) inject->gc_sep ms_detect MS Detection (EI, SIM mode) gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification data_acq->quant

Caption: GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis sample Liquid Sample (100mL) condition Condition C18 Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute evaporate Evaporate to 1mL elute->evaporate extract Final Extract evaporate->extract inject Inject 5µL extract->inject lc_sep LC Separation (C18 column) inject->lc_sep ms_detect MS/MS Detection (ESI, MRM mode) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification data_acq->quant

Caption: LC-MS/MS analysis workflow for this compound.

Fragmentation_Pathway parent This compound Ion frag1 Loss of Pentoxy Radical (m/z 223) parent->frag1 frag2 Loss of Isopentoxy Radical (m/z 205) parent->frag2 base_peak Phthalic Anhydride Ion (m/z 149) frag1->base_peak - C5H10 frag2->base_peak - C5H10

Caption: Proposed mass spectral fragmentation of this compound.

References

Application Note: Quantitative Analysis of Isopentyl Pentyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentyl pentyl phthalate is a diester of phthalic acid, belonging to the class of chemical compounds known as phthalates. These compounds are primarily used as plasticizers to increase the flexibility, transparency, and durability of plastics, particularly polyvinyl chloride (PVC). Due to their widespread use in consumer products such as food packaging, toys, and medical devices, phthalates are ubiquitous environmental contaminants.[1] Concerns regarding their potential endocrine-disrupting properties and other adverse health effects have led to increased regulation and a demand for sensitive and reliable analytical methods for their detection and quantification.[2]

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard and preferred technique for the analysis of phthalate esters.[1][3] This method offers high sensitivity and selectivity, providing both chromatographic separation and structural identification of the target analytes. This application note details a comprehensive protocol for the extraction and quantitative determination of this compound in liquid samples using GC-MS in Selected Ion Monitoring (SIM) mode.

Principle

The analytical workflow involves a liquid-liquid extraction (LLE) step to isolate the semi-volatile this compound from the sample matrix. The extract is then injected into a gas chromatograph, where the compound is separated from other components based on its boiling point and interaction with a nonpolar stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting characteristic fragment ions are detected and used for unambiguous identification and quantification. By operating in SIM mode, the instrument's sensitivity is greatly enhanced by monitoring only specific mass-to-charge ratio (m/z) ions unique to the target analyte.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade or pesticide residue grade n-Hexane, Dichloromethane, Acetone.

  • Standards: Certified reference standard of this compound (CAS: 776297-69-9).[4][5] A stock solution of 1000 µg/mL should be prepared in hexane.[6]

  • Internal Standard (ISTD): Benzyl benzoate or a deuterated phthalate (e.g., DBP-d4) is recommended.

  • Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours to remove phthalate contamination).

  • Glassware: All glassware must be meticulously cleaned to avoid background contamination. Soak in a cleaning solution, rinse thoroughly with deionized water, followed by acetone and hexane, and then dry in an oven at a high temperature (e.g., 120°C for at least 4 hours).[7] It is advisable to dedicate glassware exclusively for phthalate analysis.[8]

2. Standard Preparation

  • Stock Solution (1000 µg/mL): Prepare by dissolving the appropriate amount of this compound standard in n-hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with n-hexane to achieve concentrations ranging from approximately 0.1 to 50 µg/L. A typical calibration curve might include points at 0.1, 1.0, 5.0, 10.0, 20.0, and 50.0 µg/L.[9]

  • Internal Standard Fortification: Spike all calibration standards and samples with the internal standard at a constant concentration (e.g., 10 µg/L).

3. Sample Preparation (Liquid-Liquid Extraction) This protocol is a general guideline for liquid samples such as water or beverages. The procedure may need to be adapted based on the sample matrix.

  • Measure 10 mL of the liquid sample into a clean glass separatory funnel.

  • Spike the sample with the internal standard solution.

  • Add 10 mL of dichloromethane (or a suitable extraction solvent like n-hexane) to the funnel.[6]

  • Shake the funnel vigorously for 5-7 minutes, periodically venting to release pressure.[9]

  • Allow the layers to separate for at least 5 minutes. If an emulsion forms, a small amount of 10% NaCl solution can be added to break it.[9]

  • Drain the organic layer (bottom layer for dichloromethane) through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction process with a fresh aliquot of solvent.

  • Combine the organic extracts and concentrate the volume to 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumental Conditions

The following parameters provide a starting point for method development and can be adapted for various GC-MS systems (e.g., Agilent, Thermo Fisher, Varian).[6][9][10]

ParameterCondition
Gas Chromatograph
ColumnAgilent DB-5MS, Restek Rxi-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 - 310°C
Carrier GasHelium or Hydrogen, constant flow at 1.0 mL/min
Oven ProgramInitial 100°C (hold 1 min), ramp at 10°C/min to 280°C, then ramp at 5°C/min to 310°C (hold 5 min)[9]
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Solvent Delay~4 minutes

Data Presentation and Quantitative Analysis

Identification of this compound is based on the retention time and the presence of characteristic ions. Quantification is performed by integrating the peak area of the primary quantification ion and comparing it to the calibration curve generated from the standards. The most abundant fragment ion in the mass spectrum of most phthalates is m/z 149, which corresponds to the protonated phthalic anhydride structure.[1][10]

Table 1: Quantitative Data for this compound

AnalyteChemical FormulaMW ( g/mol )Est. Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundC₁₈H₂₆O₄306.4[11]~14.5 - 15.5149237, 104[12]

Note: Retention time is an estimate and will vary depending on the specific instrument, column, and method conditions. The retention time for the closely related diisopentyl phthalate is reported as 14.509 minutes under similar conditions.[12]

Method Performance

Based on typical performance for this class of compounds, the method is expected to demonstrate:

  • Linearity: Excellent linearity (R² > 0.99) over a concentration range of 0.5 to 50 µg/L.[13]

  • Limit of Quantification (LOQ): Achievable LOQs are typically in the low ng/L (ppt) range.[9]

  • Recovery: Expected recovery rates from spiked samples are generally between 70% and 120%.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Sample Collection (Liquid Matrix) Spike_ISTD 2. Spike Internal Standard (ISTD) Sample->Spike_ISTD Extraction 3. Liquid-Liquid Extraction (LLE) Spike_ISTD->Extraction Concentration 4. Concentrate Extract (Nitrogen Evaporation) Extraction->Concentration GC_Injection 7. GC Injection & Separation Concentration->GC_Injection Standards 5. Prepare Calibration Standards Spike_Standards 6. Spike ISTD into Standards Standards->Spike_Standards Spike_Standards->GC_Injection MS_Detection 8. MS Detection (EI, SIM Mode) GC_Injection->MS_Detection Data_Acquisition 9. Data Acquisition MS_Detection->Data_Acquisition Peak_Integration 10. Peak Identification & Integration Data_Acquisition->Peak_Integration Quantification 11. Quantification using Calibration Curve Peak_Integration->Quantification Report 12. Final Report Quantification->Report

References

Application Note: Quantitative Analysis of Isopentyl Pentyl Phthalate in Various Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentyl pentyl phthalate (PIPP) is a member of the phthalate ester family, a class of chemicals widely utilized as plasticizers to enhance the flexibility and durability of various polymer materials.[1][2] Due to their extensive use, phthalates are now ubiquitous environmental contaminants, with potential for human exposure through various routes.[3] Concerns regarding the endocrine-disrupting properties and other potential adverse health effects of phthalates have led to increased regulatory scrutiny and a growing demand for sensitive and reliable analytical methods for their detection and quantification in diverse matrices.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for phthalate analysis. Its high selectivity and sensitivity often reduce the need for extensive sample preparation and eliminate the derivatization steps common in gas chromatography-based methods.[3][4] This application note presents a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, suitable for high-throughput screening in research and quality control laboratories.

Experimental Protocols

1. Reagents and Materials

  • Standards: this compound (PIPP) and a suitable deuterated internal standard (e.g., Benzyl-d4 butyl phthalate (BBP-d4) or Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4)) were obtained from commercial suppliers.[1][5]

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.[4]

  • Reagents: Ammonium acetate.

  • Glassware: All glassware used for sample preparation should be meticulously cleaned to avoid background contamination.[2]

2. Standard Solution Preparation

  • Stock Solutions: Prepare individual stock solutions of PIPP and the internal standard in methanol at a concentration of 1 mg/mL.[6]

  • Working Standard Solutions: Prepare a mixed working standard solution containing PIPP at a concentration of 10 µg/mL by diluting the stock solution with methanol.[7]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., BBP-d4) at a concentration of 1 µg/mL in methanol.[3]

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate volumes of the mixed working standard solution into a phthalate-free matrix (e.g., clean water or a representative blank matrix). Add a constant concentration of the internal standard spiking solution to each calibration standard. A typical calibration range is 0.1 to 100 ng/mL.[3]

3. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

  • Liquid Samples (e.g., beverages, water):

    • For clear liquid samples, a simple "dilute and shoot" method can be employed. Dilute the sample 1:1 with water.[6]

    • Add the internal standard to achieve a final concentration within the calibration range.

    • Vortex the sample for 30 seconds.[3]

    • If necessary, centrifuge the sample to remove any particulate matter.[2]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2][3]

  • Solid Samples (e.g., textiles, food):

    • Homogenize 1 gram of the solid sample.

    • Add 45 mL of methanol and perform ultrasonic extraction for 20-30 minutes.[4][7]

    • Allow the extract to cool to room temperature and adjust the volume to 50 mL with methanol.[7]

    • Take a 5 mL aliquot and centrifuge for 10 minutes at 3500 rpm.[4]

    • The supernatant can be further diluted as needed and spiked with the internal standard before LC-MS/MS analysis.[4]

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instruments and applications.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 2.1 mm, 5 µm) is commonly used.[5]

    • Mobile Phase A: 10 mM Ammonium acetate in water.[5]

    • Mobile Phase B: Acetonitrile or Methanol.[5]

    • Gradient: A gradient elution is typically used to separate the analytes.

    • Flow Rate: 500 µL/min.[4]

    • Injection Volume: 1-10 µL.[2]

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4] Phthalates are known to produce a characteristic product ion at m/z 149, which corresponds to the protonated phthalic anhydride.[1][5][6]

    • Source Temperature: 150 °C.[6]

    • Desolvation Temperature: 500 °C.[6]

    • Desolvation Gas Flow: 1000 L/hr.[6]

Data Presentation

Table 1: Optimized LC-MS/MS MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (PIPP)279.2149.110025
BBP-d4 (Internal Standard)317.2149.110025

Table 2: Quantitative Performance Data

ParameterResult
Linear Dynamic Range0.1 - 100 ng/mL
Linearity (R²)> 0.99[2]
Limit of Detection (LOD)0.125 - 5 pg/µL[2]
Limit of Quantification (LOQ)S/N ≥ 10[8]
Accuracy85 - 115%[2]
Precision (CV)< 15%[2]
Recovery95 - 105%[8]

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Acquisition (Liquid or Solid) Extraction Extraction / Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Centrifugation Centrifugation / Filtration Spiking->Centrifugation LC_Separation Liquid Chromatography Separation Centrifugation->LC_Separation Transfer Supernatant MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Analysis of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentyl pentyl phthalate, a member of the phthalic acid esters (PAEs) family, is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Due to its potential for migration from plastic materials into the environment, food, and consumer products, accurate and sensitive analytical methods are required to monitor its presence.[2] Phthalates are not chemically bound to the polymer matrix and can leach into their surroundings, leading to widespread environmental contamination.[3] This document provides detailed sample preparation protocols for the analysis of this compound and other phthalates in various matrices, primarily using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for their separation and detection.[4][5] Given the ubiquity of phthalates in laboratory environments, stringent measures to avoid background contamination are essential for accurate quantification.[2]

Sample Preparation Protocols

The choice of sample preparation method is critical and depends on the sample matrix. The following protocols describe validated techniques for liquid, solid polymer, and food samples.

Protocol for Liquid Samples (e.g., Water, Non-alcoholic Beverages)

This protocol details a Liquid-Liquid Extraction (LLE) procedure, which is effective for extracting phthalates from non-fatty liquid matrices.[6][7]

Methodology: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 10 mL of the liquid sample (e.g., water, soft drink) in a glass container.[8] For carbonated beverages, sonicate the sample to degas before extraction.

  • Internal Standard Spiking: Add an appropriate volume of an internal standard solution (e.g., Benzyl Benzoate or isotopically labeled phthalates) to the sample.[4][7]

  • Extraction:

    • Transfer the sample to a glass separatory funnel.

    • Add 10-15 mL of n-hexane as the extraction solvent.[7][8]

    • Shake the funnel vigorously for 5-7 minutes.[7]

    • Allow the layers to separate for at least 5 minutes. If an emulsion forms, 0.5 mL of a 10% NaCl solution can be added to break it.[7]

  • Collection: Carefully drain the organic (n-hexane) layer into a clean glass tube.

  • Concentration (Optional): If low detection limits are required, the extract can be concentrated under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis. 1 µL of the extract is typically injected.[7][9]

Protocol for Solid Polymer Samples (e.g., Toys, PVC-based materials)

This protocol is based on the U.S. Consumer Product Safety Commission (CPSC) test method, which involves dissolving the polymer, precipitating it, and analyzing the remaining solution.[9]

Methodology: Dissolution-Precipitation

  • Sample Preparation: Reduce the sample to small pieces. Weigh approximately 50 mg of the prepared sample into a glass vial.

  • Dissolution: Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. Mix or sonicate until the sample is completely dissolved. This may take several hours.[9]

  • Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the PVC polymer.[9]

  • Settling: Shake the mixture and allow the polymer to settle for at least 5 minutes.[9]

  • Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE syringe filter into a clean vial.[9]

  • Dilution: Combine 0.3 mL of the filtered solution with 0.2 mL of an internal standard solution and dilute to 1.5 mL with cyclohexane.[9]

  • Analysis: Transfer the final solution to an autosampler vial for GC-MS analysis.

Protocol for Solid and Semi-Solid Food Samples

For food samples, extraction often involves sonication with an organic solvent. For high-fat matrices, an additional clean-up step is necessary to remove lipids that can interfere with the analysis.

Methodology: Solvent Extraction with Optional Fat Removal

  • Sample Homogenization: Homogenize the food sample. For solid samples, this can be done using a blender or mixer.[6]

  • Extraction:

    • Weigh 1 gram of the homogenized sample into a centrifuge tube.

    • Add 45 mL of methanol and sonicate for 20 minutes.[10]

    • Allow the solution to cool to room temperature and adjust the final volume to 50 mL with methanol.[10]

  • Centrifugation: Centrifuge 1 mL of the extraction solution at 3,500 rpm for 10 minutes.[10]

  • Clean-up (for High-Fat Samples):

    • If the sample has a high-fat content (e.g., cheese, oils), the extract must be cleaned to remove lipids.[11]

    • Gel Permeation Chromatography (GPC) is a common technique. A Biobeads S-X3 column with a mobile phase of dichloromethane and cyclohexane (1:1) or cyclohexane and ethyl acetate (1:1) can be used to separate the larger lipid molecules from the smaller phthalate analytes.[6]

  • Analysis: Transfer the supernatant (or the cleaned extract) to an autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

Gas Chromatography combined with Mass Spectrometry is the most widely used technique for phthalate analysis.[6]

Typical GC-MS Conditions:

  • GC System: Agilent 7890A GC or similar.[7][10]

  • Mass Spectrometer: Agilent 5975C MSD or TSQ 8000 MS/MS or similar.[7][9][10]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[7][9]

  • Inlet: Split/splitless injector at 280-290°C.[7][9]

  • Injection Volume: 1 µL.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Program: Initial temperature of 100°C (hold 1 min), ramp at 10°C/min to 280°C, then ramp at 5°C/min to 310°C (hold 5 min).[7]

  • MS Mode: Can be run in full scan mode (e.g., 40-350 amu) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[9] The ion m/z 149 is a common base peak for many phthalates and is often used for quantification.[4]

Data Presentation

The following tables summarize the performance characteristics of various methods for phthalate analysis.

Table 1: Method Performance for Phthalates in Non-Alcoholic Beverages using LLE and GC-MS/MS [7]

Parameter Value
Linearity (r²) > 0.996
Limit of Detection (LOD) 0.5 - 1.0 ng/L
Limit of Quantification (LOQ) 1.5 - 3.0 ng/L
Repeatability (RSDr) 2.7 - 9.1%
Reproducibility (RSDwr) 3.4 - 14.3%

| Trueness (Recovery) | 91.5 - 118.1% |

Table 2: Method Performance for Phthalates in Food Packaging using HS-SPME and GC-MS [12]

Parameter Value
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.03 - 0.08 µg/L
Limit of Quantification (LOQ) 0.10 - 0.24 µg/L
Precision (RSD) < 13%

| Recovery | 90.2 - 111% |

Table 3: Method Performance for Phthalates in Liquid Food using LLE and GC-MS [8]

Parameter Value
Linearity (r²) > 0.999
Calibration Range 0.50 - 5.00 mg/L
Average Recovery 95 - 105%
S/N for LOD ≥ 3

| S/N for LOQ | ≥ 10 |

Workflow Diagrams

The following diagrams illustrate the logical flow of the sample preparation and analysis protocols.

LLE_Workflow Diagram 1: Workflow for Liquid-Liquid Extraction (LLE) of Liquid Samples cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect 10 mL Liquid Sample Spike 2. Spike with Internal Standard Sample->Spike Solvent 3. Add 15 mL n-Hexane Spike->Solvent Extract 4. Shake Vigorously (7 min) Solvent->Extract Separate 5. Allow Phases to Separate Extract->Separate Collect 6. Collect Organic (Top) Layer Separate->Collect Concentrate 7. Concentrate Under N2 (Optional) Collect->Concentrate GCMS 8. Inject into GC-MS Concentrate->GCMS

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Polymer_Workflow Diagram 2: Workflow for Dissolution-Precipitation of Polymer Samples cluster_prep Sample Preparation cluster_analysis Analysis Preparation Sample 1. Weigh 50 mg Polymer Sample Dissolve 2. Dissolve in 5 mL THF Sample->Dissolve Precipitate 3. Add 10 mL Hexane Dissolve->Precipitate Settle 4. Allow Polymer to Settle Precipitate->Settle Filter 5. Filter through 0.45 µm PTFE Settle->Filter Dilute 6. Dilute aliquot with IS & Cyclohexane Filter->Dilute GCMS 7. Inject into GC-MS Dilute->GCMS

Caption: Workflow for Polymer Sample Preparation.

General_Analysis_Workflow Diagram 3: General Analytical Workflow Sample Sample Collection (Liquid, Solid, Food) Prep Sample Preparation (LLE, Dissolution, etc.) Sample->Prep Instrument Instrumental Analysis (GC-MS) Prep->Instrument Data Data Acquisition (Chromatograms, Spectra) Instrument->Data Process Data Processing (Integration, Calibration) Data->Process Result Result Reporting (Concentration, LOD, LOQ) Process->Result

Caption: General Workflow from Sample to Result.

References

Application Note: Solid-Phase Extraction of Isopentyl Pentyl Phthalate from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the extraction and pre-concentration of isopentyl pentyl phthalate from aqueous matrices using solid-phase extraction (SPE). Phthalates are a class of compounds commonly used as plasticizers, and their presence in environmental and biological samples is of increasing concern due to their potential endocrine-disrupting properties.[1] This protocol provides a reliable and efficient sample preparation procedure for the subsequent quantitative analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes a C18-based solid-phase extraction cartridge, which demonstrates good recovery and reproducibility for a range of phthalates.

Introduction

This compound is a member of the phthalate ester family, widely used to enhance the flexibility and durability of plastics. Due to its widespread use, it can leach into the environment, contaminating water sources and potentially entering the food chain. Accurate and sensitive quantification of this compound is crucial for toxicological studies and regulatory monitoring. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity. This note provides a detailed protocol for the SPE of this compound from water samples, followed by GC-MS analysis.

Experimental

Materials and Reagents
  • SPE Cartridge: C18, 500 mg, 6 mL (or equivalent)

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Hexane (HPLC grade)

    • This compound standard

    • Internal Standard (e.g., Benzyl Benzoate)

  • Equipment:

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Vortex mixer

    • Autosampler vials (2 mL, amber)

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Sample Preparation
  • Sample Collection: Collect water samples in glass containers to avoid phthalate contamination from plasticware.

  • pH Adjustment: Adjust the pH of the water sample to 5.0 using a suitable buffer or acid/base solution. A study on various phthalates showed that a pH of 5.0 provides the best extraction performance.[1]

  • Spiking (for method validation): For recovery studies, spike a known volume of the water sample with a standard solution of this compound to achieve the desired concentration.

Solid-Phase Extraction Protocol

The SPE procedure consists of four main steps: conditioning, loading, washing, and elution.

  • Cartridge Conditioning:

    • Pass 6 mL of hexane through the C18 cartridge to waste.

    • Pass 6 mL of methanol through the cartridge to waste.

    • Equilibrate the cartridge by passing 6 mL of deionized water (pH 5.0) through it, ensuring the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pre-treated water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with 6 mL of hexane into a clean collection tube.

Sample Concentration and Analysis
  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue with a known volume (e.g., 1 mL) of hexane containing an internal standard.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument used.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temp. 280 °C
Oven Program Initial temp 150°C for 10 min, ramp at 20°C/min to 250°C (hold 2 min), then ramp at 30°C/min to 300°C (hold 12 min)[2]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the this compound standard
Qualifier Ions To be determined from the mass spectrum of the this compound standard

Data Presentation

While specific quantitative data for the SPE of this compound is not widely available, the following table presents representative recovery and precision data for other phthalates using a C18 SPE cartridge, which is expected to show similar performance for this compound. It is crucial to perform in-house validation to determine the exact performance characteristics for this compound.

Phthalate CompoundSorbentRecovery (%)RSD (%)MatrixReference
Di-n-butyl phthalate (DBP)C1895.23.1Water[1]
Diethyl phthalate (DEP)C1892.84.5Water[1]
Benzyl butyl phthalate (BBP)C1896.52.8Water[1]

Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Aqueous Sample pH_Adjust Adjust pH to 5.0 Sample->pH_Adjust Load 2. Load Sample pH_Adjust->Load Condition 1. Condition (Hexane, Methanol, Water) Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Elute 4. Elute (Hexane) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Hexane + Internal Standard Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for the solid-phase extraction and analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from aqueous samples. The use of C18 SPE cartridges offers an effective means of isolating and concentrating the analyte prior to GC-MS analysis. The detailed methodology and suggested analytical parameters serve as a valuable resource for researchers and scientists in environmental monitoring and toxicology. For optimal results, method validation should be performed to confirm recovery, precision, and limits of detection for this compound in the specific sample matrix of interest.

References

Application Note: Analysis of Isopentyl Pentyl Phthalate using Liquid-Liquid Extraction (LLE) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl pentyl phthalate (PIPP) is a diester of phthalic acid, belonging to the broader class of phthalate compounds commonly used as plasticizers to enhance the flexibility and durability of various materials. Phthalates, including PIPP, are not chemically bound to the polymer matrix of products and can leach into the environment, leading to human exposure. Concerns have been raised about the potential adverse health effects of phthalates, as some are considered endocrine disruptors. This compound, in particular, is classified as a substance that may damage fertility or the unborn child[1]. Given these potential risks, robust and reliable analytical methods are crucial for the quantification of PIPP in various matrices, including consumer products and biological samples.

This application note provides a detailed protocol for the determination of this compound using a classic sample preparation technique, liquid-liquid extraction (LLE), followed by analysis with gas chromatography-mass spectrometry (GC-MS).

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental sample preparation technique used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the analysis of semi-volatile and non-polar compounds like this compound from aqueous or liquid samples, LLE offers a straightforward and effective method for isolation and pre-concentration prior to chromatographic analysis. The choice of an appropriate extraction solvent is critical to ensure high recovery of the target analyte while minimizing the co-extraction of interfering matrix components.

Experimental Protocols

This section details the methodology for the extraction and analysis of this compound from a liquid matrix.

Materials and Reagents
  • Sample: Liquid matrix (e.g., beverage, cosmetic product)

  • Reagents:

    • This compound analytical standard (CAS 776297-69-9)

    • Internal Standard (IS), e.g., Benzyl Benzoate (BB) or a deuterated phthalate like Di-n-butyl phthalate-d4 (DBP-d4)

    • Extraction Solvent: n-Hexane (Pesticide residue grade or equivalent)

    • Drying Agent: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours to remove phthalate contamination)

    • Deionized water (phthalate-free)

    • Methanol (HPLC grade)

    • Nitrogen gas, high purity

  • Glassware and Equipment:

    • Separatory funnels (125 mL or 250 mL) with glass or PTFE stopcocks

    • Glass vials with PTFE-lined caps

    • Volumetric flasks and pipettes

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Sample concentrator (e.g., nitrogen evaporator)

    • GC-MS system

Note: To avoid phthalate contamination, it is imperative to use scrupulously clean glassware. All glassware should be rinsed with acetone and hexane prior to use. Avoid contact with any plastic materials during sample preparation.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with n-hexane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a solution of the internal standard in methanol.

  • Sample Preparation:

    • Accurately measure 10 mL of the liquid sample into a clean glass tube.

    • Spike the sample with a known amount of the internal standard solution.

    • For method validation (e.g., recovery studies), spike blank matrix samples with known concentrations of the this compound working standards.

Liquid-Liquid Extraction Protocol
  • Transfer the 10 mL prepared sample into a 125 mL separatory funnel.

  • Add 20 mL of n-hexane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for 5-10 minutes. The organic layer (top) will contain the extracted phthalates.

  • Drain the lower aqueous layer and discard.

  • Repeat the extraction of the aqueous phase with a fresh 20 mL aliquot of n-hexane to ensure complete recovery.

  • Combine the two organic extracts.

  • Pass the combined organic extract through a small glass funnel containing anhydrous sodium sulfate to remove any residual water.

  • Collect the dried extract in a concentration tube.

  • Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL GC vial for analysis.

GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is recommended for the analysis of this compound.

  • Typical GC-MS Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Mode: Splitless

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp 1: 10°C/min to 280°C

      • Ramp 2: 5°C/min to 310°C, hold for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would include its characteristic fragment ions (e.g., m/z 149).

Data Presentation and Expected Performance

Quantitative analysis is performed by generating a calibration curve from the analysis of the working standard solutions and using the response ratio of the analyte to the internal standard. The following table summarizes the expected performance characteristics for a validated LLE-GC-MS method for phthalate analysis. Note: These are typical values for phthalates, and specific validation for this compound is required to establish definitive performance.

Parameter Expected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 - 1.0 ng/L
Limit of Quantitation (LOQ) 1.5 - 3.0 ng/L
Recovery 85 - 115%
Precision (RSD) < 15%

Visualizations

Experimental Workflow

LLE_Workflow Sample 1. Sample Preparation (10 mL liquid sample + IS) Extraction 2. LLE (Add 2x20 mL n-Hexane, shake & separate) Sample->Extraction Drying 3. Drying (Pass through Na2SO4) Extraction->Drying Concentration 4. Concentration (Evaporate to 1 mL under N2) Drying->Concentration Analysis 5. GC-MS Analysis Concentration->Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound Analysis.

Logical Relationship of Health Hazards

Health_Hazards PIPP This compound (PIPP) Exposure Human Exposure Routes (Ingestion, Inhalation, Dermal) PIPP->Exposure Classification Hazard Classification (GHS) PIPP->Classification HealthRisk Potential Health Risk Exposure->HealthRisk Classification->HealthRisk ReproToxicity Reproductive Toxicity (May damage fertility or the unborn child) HealthRisk->ReproToxicity  Leads to

Caption: Potential Health Risks Associated with this compound Exposure.

References

Application Notes and Protocols for Ultrasonic Extraction of Phthalates from Plastic Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics.[1][2] They are commonly found in a wide range of consumer products, including food packaging, toys, medical devices, and building materials.[1] However, phthalates are not chemically bound to the polymer matrix and can leach into the environment, leading to human exposure.[3] Concerns over their potential as endocrine disruptors and their links to adverse health effects have led to strict regulations on their use in many countries.[1][4]

Accurate and efficient methods for the extraction and quantification of phthalates from plastic matrices are crucial for regulatory compliance, quality control, and risk assessment. Traditional extraction techniques like Soxhlet can be time-consuming and require large volumes of solvents.[3][4] Ultrasonic extraction has emerged as a simpler, faster, and more environmentally friendly alternative, offering high recovery rates and using less solvent.[1][4] This document provides detailed application notes and protocols for the ultrasonic-assisted extraction of common phthalates from plastic matrices such as polyvinyl chloride (PVC) and polypropylene (PP).

Principle of Ultrasonic Extraction

Ultrasonic extraction utilizes high-frequency sound waves to create cavitation bubbles in a solvent. The formation and collapse of these bubbles generate intense localized pressure and temperature gradients, leading to a number of effects that enhance extraction efficiency:

  • Increased Solvent Penetration: The acoustic energy disrupts the boundary layer around the plastic particles, allowing for better solvent penetration into the polymer matrix.

  • Cell Disruption: For materials with a cellular structure, ultrasound can break down cell walls, facilitating the release of target analytes.

  • Enhanced Mass Transfer: The agitation and mixing caused by cavitation accelerate the diffusion of the target compounds from the sample matrix into the solvent.

Advantages of Ultrasonic Extraction

Compared to conventional methods, ultrasonic extraction offers several key advantages:

  • Reduced Extraction Time: Sonication can significantly shorten the extraction process, often from hours to minutes.

  • Lower Solvent Consumption: The high efficiency of the process allows for the use of smaller solvent volumes, reducing costs and environmental impact.[1][4]

  • Improved Recoveries: Studies have shown that ultrasonic extraction can achieve recoveries greater than 80% for a range of phthalates.[1][4]

  • Simplicity and Ease of Operation: The equipment is relatively simple to set up and operate.

Experimental Workflow

The overall workflow for the ultrasonic extraction and analysis of phthalates from plastic matrices can be summarized as follows:

G cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_analysis Analysis Sample Plastic Sample Grinding Grinding/Cutting Sample->Grinding Weighing Weighing Grinding->Weighing Solvent Add Extraction Solvent Weighing->Solvent Sonication Ultrasonic Bath/Probe Solvent->Sonication Filtration Filtration/Centrifugation Sonication->Filtration Cleanup Optional: Clean-up (e.g., SPE, GPC) Filtration->Cleanup GCMS GC-MS Analysis Filtration->GCMS Cleanup->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: General workflow for phthalate analysis.

Quantitative Data Summary

The following tables summarize the recovery data for various phthalates from different plastic matrices using ultrasonic extraction methods.

Table 1: Recoveries of Phthalates from Polypropylene (PP) and Polyvinyl Chloride (PVC) [4]

PhthalateAbbreviationRecovery from PP (%)Recovery from PVC (%)
Dimethyl phthalateDMP>80>80
Diethyl phthalateDEP>80>80
Di-n-butyl phthalateDBP>80>80
Benzyl butyl phthalateBBP>80>80
Bis(2-ethylhexyl) phthalateDEHP>80>80
Di-n-octyl phthalateDNOP>80>80

Extraction conditions: Ultrasonic extraction with hexane or toluene as the solvent.

Table 2: Recoveries of Phthalates from Polypropylene Consumer Products [5]

PhthalateAbbreviationRecovery (%)Relative Standard Deviation (RSD) (%)
Dimethyl phthalateDMP79.2 - 91.13.1 - 11.3
Diethyl phthalateDEP79.2 - 91.13.1 - 11.3
Di-n-butyl phthalateDBP79.2 - 91.13.1 - 11.3
Benzyl butyl phthalateBBP79.2 - 91.13.1 - 11.3
Bis(2-ethylhexyl) phthalateDEHP79.2 - 91.13.1 - 11.3
Di-n-octyl phthalateDNOP79.2 - 91.13.1 - 11.3

Extraction conditions: Sonication-assisted extraction with a 1:9 mixture of toluene and dichloromethane.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of Phthalates from PVC and PP

This protocol is based on the methodology described by Nhlapo et al. (2018).[4]

1. Materials and Reagents

  • Plastic sample (PVC or PP)

  • Hexane (analytical grade)

  • Toluene (analytical grade)

  • Phthalate standards (DMP, DEP, DBP, BBP, DEHP, DNOP)

  • Internal standard (e.g., deuterated phthalates)

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation

  • Cut the plastic sample into small pieces (approximately 1-2 mm).

  • Accurately weigh 0.1 g of the cut plastic sample into a glass vial.

3. Extraction Procedure

  • Add 10 mL of the extraction solvent (hexane or toluene) to the vial containing the plastic sample.

  • Add a known amount of internal standard.

  • Cap the vial tightly.

  • Place the vial in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes). The effect of extraction time on phthalate recoveries should be explored for method optimization.[4]

  • After sonication, vortex the sample for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer from the extract.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.

4. GC-MS Analysis

  • Analyze the filtered extract using a GC-MS system.

  • Optimize the GC-MS parameters for the separation and detection of the target phthalates.

  • Identify and quantify the phthalates based on their retention times and mass spectra by comparing them to the calibration standards.

G cluster_protocol1 Protocol 1: PVC and PP Extraction Start 0.1g Plastic Sample Step1 Add 10mL Solvent (Hexane or Toluene) Start->Step1 Step2 Add Internal Standard Step1->Step2 Step3 Sonicate (e.g., 30 min) Step2->Step3 Step4 Vortex (1 min) Step3->Step4 Step5 Centrifuge (4000 rpm, 10 min) Step4->Step5 Step6 Filter (0.45 µm) Step5->Step6 End GC-MS Analysis Step6->End

Caption: Protocol 1 experimental workflow.

Protocol 2: Sonication-Assisted Extraction of Phthalates from Polypropylene Consumer Products

This protocol is adapted from the method for determining six phthalates in polypropylene consumer products.[5]

1. Materials and Reagents

  • Polypropylene sample

  • Toluene (analytical grade)

  • Dichloromethane (analytical grade)

  • Phthalate standards

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Clean-up column (e.g., Bio-Beads S-X8 gel permeation)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation

  • Cut the polypropylene sample into small pieces.

  • Accurately weigh a suitable amount of the sample into a glass vial.

3. Extraction Procedure

  • Add an appropriate volume of the extraction solvent (1:9 toluene and dichloromethane) to the sample.

  • Place the vial in an ultrasonic bath and sonicate for a predetermined time.

  • After sonication, the extract is ready for clean-up.

4. Clean-up (Optional but Recommended)

  • For complex matrices, a clean-up step using gel permeation chromatography (GPC) can be employed to remove high molecular weight interferences.

  • The first fraction containing the polypropylene is discarded, and the subsequent fraction containing the phthalates is collected for analysis.[5]

5. GC-MS Analysis

  • Analyze the cleaned-up extract using GC-MS.

  • Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for quantification are:

    • DMP: 163, 194

    • DEP: 149, 177, 222

    • DBP: 149, 233, 251

    • BBP: 91, 149, 206

    • DEHP: 149, 176, 193

    • DNOP: 149, 167, 279[5]

Conclusion

Ultrasonic extraction is a robust and efficient method for the determination of phthalates in various plastic matrices.[1][4] The protocols outlined in these application notes provide a solid foundation for researchers and scientists to develop and validate their own methods for phthalate analysis. The simplicity, speed, and reduced solvent consumption make it an attractive alternative to traditional extraction techniques, contributing to greener analytical chemistry practices. Method optimization, particularly of sonication time and solvent choice, is recommended to achieve the best results for specific sample types and target analytes.

References

Application Notes and Protocols for the Analysis of Isopentyl Pentyl Phthalate in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentyl pentyl phthalate (IPPP) is a phthalate ester used as a plasticizer to enhance the flexibility and durability of various consumer and industrial products. Due to its widespread use, there is growing concern about human exposure and its potential as an endocrine-disrupting chemical (EDC). Accurate quantification of IPPP and its metabolites in biological matrices such as urine, blood, and tissues is crucial for assessing exposure levels and understanding its toxicokinetics and toxicodynamics. These application notes provide detailed protocols for the sample preparation and instrumental analysis of this compound in biological matrices for researchers, scientists, and drug development professionals. The methodologies described are based on established techniques for phthalate analysis, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance data for phthalate analysis in various biological matrices. While data specific to this compound is limited, the provided data for other phthalates can be considered indicative of the expected performance of the described methods.

Table 1: Performance of LC-MS/MS Methods for Phthalate Analysis

AnalyteMatrixMethodRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Phthalate MetabolitesUrineSPE-HPLC-HRMSNot Reported< 0.10.1
Phthalates (General)Liquid Samples"Dilute and Shoot" LC-MS/MS85 - 115< 10 ppb (for all)-
Phthalate MetabolitesUrineAutomated SPE-HPLC-ESI-MS/MS-Low ng/mL range-

Table 2: Performance of GC-MS Methods for Phthalate Analysis

AnalyteMatrixMethodRecovery (%)LODLOQ
Phthalates (10)Liquid FoodLLE-GC-MS95 - 105S/N ≥ 3S/N ≥ 10
Phthalates (6)BloodSPE-GC-IT/MS89 - 1030.08–0.6 ng mL−10.4–0.8 ng mL−1

Experimental Protocols

Protocol 1: Analysis of this compound in Urine by LC-MS/MS

This protocol describes the analysis of this compound metabolites in urine using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Phthalates are often excreted in urine as conjugated metabolites, so an enzymatic deconjugation step is included.[1][2][3][4]

1. Materials and Reagents

  • This compound and its isotopically labeled internal standard (e.g., this compound-d4)

  • β-glucuronidase

  • Ammonium acetate buffer (pH 5)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[5]

2. Sample Preparation (SPE)

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard solution. Add 200 µL of 1.0 M ammonium acetate buffer (pH 5).[6] Add β-glucuronidase and incubate to deconjugate the metabolites.[2][4]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.1 M formic acid.[7] Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.[7]

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 10% methanol in water solution to remove polar interferences.[7]

  • Elution: Elute the analytes from the cartridge with a suitable solvent such as acetonitrile or a mixture of acetonitrile and ethyl acetate.[7]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]

3. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for good separation of phthalates.[8]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid.[6][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode.[6][8]

4. Data Analysis

  • Quantification is performed using a calibration curve generated from standards of known concentrations. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[5]

Protocol 2: Analysis of this compound in Blood (Serum/Plasma) by GC-MS

This protocol details the analysis of this compound in serum or plasma using liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents

  • This compound and its isotopically labeled internal standard

  • Hexane, Ethyl acetate, Acetonitrile (GC grade)

  • Anhydrous sodium sulfate

  • Cold acetonitrile or acetone

2. Sample Preparation (LLE)

  • Sample Preparation: Allow frozen serum or plasma samples to thaw at room temperature.

  • Protein Precipitation: Add cold acetonitrile or acetone to the serum/plasma sample to precipitate proteins and vortex vigorously.[7]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[7]

  • Extraction: Transfer the supernatant to a new tube and add a mixture of hexane and ethyl acetate.[7] Vortex to extract the analytes into the organic phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.[7]

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.[7]

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.[7]

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.[7]

3. GC-MS Analysis

  • GC System: Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).[10][11]

  • Injection: Pulsed splitless injection is often used to maximize the transfer of phthalates into the column.[12]

  • Carrier Gas: Helium or hydrogen.[10][12]

  • Oven Temperature Program: A temperature gradient is used to separate the phthalates. For example, an initial temperature of 150°C held for a few minutes, then ramped to a final temperature of around 300°C.[10]

  • Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

  • Ion Source Temperature: Typically around 230°C.[10]

4. Data Analysis

  • Similar to LC-MS/MS, a calibration curve is used for quantification based on the peak area ratios of the analyte to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Matrix (Urine, Blood, Tissue) add_is Addition of Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Sample Cleanup and Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution chromatography Chromatographic Separation (GC or LC) reconstitution->chromatography detection Mass Spectrometric Detection (MS or MS/MS) chromatography->detection quantification Quantification (Calibration Curve) detection->quantification results Results quantification->results endocrine_disruption IPPP Isopentyl Pentyl Phthalate (IPPP) Steroidogenesis Steroidogenesis Pathway IPPP->Steroidogenesis Inhibits Testosterone Testosterone Production Steroidogenesis->Testosterone AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Binds to GeneExpression Androgen-Responsive Gene Expression AndrogenReceptor->GeneExpression Regulates BiologicalEffects Adverse Biological Effects GeneExpression->BiologicalEffects

References

Application Notes and Protocols: Isopentyl Pentyl Phthalate as a Plasticizer in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isopentyl Pentyl Phthalate

This compound (CAS No. 776297-69-9) is a phthalate ester characterized by its short, branched alkyl chains.[1][2] Like other phthalates, it is used as a plasticizer to increase the flexibility, durability, and workability of polymeric materials.[3] Its molecular structure allows it to intersperse between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[3][4] This compound is a clear, colorless oil and is available as a research chemical from various suppliers.[2][5][6][7][8]

While effective as a plasticizer, it is crucial to note that this compound, along with other short-chain phthalates, has been identified as a substance with significant toxicological concerns. Research has demonstrated its potential for fetotoxicity, embryolethality, and teratogenicity.[9] It is also recognized as an endocrine disruptor with antiandrogenic effects.[10] Therefore, its use in research, particularly in applications with potential human or environmental contact, requires rigorous safety protocols and careful consideration of its toxicological profile.

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 776297-69-9[9]
Molecular Formula C₁₈H₂₆O₄[9]
Molecular Weight 306.4 g/mol [9]
Boiling Point 337.5 ± 10.0 °C (Predicted)[9]
Density 1.029 ± 0.06 g/cm³ (Predicted)[9]
Appearance Clear, colorless oil[1]
Primary Hazard Reproductive Toxicity[9]
Endocrine Effect Antiandrogenic[10]

Mechanism of Action as a Plasticizer

The primary function of a plasticizer is to increase the free volume within a polymer matrix.[3] this compound, when incorporated into a polymer such as polyvinyl chloride (PVC) or cellulose acetate, positions its molecules between the long polymer chains.[3][11] This spacing reduces the polymer-polymer chain interactions, allowing the chains to move more freely relative to one another.[3][4] The result is a more flexible and less brittle material with a lower glass transition temperature.[3][12] The effectiveness of a plasticizer is dependent on its compatibility with the polymer, which is influenced by factors such as polarity and molecular structure.[11]

Caption: Role of a plasticizer in a polymer matrix.

Quantitative Performance Data

Specific quantitative data for this compound as a plasticizer is limited in publicly available literature. The following tables present representative data for short-chain phthalates, which are structurally similar and expected to exhibit comparable performance. This data should be used as a general guide and may not be fully representative of this compound's specific performance.

Table 1: Effect of Short-Chain Phthalates on Mechanical Properties of PVC

Plasticizer (40 wt%)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
Di-n-butyl phthalate (DBP)18.53509.5
Diisobutyl phthalate (DIBP)19.034010.0
Diisopentyl phthalate (DIPP) (proxy)~18-20~330-360~9-11

Data for DBP and DIBP from comparative studies. DIPP values are estimated based on trends for short-chain phthalates.[3][13]

Table 2: Effect of Short-Chain Phthalates on Thermal Properties of PVC

Plasticizer (40 wt%)Glass Transition Temperature (Tg) (°C)
Di-n-butyl phthalate (DBP)25
Diisobutyl phthalate (DIBP)28
Diisopentyl phthalate (DIPP) (proxy)~25-30

Data for DBP and DIBP from comparative studies. DIPP values are estimated based on trends for short-chain phthalates.[3]

Experimental Protocols

Protocol for Incorporation of this compound into a Polymer Matrix via Solvent Casting

This method is suitable for preparing thin polymer films with a uniform distribution of the plasticizer.

Materials:

  • Polymer resin (e.g., PVC, cellulose acetate)

  • This compound

  • Volatile solvent (e.g., tetrahydrofuran (THF), acetone)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known weight of the polymer resin in a suitable volatile solvent to create a solution of a specific concentration (e.g., 10-15% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition: Calculate the required amount of this compound based on the desired weight percentage (e.g., 10, 20, 30 wt% relative to the polymer). Add the plasticizer to the polymer solution and continue stirring until a homogenous mixture is obtained.

  • Casting: Pour the solution into a glass petri dish or onto a flat glass plate. Ensure the surface is level to achieve a film of uniform thickness.

  • Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow and controlled evaporation of the solvent. Leave the setup in the fume hood at room temperature for 24-48 hours, or until the film is completely dry.

  • Film Detachment: Carefully detach the dried film from the glass surface. The resulting film can be used for further characterization.

Solvent_Casting_Workflow A Dissolve Polymer in Solvent B Add this compound A->B C Stir to Homogenize B->C D Cast Solution onto Glass Surface C->D E Controlled Solvent Evaporation D->E F Detach Dried Plasticized Film E->F

Caption: Workflow for solvent casting of plasticized films.

Protocol for Evaluation of Plasticizer Efficiency: Tensile Testing

This protocol is based on ASTM D2284 for determining the tensile properties of plasticized polymers.

Materials:

  • Plasticized polymer film

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting samples (as per ASTM D638)

Procedure:

  • Sample Preparation: Cut dumbbell-shaped specimens from the plasticized polymer film using the die. Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing.

  • Tensile Test:

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

    • Start the test and record the load and elongation data until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The percentage increase in length at the point of fracture.

    • Modulus of Elasticity (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Protocol for Evaluation of Thermal Properties: Differential Scanning Calorimetry (DSC)

This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer.[1]

Materials:

  • Plasticized polymer sample (5-10 mg)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polymer film and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected Tg at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample rapidly to a temperature well below the Tg.

    • Reheat the sample at the same constant rate.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.

Endocrine Disruption Signaling Pathway

Short-chain phthalates, including this compound, are known to exert antiandrogenic effects by interfering with the steroidogenesis pathway in the testes.[10] This disruption can lead to reduced testosterone production and subsequent reproductive and developmental issues.

Endocrine_Disruption_Pathway IPP This compound StAR StAR IPP->StAR CYP11A1 CYP11A1 IPP->CYP11A1 CYP17A1_lyase CYP17A1 (17,20-lyase) IPP->CYP17A1_lyase Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (hydroxylase/lyase) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD 3beta-HSD 3β-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) 17beta-HSD 17β-HSD

Caption: Antiandrogenic action of this compound.

Safety and Handling

Given its toxicological profile, this compound should be handled with appropriate precautions:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Reproductive Hazard: Due to its potential to harm the unborn child, women of childbearing potential should handle this chemical with extreme caution.[9]

Conclusion

This compound is an effective plasticizer for increasing the flexibility of polymers. However, its significant reproductive and endocrine-disrupting toxicity necessitates careful handling and limits its potential applications, especially in consumer products, medical devices, and drug delivery systems. Its use in research should be confined to applications where its specific properties are required and where exposure can be strictly controlled. Researchers are encouraged to explore safer, bio-based plasticizer alternatives where possible.[13]

References

In Vitro Toxicology of Isopentyl Pentyl Phthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Isopentyl pentyl phthalate, a member of this family, is of growing toxicological interest due to its potential endocrine-disrupting properties and other adverse health effects. In vitro toxicology studies are crucial for elucidating the mechanisms of phthalate toxicity and for screening potential risks to human health. These studies provide a controlled environment to investigate cellular responses to chemical exposure, reducing the reliance on animal testing.

This document provides detailed application notes and experimental protocols for the in vitro toxicological assessment of this compound, with a focus on its closely related isomer, diisopentyl phthalate (DiPeP), for which in vitro data is available. The protocols described herein cover key toxicological endpoints, including cytotoxicity, apoptosis, necrosis, and steroidogenesis.

Application Notes

Cytotoxicity Assessment

The initial step in evaluating the in vitro toxicity of a compound is to determine its cytotoxic potential. A variety of cell-based assays can be employed to measure the dose-dependent effects of this compound on cell viability and proliferation. The choice of cell line is critical and should be relevant to the target organ of toxicity. For instance, renal cell lines like Vero cells can be utilized to investigate potential nephrotoxicity.[1]

Induction of Cell Death: Apoptosis and Necrosis

Beyond general cytotoxicity, it is important to understand the mode of cell death induced by a substance. Assays that differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide valuable mechanistic insights. For example, flow cytometry-based assays using Annexin V and propidium iodide staining are commonly used to quantify apoptotic and necrotic cell populations. Studies on the closely related diisopentyl phthalate (DiPeP) have shown that it can induce both apoptosis and necrosis in Vero cells.[1]

Effects on Steroidogenesis

A primary concern with many phthalates is their potential to disrupt the endocrine system by interfering with steroid hormone biosynthesis (steroidogenesis). The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for assessing effects on steroidogenesis.[2][3][4][5][6] These cells express all the key enzymes required for the synthesis of major steroid hormones, including androgens and estrogens.[2][6] By measuring the levels of hormones such as testosterone and estradiol in the cell culture medium after exposure to this compound, researchers can identify potential endocrine-disrupting effects. While direct data for this compound is limited, other phthalates have been shown to alter the expression of key steroidogenic genes like StAR, Cyp11a1, and Cyp17a1.[7][8]

Quantitative Data Summary

Due to the limited availability of in vitro toxicological data specifically for this compound, the following table summarizes the findings for its close isomer, diisopentyl phthalate (DiPeP), from a study on Vero renal cells.

Table 1: In Vitro Effects of Diisopentyl Phthalate (DiPeP) on Vero Cells [1]

EndpointConcentration (µM)Exposure Time (hours)Observation
Cytotoxicity 1 - 100024 and 72No significant cytotoxicity observed.
Apoptosis Not specified24 and 72Increased apoptosis observed.
Necrosis Not specified24 and 72Increased necrosis observed.
GST Activity 10024Increased
172Increased
SOD Activity 1 - 100024 and 72No significant alteration.
GPx Activity 1 - 100024 and 72No significant alteration.

Experimental Protocols

Protocol 1: Cytotoxicity, Apoptosis, and Necrosis Assessment in Vero Cells

This protocol is based on the methodology used for diisopentyl phthalate (DiPeP) and can be adapted for this compound.[1]

1. Cell Culture and Treatment:

  • Culture Vero cells in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Seed cells in 96-well plates for cytotoxicity assays and in 6-well plates for apoptosis/necrosis assays.
  • Allow cells to attach and grow for 24 hours.
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Treat cells with a range of concentrations of this compound (e.g., 1-1000 µM) for 24 and 72 hours. Include a vehicle control (DMSO) and a positive control.

2. Cytotoxicity Assay (MTT Assay):

  • After the exposure period, add MTT solution to each well and incubate for 4 hours.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control.

3. Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining):

  • After treatment, harvest the cells by trypsinization.
  • Wash the cells with PBS and resuspend them in Annexin V binding buffer.
  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.
  • Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Protocol 2: In Vitro Steroidogenesis Assay using H295R Cells

This is a representative protocol for assessing the effects of a test chemical on steroid hormone production, based on established methods for other phthalates.[2][3][4][5][6]

1. H295R Cell Culture and Exposure:

  • Culture H295R cells in a specialized medium (e.g., DMEM/F12) supplemented with serum and other growth factors.
  • Seed cells in 24-well plates and allow them to acclimate for 24 hours.
  • Prepare a range of concentrations of this compound in the culture medium.
  • Expose the cells to the test compound for 48 hours. Include a vehicle control and positive/negative controls.

2. Hormone Analysis:

  • After the 48-hour exposure, collect the cell culture medium.
  • Measure the concentrations of testosterone and 17β-estradiol in the medium using validated methods such as ELISA or LC-MS/MS.[5][6]

3. Cell Viability:

  • After collecting the medium, assess the viability of the cells in each well using a suitable method (e.g., MTT assay) to ensure that observed effects on hormone levels are not due to cytotoxicity.

Visualizations

Signaling Pathways and Experimental Workflows

Steroidogenesis_Pathway cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum Cholesterol_mito Cholesterol Pregnenolone Pregnenolone Cholesterol_mito->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD StAR StAR StAR->Cholesterol_mito CYP11A1 CYP11A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase HSD3B 3β-HSD CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 HSD17B 17β-HSD Aromatase Aromatase (CYP19A1) Phthalate Isopentyl Pentyl Phthalate Phthalate->StAR Phthalate->CYP11A1 Phthalate->CYP17A1_1 Phthalate->HSD17B Phthalate->Aromatase

Caption: Steroidogenesis pathway with potential phthalate targets.

In_Vitro_Toxicology_Workflow cluster_assays Toxicological Endpoints start Start: Prepare Isopentyl Pentyl Phthalate Stock cell_culture Cell Culture (e.g., Vero, H295R) start->cell_culture exposure Expose Cells to Compound (Dose-Response & Time-Course) cell_culture->exposure cytotoxicity Cytotoxicity Assay (e.g., MTT) exposure->cytotoxicity cell_death Apoptosis/Necrosis Assay (e.g., Flow Cytometry) exposure->cell_death steroidogenesis Steroidogenesis Assay (Hormone Measurement) exposure->steroidogenesis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis cell_death->data_analysis steroidogenesis->data_analysis conclusion Conclusion on In Vitro Toxicity Profile data_analysis->conclusion

Caption: General workflow for in vitro toxicology assessment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isopentyl Pentyl Phthalate Contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and mitigating isopentyl pentyl phthalate (IPPP) contamination in laboratory analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this specific plasticizer.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPPP) and why is it a concern in our analysis?

A1: this compound (CAS 776297-69-9) is a diester of phthalic acid, belonging to a class of compounds known as phthalates, which are commonly used as plasticizers to increase the flexibility and durability of plastics.[1][2] In sensitive analytical techniques like mass spectrometry, even trace amounts of IPPP can leach from laboratory consumables and contaminate samples, leading to inaccurate results, false positives, and difficulties in data interpretation.

Q2: We are seeing a persistent background signal at a mass-to-charge ratio (m/z) consistent with IPPP. What are the most common sources of this contamination?

A2: While specific data on IPPP leaching is limited, the sources are likely similar to those of other common phthalates like DEHP and DBP. Phthalates are not chemically bound to the polymer matrix and can easily leach into the environment.[2][3] Potential sources in a laboratory setting include:

  • Plastic Consumables: Pipette tips (especially from packaging), plastic syringes, sample vials and caps, and plastic filters can be significant sources of phthalate contamination.[4][5]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates. It is crucial to test new batches of solvents for phthalate contamination.

  • Tubing: Soft plastic tubing, particularly PVC, used in instrument lines (e.g., waste lines in LC systems) or for gas transfer can be a major source of leaching.[5]

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from materials like vinyl flooring, paint, and electrical cables.[6][7] This airborne contamination can settle on surfaces and equipment.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates, which can be inadvertently transferred to samples.

Q3: How can we confirm that the contaminant we are observing is indeed this compound?

A3: Confirmation should be done using a certified reference standard of this compound. The recommended approach is to compare the retention time and mass spectrum (for GC-MS) or the retention time and MRM transitions (for LC-MS/MS) of your unknown peak with that of the standard under identical analytical conditions. For GC-MS, a common fragment ion for many phthalates is m/z 149.[8] For LC-MS/MS, you would need to determine the specific precursor and product ions for IPPP.

Q4: What immediate steps can we take to reduce IPPP contamination?

A4: A systematic approach is necessary. Start by running blank samples to confirm the presence and level of contamination. Then, sequentially replace or eliminate potential sources. For instance, switch to glass syringes and vials, use phthalate-free pipette tips, and test your solvents. A thorough cleaning of the instrument's injection port and ion source may also be required.

Troubleshooting Guides

Guide 1: Identifying the Source of IPPP Contamination

This guide provides a logical workflow to pinpoint the origin of the contamination.

Step 1: System Blank Analysis

  • Action: Run a direct injection of your mobile phase/solvent into the mass spectrometer without making an injection through the autosampler.

  • Interpretation:

    • Contamination Present: The issue likely lies with the solvent, mobile phase additives, or the instrument's fluidic path downstream of the injection port.

    • No Contamination: The source is likely the sample preparation process, autosampler, or consumables.

Step 2: Injection Blank Analysis

  • Action: Perform a "mock" injection of air or a needle wash with the solvent.

  • Interpretation:

    • Contamination Present: The autosampler, syringe, or injection port liner (for GC) are likely sources.

    • No Contamination: The contamination is likely introduced during sample preparation.

Step 3: Sample Preparation Blank

  • Action: Go through the entire sample preparation procedure without adding the actual sample (e.g., use only the extraction solvent).

  • Interpretation:

    • Contamination Present: This points to contaminated reagents, solvents, or consumables used during sample preparation (e.g., pipette tips, vials, filters).

Step 4: Systematic Replacement

  • Action: If the source is identified in the sample preparation step, systematically replace each plastic component with a glass alternative or a certified phthalate-free product and re-run the blank.

  • Interpretation: The contaminant peak will disappear or be significantly reduced when the source is replaced.

Data Presentation

Table 1: Common Phthalates and Their Typical Quantifier/Qualifier Ions in Mass Spectrometry
PhthalateAbbreviationMolecular Weight ( g/mol )Common GC-MS Quantifier Ion (m/z)Potential LC-MS/MS Precursor Ion [M+H]+ (m/z)
This compoundIPPP306.4149307.2
Di(2-ethylhexyl) phthalateDEHP390.5149391.3
Dibutyl phthalateDBP278.3149279.2
Benzyl butyl phthalateBBP312.4149313.2
Diisobutyl phthalateDIBP278.3149279.2

Note: The LC-MS/MS precursor ion will depend on the adduct formed (e.g., [M+Na]+, [M+NH4]+ are also common). Product ions for IPPP would need to be determined empirically.

Experimental Protocols

Protocol 1: GC-MS Screening for this compound Contamination

This protocol provides a general method for the detection of IPPP.

1. Objective: To qualitatively and quantitatively analyze for the presence of this compound in a sample or blank.

2. Instrumentation and Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injection Liner: Use a deactivated, splitless liner.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Vials and Caps: Use glass vials with PTFE-lined septa.

  • Solvent: High-purity hexane or isooctane.

3. GC-MS Parameters:

ParameterSetting
Inlet Temperature 280 °C
Injection Mode Pulsed Splitless
Injection Volume 1 µL
Oven Program Initial: 150 °C for 2 min, ramp at 20 °C/min to 300 °C, hold for 5 min
Carrier Gas Flow 1.2 mL/min (Constant Flow)
MS Transfer Line 290 °C
Ion Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
SIM Ions for IPPP Target: m/z 149, Qualifiers: m/z 207, 279 (To be confirmed with standard)

4. Procedure:

  • Prepare a solvent blank by filling a clean vial with the analysis solvent.

  • Prepare a standard of IPPP at a known concentration (e.g., 1 µg/mL).

  • Inject the solvent blank to establish the baseline and any system contamination.

  • Inject the IPPP standard to determine its retention time and mass spectrum.

  • Inject the sample to be tested.

  • Compare the retention time and mass spectrum of any peaks in the sample to the IPPP standard.

Protocol 2: LC-MS/MS Method Development for this compound

This protocol outlines the steps to develop a sensitive and selective LC-MS/MS method.

1. Objective: To establish Multiple Reaction Monitoring (MRM) transitions and chromatographic conditions for the analysis of IPPP.

2. Instrumentation and Consumables:

  • Liquid Chromatograph with Tandem Mass Spectrometer (LC-MS/MS)

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Isotope-labeled Internal Standard: this compound-d4 is recommended for accurate quantification.[9][10]

3. Method Development Steps:

  • Standard Infusion: Infuse a solution of IPPP directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]+, [M+Na]+) and optimize source parameters (e.g., capillary voltage, gas flow).

  • Product Ion Scan: Perform a product ion scan on the selected precursor to identify stable and abundant product ions for MRM transitions.

  • MRM Optimization: For each precursor-product pair, optimize the collision energy to maximize the signal intensity. Two transitions are typically chosen for each analyte (one for quantification, one for qualification).[11][12]

  • Chromatographic Separation: Develop a gradient elution method to separate IPPP from other potential contaminants and matrix components. A typical gradient might be:

    • Start at 50% B, hold for 1 min.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate.

4. Hypothetical LC-MS/MS Parameters:

ParameterSetting
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Drying Gas Temp 350 °C
MRM Transition 1 (Quant) 307.2 -> 149.1 (Collision Energy: 20 eV)
MRM Transition 2 (Qual) 307.2 -> 207.1 (Collision Energy: 15 eV)

Note: These MRM values are hypothetical and must be determined empirically.

Visualizations

Contamination_Pathway cluster_sources Potential Contamination Sources cluster_process Analytical Process cluster_result Outcome lab_air Laboratory Air/Dust sample_prep Sample Preparation lab_air->sample_prep solvents Solvents & Reagents solvents->sample_prep consumables Plastic Consumables (Vials, Tips, Tubing) consumables->sample_prep instrument Analytical Instrument (LC/GC-MS) consumables->instrument Leaching from tubing personnel Personnel (Gloves, Cosmetics) personnel->sample_prep sample_prep->instrument contaminated_data Contaminated Data (False Positives) instrument->contaminated_data

Caption: Common pathways for this compound contamination in laboratory analysis.

Troubleshooting_Workflow action_node action_node result_node result_node neg_result_node neg_result_node start Start Troubleshooting q1 Contamination in System Blank? start->q1 a1 Clean/replace solvents, mobile phase lines, MS source q1->a1 Yes q2 Contamination in Injection Blank? q1->q2 No end_good Source Identified & Eliminated a1->end_good a2 Clean autosampler, replace syringe/liner q2->a2 Yes q3 Contamination in Sample Prep Blank? q2->q3 No a2->end_good a3 Systematically replace consumables (vials, tips, etc.) q3->a3 Yes end_bad Contamination persists. Re-evaluate. q3->end_bad No a3->end_good

Caption: A logical workflow for troubleshooting this compound contamination.

References

Reducing background noise in phthalate GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phthalate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of background noise in their Gas Chromatography-Mass Spectrometry (GC-MS) experiments.

Troubleshooting Guides

This section addresses specific issues commonly encountered during phthalate analysis.

Problem: High levels of Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), or other common phthalates are present in my solvent blanks.

  • Possible Cause 1: Contaminated Solvents or Reagents.

    • Troubleshooting Step: Even high-purity solvents can contain trace levels of phthalates.[1] To verify the purity of your solvent, concentrate a large volume (e.g., 100 mL) under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent you have previously confirmed to be clean. Analyze this concentrated sample by GC-MS. If phthalates are detected, test a new bottle or a different batch of the solvent.

  • Possible Cause 2: Leaching from Laboratory Consumables.

    • Troubleshooting Step: Plastic consumables are a primary source of phthalate contamination.[2] Systematically test your consumables (vials, caps, pipette tips, filters) by exposing them to a clean solvent for a period (e.g., 30 minutes with sonication) and then analyzing the solvent.[1] Replace any plastic items with glass alternatives whenever possible.[3] For items like vial septa, consider using non-silicone options like PTFE-lined caps to reduce background.[4]

  • Possible Cause 3: Contaminated Glassware.

    • Troubleshooting Step: Glassware can adsorb phthalates from various sources. Ensure all glassware is scrupulously cleaned. A common procedure involves rinsing with high-purity acetone and hexane.[3] For persistent contamination, baking glassware in an oven (e.g., overnight at 130°C) can significantly reduce background levels.[4] Avoid using laboratory dishwashers, as they can introduce phthalate contamination.[5]

Problem: I see random, sporadic phthalate peaks in some samples but not others.

  • Possible Cause 1: Environmental Contamination from Laboratory Air.

    • Troubleshooting Step: Phthalates are semi-volatile and present in laboratory air and dust, originating from materials like flooring, paint, and cables.[1] This airborne contamination can settle on equipment and enter samples. Minimize the exposure of your samples, solvents, and equipment to the open lab environment. Prepare samples in a clean area, if possible, and keep containers covered.

  • Possible Cause 2: Contamination from the GC Autosampler Syringe.

    • Troubleshooting Step: The outer wall of the autosampler syringe needle can adsorb airborne phthalates.[6] When the needle is inserted into the hot injector, these adsorbed compounds can be desorbed and transferred to the column.[6] Ensure the needle wash function is effective and uses a phthalate-free solvent. Two specific approaches to minimize this transfer are:

      • Injector Cleaning: Insert the needle in split mode at a high temperature to clean it before the actual splitless injection.[6]

      • Low-Temperature Injection: Inject quickly at a low injector temperature (e.g., 40°C) to minimize thermal desorption from the needle surface.[6]

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of phthalate contamination in a laboratory?

Phthalates are ubiquitous, making them challenging contaminants in trace analysis.[7] The primary issue in phthalate quantification is often not the sensitivity of the analysis but the risk of secondary contamination.[7] Common sources include:

  • Laboratory Consumables : Plastic items such as pipette tips, syringes, filter holders, and sample vials are significant sources of leaching.[2][8]

  • Solvents and Reagents : Even high-purity solvents can be contaminated.[1]

  • Glassware : Improperly cleaned or new glassware may have residues or coatings containing phthalates.[1][9]

  • Laboratory Environment : Phthalates are present in lab air and dust from building materials, furniture, and equipment.[1][7]

  • GC System Components : Septa, O-rings, and tubing within the GC system can be sources of background noise.[10]

  • Personal Care Products : Cosmetics and lotions used by laboratory personnel can contain phthalates and lead to sample contamination.[1]

Q2: I'm observing "ghost peaks" in my chromatograms. Could these be phthalates?

Yes, ghost peaks that appear consistently in both blanks and samples are often indicative of contamination. Phthalates can accumulate in the GC injector port and then slowly bleed off in subsequent runs, creating these characteristic peaks.[1]

Sample Preparation

Q3: What is the best way to clean glassware to ensure it is phthalate-free?

A rigorous cleaning protocol is essential.

  • Initial Wash : Manually wash with hot water and a laboratory-grade detergent.

  • Solvent Rinse : Thoroughly rinse with purified water, followed by high-purity solvents such as acetone and then hexane or methylene chloride.[3][9]

  • Bake-out : For the most sensitive analyses, bake the glassware in a dedicated oven at a high temperature (e.g., 130°C overnight) to volatilize any remaining phthalates.[4]

Q4: How can I test my solvents for phthalate contamination?

  • Concentration : In a meticulously cleaned glass container, take a significant volume of the solvent (e.g., 100-200 mL).

  • Evaporation : Gently evaporate the solvent to a small volume (e.g., <1 mL) using a stream of high-purity nitrogen.

  • Analysis : Analyze the concentrated residue using your established GC-MS method. This process will increase the concentration of any non-volatile contaminants, like phthalates, to detectable levels.

GC-MS Method

Q5: Which GC injection mode is best for trace phthalate analysis?

For trace-level analysis, a splitless injection is generally preferred.[2] This technique ensures that the entire sample volume is transferred to the GC column, maximizing sensitivity. Split injections are more suitable for higher concentration samples to avoid overloading the column.[2]

Q6: Why is Selected Ion Monitoring (SIM) mode recommended for phthalate analysis?

SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode.[2] In SIM mode, the mass spectrometer is programmed to detect only a few specific ions that are characteristic of your target phthalates (for many phthalates, m/z 149 is a key ion).[2][11] This allows for longer detector dwell times on the ions of interest, which improves the signal-to-noise ratio and lowers the limits of detection.[2]

Quantitative Data on Phthalate Contamination

The following tables summarize reported levels of phthalate contamination from common laboratory sources. These values can vary based on manufacturer, batch, and testing conditions.

Table 1: Phthalate Leaching from Laboratory Consumables

ConsumablePhthalate DetectedMaximum Leaching LevelSolvent/Condition
Plastic SyringesDEHP0.36 µg/cm²Not Specified
Plastic SyringesDINP0.86 µg/cm²Not Specified
PTFE Filter HoldersDBP2.49 µg/cm²Not Specified
Regenerated Cellulose FiltersDBP0.61 µg/cm²Not Specified
Cellulose Acetate FiltersDMP5.85 µg/cm²Not Specified
Parafilm®DEHP0.50 µg/cm²Not Specified
Source: Data compiled from a screening study on laboratory consumables.[8]

Table 2: Achievable Blank Levels with Mitigation Strategies

PhthalateBlank Level AchievedMitigation Strategy
Diisobutyl phthalate (DIBP)~0.1 pgOptimized PTV injection (needle cleaning/low temp injection)
Dibutyl phthalate (DBP)~0.1 pgOptimized PTV injection (needle cleaning/low temp injection)
Di(2-ethylhexyl) phthalate (DEHP)~1 pgOptimized PTV injection (needle cleaning/low temp injection)
Source: Data from a study on minimizing blank problems from syringe needle contamination.[6]

Experimental Protocols

Protocol 1: Glassware Cleaning for Ultra-Trace Phthalate Analysis

  • Pre-cleaning : Wear nitrile gloves. Avoid using any plastic brushes.

  • Detergent Wash : Manually wash each piece of glassware with a phosphate-free laboratory detergent and hot deionized water.

  • Rinse : Rinse thoroughly with deionized water (at least 3 times), followed by a final rinse with ultrapure water.

  • Solvent Rinse : Rinse the glassware with high-purity acetone, followed by a final rinse with high-purity hexane or another suitable solvent confirmed to be phthalate-free.[3]

  • Drying : Allow the glassware to air dry in a clean environment, or place it in a drying oven.

  • Bake-out : Transfer the dried glassware to a high-temperature oven and bake at 130°C overnight.[4]

  • Storage : After cooling, immediately cover the glassware openings with baked aluminum foil and store in a clean, dedicated cabinet to prevent re-contamination.

Protocol 2: Liquid-Liquid Extraction (LLE) of Phthalates from Aqueous Samples

This is a general protocol and may need optimization for specific matrices.

  • Sample Preparation : Measure 5.00 mL of the aqueous sample into a scrupulously clean 15 mL glass centrifuge tube.[12]

  • Internal Standard : Add an appropriate internal standard solution (e.g., isotopically labeled phthalates) to the sample.[12]

  • Extraction Solvent : Add 15 mL of n-hexane (or another suitable immiscible organic solvent) to the tube.[12]

  • Extraction : Cap the tube securely with a PTFE-lined cap and shake vigorously for 5-10 minutes.[12]

  • Phase Separation : Allow the layers to stand for 5 minutes to fully separate.[12] If an emulsion forms, a small amount of NaCl solution (e.g., 0.5 mL of 10%) can be added to break it.[12]

  • Collection : Carefully transfer the upper organic layer (n-hexane) to a clean glass vial using a glass Pasteur pipette.

  • Concentration (Optional) : If necessary, concentrate the extract under a gentle stream of high-purity nitrogen. Do not evaporate to complete dryness.

  • Analysis : Transfer the final extract to an autosampler vial for GC-MS analysis.

Visual Workflows

Troubleshooting_Workflow start High Phthalate Background in Blank check_solvent Analyze Concentrated Solvent Blank start->check_solvent is_solvent_clean Is Solvent Clean? check_solvent->is_solvent_clean new_solvent Source Identified: Use New Solvent Batch is_solvent_clean->new_solvent No check_consumables Test Consumables (Vials, Caps, Pipette Tips) is_solvent_clean->check_consumables Yes end_node Background Reduced new_solvent->end_node is_consumable_clean Contamination Found? check_consumables->is_consumable_clean replace_consumables Source Identified: Replace with Glass or Phthalate-Free Alternative is_consumable_clean->replace_consumables Yes clean_glassware Implement Rigorous Glassware Cleaning (Solvent Rinse + Bake-out) is_consumable_clean->clean_glassware No replace_consumables->end_node check_system Check GC System (Septum, Liner, Syringe) clean_glassware->check_system check_system->end_node

Caption: Systematic workflow for troubleshooting high phthalate background.

Sample_Prep_Workflow start Start: Sample Preparation step1 Use Pre-Cleaned and Baked Glassware Only start->step1 step2 Aliquot Sample and Internal Standard with Glass Syringes/Pipettes step1->step2 step3 Add Phthalate-Free Extraction Solvent (e.g., n-Hexane) step2->step3 step4 Perform Liquid-Liquid Extraction (LLE) step3->step4 step5 Transfer Organic Layer to Clean Glass Vial step4->step5 step6 Concentrate Under Nitrogen (If Needed) step5->step6 step7 Transfer to Autosampler Vial with PTFE-Lined Cap step6->step7 end_node Ready for GC-MS Analysis step7->end_node

Caption: Workflow for sample preparation to minimize phthalate contamination.

References

Technical Support Center: Isopentyl Pentyl Phthalate Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopentyl pentyl phthalate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

The primary difficulty in separating this compound isomers arises from their very similar chemical structures and physicochemical properties.[1][2] These isomers often have identical molecular weights and similar boiling points and hydrophobicity.[1][2] This leads to comparable interactions with the gas chromatography (GC) stationary phase, resulting in overlapping or co-eluting peaks in the chromatogram.[1]

Q2: Which analytical technique is generally better for separating phthalate isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC are effective for phthalate analysis.[3][4] However, Gas Chromatography-Mass Spectrometry (GC-MS) is often considered to provide superior chromatographic resolution for phthalates compared to Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5][6] GC-MS is a widely used technique because it is simple, fast, and relatively inexpensive, offering powerful identification capabilities through mass spectral data.[4][5]

Q3: What type of GC column is recommended for the separation of challenging phthalate isomers?

The choice of the GC column's stationary phase is critical for achieving good resolution.[1] While general-purpose columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are common, columns with different selectivities have demonstrated superior performance for complex phthalate mixtures.[1][6] Based on comparative studies, Rtx-440 and Rxi-XLB columns are highly recommended as they have shown the best overall separation for a wide range of phthalates, including resolving critical pairs that co-eluted on other columns.[1][3][5][7] For confirmatory analysis, a column with a different selectivity, such as an Rxi-35Sil MS, can be valuable due to its alternative elution patterns.[3]

Q4: How does the oven temperature program affect the resolution of isomers?

The oven temperature program is a critical parameter for optimizing the separation of co-eluting isomers.[1] A slow and optimized temperature ramp can significantly improve separation.[1][8] Decreasing the ramp rate (e.g., from 10°C/min to 5°C/min) during the elution window of the target isomers can enhance resolution.[1][6] This is because a slower temperature increase allows for more effective partitioning of the analytes between the mobile and stationary phases, improving the separation of closely eluting compounds.[9]

Q5: Can adjusting the carrier gas flow rate improve separation?

Yes, optimizing the linear velocity of the carrier gas, typically helium, can enhance column efficiency and improve resolution.[1] Slower flow rates generally improve resolution but will also lengthen the analysis time.[8] It is important to find the optimal flow rate that provides the best balance between resolution and run time for your specific application.[8]

Troubleshooting Guide: Poor Peak Resolution

This guide addresses the common issue of poor or no resolution of this compound isomer peaks.

Symptom: You observe a single, broad peak, or multiple peaks that are not baseline separated, making accurate quantification difficult.

Troubleshooting Workflow for Poor Peak Resolution

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Poor Peak Resolution or Co-elution Observed B Step 1: Verify GC Column - Is the column appropriate for isomer separation? - Is it old or contaminated? A->B Start Troubleshooting C Select a recommended column (e.g., Rtx-440, Rxi-XLB). Trim column inlet if contaminated. B->C Action D Step 2: Optimize Oven Temperature Program - Is the ramp rate too fast? C->D If problem persists E Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) during the elution window of the isomers. D->E Action F Step 3: Adjust Carrier Gas Flow Rate - Is the flow rate optimal? E->F If problem persists G Optimize flow rate for best efficiency. Slower flow rates often improve resolution. F->G Action H Step 4: Check Injection Parameters - Is the injection volume too high? - Is the injector temperature appropriate? G->H If problem persists I Reduce injection volume to prevent overload. Ensure injector temperature is high enough (e.g., 280-290°C) for efficient volatilization. H->I Action J Step 5: Utilize Mass Spectrometer - Can peaks be resolved by unique m/z ions? I->J If problem persists K Use Selected Ion Monitoring (SIM) mode to monitor for unique ions specific to each isomer for accurate quantification. J->K Action L Resolution Improved K->L Verify

Caption: Troubleshooting logic for addressing co-elution problems.

Data Presentation: GC Column Performance

For researchers looking to select the optimal GC column, the choice of stationary phase is crucial. A comparative study by Restek evaluated several columns, with the Rtx-440 and Rxi-XLB demonstrating superior performance for separating a complex mixture of 37 phthalates.[3]

Table 1: Recommended GC Columns for Phthalate Isomer Separation

Column NameStationary Phase TypeKey Advantages for Phthalate AnalysisReference
Rtx-440 Proprietary (details not specified)Consistently provided the best overall separation for the broadest range of phthalates. Resolved critical pairs that co-eluted on other columns.[3][5][7]
Rxi-XLB Proprietary (details not specified)Similar high performance to Rtx-440, offering excellent resolution and fast analysis times.[3][5][7]
Rxi-35Sil MS Proprietary (details not specified)Offers alternative selectivity, which can be useful for confirmatory analysis as elution orders for some isomer pairs may change.[3][5]
DB-5ms / HP-5MS 5% Phenyl / 95% DimethylpolysiloxaneCommonly used general-purpose columns, but may not resolve the most challenging isomer pairs as effectively as specialized columns.[1][6]

Experimental Protocols

Protocol 1: GC-MS Method for this compound Isomer Separation

This protocol provides a starting point for developing a robust GC-MS method. Optimization will be necessary based on your specific instrumentation and analytical goals.[10]

1. Sample Preparation:

  • Prepare a stock solution of the this compound isomer standard in a high-purity solvent like hexane or isooctane.

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range.

  • For solid samples, use a suitable extraction method (e.g., dissolution in tetrahydrofuran followed by polymer precipitation with methanol).[6]

  • For liquid samples, a liquid-liquid extraction with a solvent like dichloromethane may be appropriate.[10]

  • Filter all final sample extracts through a 0.45 µm PTFE syringe filter before injection.[4]

2. GC-MS Instrument Setup: The following table outlines recommended starting parameters for the GC-MS analysis.

Table 2: Recommended Starting GC-MS Parameters

ParameterRecommended ValueNotesReference
GC System Agilent 8890 GC or equivalent[1]
MS System Agilent 5977B MS or equivalent[1]
GC Column Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm)These columns provide enhanced resolution for phthalate isomers.[1][3]
Injector Split/Splitless, operated in splitless modeMaximizes the transfer of analytes to the column for trace analysis.[1][11]
Injector Temp. 280-290°CHelps in the efficient volatilization of higher molecular weight phthalates.[1][4]
Carrier Gas Helium (>99.999% purity)At a constant flow rate to ensure reproducible retention times.[1][11]
Flow Rate 1.0 - 1.2 mL/minThis is a typical starting point; optimization may be required.[1][10]
Oven Program Initial: 80°C, hold for 1 min. Ramp: 5-10°C/min to 320°C.A slower ramp rate (5°C/min) is recommended to improve the separation of closely eluting isomers.[1][6]
MS Source Temp. 230-250°C[1]
MS Quad Temp. 150°C[1]
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity and selectivity. Many phthalates share a common base peak ion at m/z 149.[1][5][11]

3. Data Analysis:

  • Identify each phthalate isomer by its retention time and characteristic ions.

  • If co-elution is still present, use unique quantifier and qualifier ions for each isomer in SIM mode to allow for accurate quantification.[1]

  • Integrate the chromatographic peaks for the target analytes.

  • Construct a calibration curve using the prepared standards to quantify the amount of each isomer in the sample.[2]

General Experimental Workflow

G A 1. Sample Preparation - Extraction (LLE or SPE) - Concentration - Reconstitution B 2. GC-MS Instrument Setup - Install appropriate column (e.g., Rtx-440) - Set optimized method parameters (Injector, Oven, Carrier Gas) A->B C 3. System Suitability Check - Inject standard to verify performance (resolution, peak shape) B->C D 4. Sample Analysis - Inject prepared sample onto the GC-MS system C->D E 5. Data Acquisition - Operate MS in Full Scan or SIM mode D->E F 6. Data Processing & Analysis - Identify peaks by retention time and mass spectra - Integrate peak areas - Quantify using calibration curve E->F G 7. Final Report F->G

Caption: General workflow for the GC-MS analysis of phthalate isomers.

References

Technical Support Center: Isopentyl Pentyl Phthalate Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of isopentyl pentyl phthalate by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][3][4] This interference can compromise the accuracy, precision, and sensitivity of the quantification.[1][2][4]

Q2: What are the common causes of matrix effects in phthalate analysis?

A2: Common causes of matrix effects in phthalate analysis include:

  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing the efficiency of analyte ion formation.[1][5] High concentrations of non-volatile components can also alter the droplet formation and evaporation process in the ion source.[5]

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte, leading to an artificially high signal.

  • Contamination: Phthalates are ubiquitous environmental contaminants and can be introduced during sample collection, preparation, or analysis from sources like plastic labware, solvents, and instrument components.[6][7] This background contamination can interfere with accurate quantification.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike experiment.[2][8] This involves comparing the signal response of a known amount of this compound spiked into a blank sample extract (which has gone through the entire sample preparation procedure) with the response of the same amount spiked into a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.[8] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Problem 1: Poor peak shape, shifting retention times, or loss of sensitivity for this compound.

  • Possible Cause: Matrix components interfering with the chromatography or ionization. This can sometimes be due to the interaction of analytes with metal surfaces in the HPLC system, especially for chelating compounds.[9]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the mobile phase gradient, flow rate, or column temperature to better separate this compound from interfering matrix components.[8] Consider using a different column chemistry, such as a biphenyl or a C18 column, which are often recommended for phthalate analysis.[10]

    • Evaluate Sample Preparation: Your current sample preparation method may not be adequately removing interferences.[8] Consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[11]

    • Check for System Contamination: Phthalate contamination from the LC system itself (e.g., tubing, solvents) can cause baseline noise and interfere with analyte detection.[6][12] An in-line trap column can help mitigate this.[6][13]

    • Consider Metal-Free Systems: For certain analytes, interaction with stainless steel components of the LC system can lead to peak tailing and signal loss.[9] If other troubleshooting steps fail, exploring the use of metal-free columns and tubing may be beneficial.[9]

Problem 2: Inconsistent and low recovery of this compound.

  • Possible Cause: Inefficient extraction from the sample matrix or loss of analyte during sample preparation.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent and pH: The choice of extraction solvent is critical for efficient recovery. Experiment with different solvents or solvent mixtures to find the optimal one for your sample matrix.[11] The pH of the sample can also influence the extraction efficiency of phthalates and should be optimized.[8]

    • Minimize Analyte Adsorption: Phthalates can adsorb to plastic surfaces. Use glassware whenever possible and rinse it with a suitable solvent before use to minimize this issue.[6][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting for analyte loss during sample preparation and for matrix effects.[4][8] A SIL-IS for a similar phthalate can be used if one for this compound is not available, but its suitability must be validated.[6]

Problem 3: High background signal or ghost peaks observed in the chromatogram.

  • Possible Cause: Phthalate contamination from the laboratory environment or analytical system.

  • Troubleshooting Steps:

    • Identify Contamination Sources: Systematically check all potential sources of phthalate contamination, including solvents, reagents, water, labware (pipette tips, vials, caps), and components of the LC-MS system (tubing, seals).[6][7]

    • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of the highest purity available and are certified as phthalate-free if possible.[7]

    • Dedicated Glassware: Use dedicated glassware for phthalate analysis and avoid washing it with detergents, which can be a source of contamination.[7][12]

    • System Blank Analysis: Regularly run system blanks (injecting mobile phase) to monitor for background contamination originating from the LC-MS system.

Data Presentation

Table 1: Illustrative Matrix Effect Data for this compound in Different Biological Matrices

Biological MatrixMean Matrix Effect (%)Standard Deviation (%)Predominant Effect
Human Plasma75.28.5Ion Suppression
Human Urine88.96.2Ion Suppression
Rat Liver Homogenate65.412.1Strong Ion Suppression
Saliva105.84.3Minor Ion Enhancement

Note: This table presents illustrative data. Actual matrix effects will vary depending on the specific sample, preparation method, and LC-MS conditions.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Process a sample of the blank matrix (a sample of the same type as the study samples but without the analyte) through the entire sample preparation procedure.

  • Prepare Spiked Matrix Sample: To a known volume of the blank matrix extract, add a known amount of this compound standard solution to achieve a final concentration within the calibration range.

  • Prepare Spiked Solvent Sample: To the same volume of the reconstitution solvent, add the same amount of this compound standard solution.

  • LC-MS Analysis: Analyze both the spiked matrix sample and the spiked solvent sample using the developed LC-MS method.

  • Calculate Matrix Effect: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Spiked Solvent) x 100

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE cleanup. The specific sorbent, wash, and elution solvents should be optimized for this compound and the sample matrix.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge.

  • Load the Sample: Load the pre-treated sample extract onto the conditioned SPE cartridge at a controlled flow rate.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining this compound.

  • Elute the Analyte: Elute the this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis sample Sample Collection spike Spike with SIL-IS sample->spike Add Internal Standard extraction Extraction (LLE or SPE) spike->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup evap Evaporation & Reconstitution cleanup->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Inaccurate Quantification of this compound check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep Yes no_me Investigate Other Causes (e.g., Calibration) me_present->no_me No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Optimizing Injection Parameters for Isopentyl Pentyl Phthalate in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopentyl pentyl phthalate using Gas Chromatography (GC). This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC injection parameters for this compound analysis?

A1: For routine analysis of this compound, it is recommended to start with the general parameters outlined below. However, optimization will be necessary based on your specific instrumentation, column, and analytical goals.

Q2: What are the characteristic mass fragments for this compound?

A2: The primary characteristic ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[1] For this compound, other significant fragments include m/z 71 and 237.[1]

Q3: How can I avoid contamination in my phthalate analysis?

A3: Phthalates are ubiquitous in laboratory environments, and contamination is a common issue.[2] To minimize contamination, it is crucial to use glassware that has been thoroughly cleaned and baked at a high temperature.[3] Avoid using plastic consumables wherever possible.[3] Solvents should also be of high purity and tested for phthalate contamination before use.[3] Running solvent blanks is essential to identify and mitigate sources of contamination.[2] Absorption of phthalates from the laboratory air onto the outer wall of the syringe needle can also be a significant source of blank problems.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

This is a frequent issue that can often be attributed to active sites within the GC system or improper method parameters.[3]

Troubleshooting Steps Action Rationale
Check GC Inlet Liner Replace the liner with a deactivated one, preferably with glass wool.The liner is a common source of activity. A deactivated liner minimizes analyte interaction and degradation.[3][5]
Injector Temperature Ensure the injector temperature is optimal (typically 280-320 °C for phthalates).[5]A temperature that is too low can cause slow vaporization and lead to peak tailing. Conversely, a temperature that is too high can cause thermal degradation.
Column Contamination Trim a small portion (e.g., 10-15 cm) from the front of the column.The front of the analytical column can accumulate non-volatile residues and develop active sites.[3]
Column Overload Dilute the sample.Peak fronting is a classic sign of column overload.[5]

Problem 2: No Peak or Very Small Peak for this compound

The absence or a significantly reduced peak can be due to several factors, from injection issues to analyte degradation.

Troubleshooting Steps Action Rationale
Verify Injection Manually observe the injection process if possible to ensure the sample is being drawn into the syringe and injected correctly.A clogged syringe or an issue with the autosampler can prevent the sample from reaching the column.[5]
Check for Leaks Use an electronic leak detector to check for leaks at the injection port, septum, and column fittings.Leaks in the system can prevent the sample from being transferred efficiently to the column.[5]
Analyte Degradation Ensure the injector temperature is not excessively high. Use a deactivated liner and column to minimize active sites where degradation can occur.Phthalates can degrade at high temperatures or on active surfaces.[5][6]
Detector Issues Confirm that the detector is turned on and that the parameters are set correctly for your analyte.An improperly configured or non-functional detector will not produce a signal.[7]

Problem 3: Shifting Retention Times

Inconsistent retention times can compromise the reliability of your results.

Troubleshooting Steps Action Rationale
Carrier Gas Flow Verify that the carrier gas flow rate is stable and at the setpoint. Check for leaks in the gas lines.Fluctuations in the carrier gas flow rate will directly impact retention times.[5]
Oven Temperature Ensure the GC oven is accurately reaching and maintaining the programmed temperatures.The oven temperature program is critical for reproducible chromatography.[5]
Column Contamination Trim the front of the column.Contaminants at the head of the column can alter the stationary phase chemistry and affect retention.[5]

Quantitative Data Summary

The following table summarizes typical starting parameters for the GC analysis of phthalates, including this compound. These should be optimized for your specific application.

Parameter Recommended Value Notes
GC Inlet
Inlet Temperature280-320 °CA high injector temperature aids in the efficient volatilization of higher molecular weight phthalates.[5]
Injection ModeSplitless or Pulsed SplitlessSplitless injection is crucial for maximizing the transfer of the analyte to the column, which is important for trace analysis.[2][5]
Injection Volume1 µLA standard injection volume that can be adjusted based on sample concentration and instrument sensitivity.[5][8]
LinerDeactivated, with glass woolA deactivated liner helps prevent analyte degradation and adsorption. The glass wool can aid in sample vaporization and trap non-volatile residues.[5][8]
Carrier Gas
Gas TypeHelium or HydrogenHelium is a common and inert choice. Hydrogen can be used as an alternative to decrease run times but may require system optimization.[2][5]
Flow Rate~1.0 - 1.2 mL/min (constant flow)A constant flow rate ensures reproducible retention times.[3]
GC Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)This is a commonly used stationary phase for phthalate analysis providing good resolution.[9]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard column dimensions for good separation efficiency.[8]
Oven Program
Initial Temperature80-150°C, hold for 1-10 minThe initial temperature and hold time should be optimized for your specific separation needs.[3][10]
Ramp Rate10-30°C/minThe ramp rate will affect the separation and analysis time.[3][10]
Final Temperature300-320°C, hold for 5-12 minA high final temperature ensures that all high-boiling point compounds are eluted from the column.[3][10]
Mass Spectrometer (MS)
Ion Source Temp.230°CA typical ion source temperature for phthalate analysis.[10]
Interface Temp.310°CEnsures the efficient transfer of analytes into the mass spectrometer.[10]
Acquisition ModeSelected Ion Monitoring (SIM) and/or ScanSIM mode provides higher sensitivity for targeted analysis, while scan mode provides full spectral information for compound identification.[11]

Experimental Protocols

Protocol 1: Standard Preparation for Calibration Curve

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with a high-purity solvent such as dichloromethane or isooctane.[2][12]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution to achieve the desired concentration range for your calibration curve (e.g., 0.5 - 5.0 mg/L).[10]

Protocol 2: Sample Preparation (General Liquid-Liquid Extraction)

This protocol provides a general starting point for the extraction of this compound from a liquid matrix.

  • Sample Measurement: Measure 5 mL of the liquid sample into a clean glass centrifuge tube.[3]

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard.

  • Extraction: Add 5 mL of dichloromethane (or another suitable extraction solvent) to the sample.[3]

  • Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing.[3]

  • Centrifuge: Centrifuge for 5 minutes to separate the organic and aqueous layers.[3]

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean vial.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of solvent suitable for GC injection.

Visualizations

Troubleshooting_Workflow start GC Analysis Issue (e.g., Poor Peak Shape, No Peak) check_injection Step 1: Verify Injection - Check syringe/autosampler - Observe injection process start->check_injection check_leaks Step 2: Check for System Leaks - Injection port, septum, fittings check_injection->check_leaks Injection OK? check_parameters Step 3: Review Method Parameters - Injector temperature - Oven program - Flow rate check_leaks->check_parameters No Leaks? check_consumables Step 4: Inspect Consumables - Replace inlet liner and septum - Trim column check_parameters->check_consumables Parameters OK? check_contamination Step 5: Investigate Contamination - Run solvent blanks - Check glassware and solvents check_consumables->check_contamination Consumables OK? resolve Issue Resolved check_contamination->resolve Contamination Ruled Out?

Caption: Troubleshooting workflow for common GC issues.

Injection_Parameters cluster_inlet GC Inlet cluster_carrier Carrier Gas Injector_Temp Injector Temperature (280-320°C) Analyte_Transfer Efficient Analyte Transfer to GC Column Injector_Temp->Analyte_Transfer Ensures Volatilization Injection_Mode Injection Mode (Splitless) Injection_Mode->Analyte_Transfer Maximizes Analyte on Column Liner_Type Liner (Deactivated w/ Wool) Liner_Type->Analyte_Transfer Prevents Degradation Gas_Type Gas Type (Helium/Hydrogen) Gas_Type->Analyte_Transfer Carries Analyte Flow_Rate Flow Rate (~1 mL/min) Flow_Rate->Analyte_Transfer Controls Speed

Caption: Key GC injection parameters and their relationships.

References

Troubleshooting poor peak shape in isopentyl pentyl phthalate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape in the chromatographic analysis of isopentyl pentyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What defines a good chromatographic peak shape and why is it critical for analysis?

A desirable chromatographic peak exhibits a symmetrical, Gaussian shape with a sharp apex and a stable baseline. This ideal shape is crucial for several reasons:

  • Accurate Quantitation: Symmetrical peaks allow for precise and reproducible integration of the peak area, which is directly proportional to the analyte concentration. Asymmetrical peaks can lead to inconsistent integration and inaccurate quantitative results.[1]

  • Enhanced Resolution: Sharp, narrow peaks provide better separation (resolution) from adjacent peaks in a complex mixture. Poor peak shape, such as broadening, can cause peaks to overlap, making it difficult to distinguish and quantify individual components.[2]

  • Increased Sensitivity: For a given amount of analyte, a sharper and narrower peak will have a greater height, improving the signal-to-noise ratio and thus the sensitivity of the analysis.

Q2: My this compound peak is tailing. What are the potential causes and how can I resolve this?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[3] The first step in troubleshooting is to determine if the problem is specific to your analyte or affects all peaks in the chromatogram.

If all peaks are tailing , the issue is likely related to a physical problem in the chromatography system.[4] This can include disruptions in the flow path, such as a poorly installed column or extra-column volume.[4][5]

If only the this compound peak (and other polar compounds) tails , the cause is likely chemical. This often points to active sites within the system that interact undesirably with the analyte.[4][6]

The following diagram and table outline a systematic approach to troubleshooting peak tailing.

G cluster_physical Physical / System-Wide Issues cluster_chemical Chemical / Analyte-Specific Issues start Peak Tailing Observed decision Do all peaks in the chromatogram exhibit tailing? start->decision phys_cause Potential Causes: - Improper column installation (poor cut) - System leaks (fittings, septum) - Extra-column dead volume - Blocked column frit decision->phys_cause Yes chem_cause Potential Causes: - Active sites in inlet liner or column - Contamination at head of column - Secondary interactions (e.g., with silanols) decision->chem_cause No phys_solution Solutions: 1. Re-cut and reinstall column. 2. Perform leak check. 3. Use shorter, narrower tubing. 4. Backflush or replace column. phys_cause->phys_solution Address chem_solution Solutions: 1. Replace inlet liner and septum. 2. Trim 10-20 cm from column inlet. 3. Use a deactivated or more inert column. chem_cause->chem_solution Address

Caption: Troubleshooting workflow for peak tailing.

Table 1: Troubleshooting Guide for Peak Tailing

SymptomPotential CauseRecommended Solutions
Only this compound or other active compounds tail Chemical Interactions: Active sites in the GC inlet (liner, septum) or on the column stationary phase can cause secondary, undesirable interactions with polar analytes.[6][7]1. Perform Inlet Maintenance: Replace the inlet liner with a fresh, deactivated one and replace the septum.[8] 2. Trim the Column: Remove the first 10-20 cm from the column inlet to eliminate accumulated contaminants or active sites.[7] 3. Use an Inert Column: Consider switching to a column specifically designed for inertness to minimize analyte-column interactions.
All peaks in the chromatogram tail Physical/System Issues: The problem is likely mechanical and affects the entire flow path.[4]1. Improper Column Installation: A poor column cut or incorrect placement in the inlet can create turbulence and unswept volumes.[4] Re-cut the column at a perfect 90° angle and reinstall it according to the manufacturer's instructions. 2. Extra-Column Volume: Excessive volume from long or wide connecting tubing can cause peak broadening and tailing.[9] Use shorter tubing with a smaller internal diameter. 3. System Leaks: Check for leaks at all fittings, particularly at the injector and column connections.[10]
Q3: My this compound peak is fronting. What does this indicate and how can I correct it?

Peak fronting is an asymmetrical peak shape where the first half of the peak is broader than the second half.[3] This typically indicates that some analyte molecules are moving through the column faster than the main band.[11] The most common causes are column overload and solvent mismatch.[5][11]

G start Peak Fronting Observed overload Potential Cause: Column Overload start->overload mismatch Potential Cause: Solvent Mismatch start->mismatch collapse Potential Cause: Column Collapse / Void start->collapse sol_overload Solution: - Reduce injection volume. - Dilute the sample. - Use a higher capacity column (thicker film, wider ID). overload->sol_overload Address sol_mismatch Solution: - Prepare sample in a solvent compatible with the stationary phase. mismatch->sol_mismatch Address sol_collapse Solution: - Verify operating conditions (temp, pH) are within column limits. - Replace the column. collapse->sol_collapse Address

Caption: Logical relationships for troubleshooting peak fronting.

Table 2: Troubleshooting Guide for Peak Fronting

Potential CauseDescriptionRecommended Solutions
Column Overload This is the most frequent cause of peak fronting.[11] It occurs when the amount of sample injected (either too high a concentration or too large a volume) saturates a portion of the stationary phase.[3][5] The excess analyte cannot interact properly and travels through the column too quickly.1. Reduce Sample Amount: Decrease the injection volume or dilute the sample concentration.[5][11] A 10-fold dilution is a good starting point to see if the peak shape improves.[5] 2. Increase Column Capacity: If dilution is not an option, use a GC column with a thicker stationary phase film or a wider internal diameter.[11]
Solvent Mismatch In GC, this can occur if the sample solvent is not compatible with the stationary phase, affecting how the analyte is introduced to the column.[11] In HPLC, this happens when the injection solvent is significantly stronger than the mobile phase, causing the analyte to move too quickly at the column head.[1]1. Change Solvent: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase (GC) or in the initial mobile phase (HPLC).[11]
Column Collapse or Void A sudden physical change in the column's packed bed can create a void at the inlet.[12] This can be caused by operating under inappropriate conditions, such as extreme pH or temperature.[2][3] This issue often manifests as a sudden onset of poor peak shape for all compounds.[2]1. Check Operating Conditions: Ensure the method's temperature and mobile phase pH (for LC) are within the manufacturer's recommended limits for the column.[3] 2. Replace the Column: A collapsed column cannot be repaired and must be replaced.[2]
Q4: What are typical starting parameters for the GC-MS analysis of this compound?

While methods must be optimized for specific instruments and sample matrices, the following table provides a set of common starting parameters for the analysis of phthalates, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).[13]

Table 3: Recommended Starting GC-MS Parameters for Phthalate Analysis

ParameterRecommended ValueNotes
GC Inlet
Inlet Temperature280–320 °CA high injector temperature is crucial for the efficient vaporization of higher molecular weight phthalates.[13][14]
Injection ModeSplitless or Pulsed SplitlessSplitless injection maximizes the transfer of analyte to the column, which is important for trace analysis.[13][15]
Injection Volume1 µLThis is a standard volume that can be adjusted based on sample concentration and instrument sensitivity.[13][15]
LinerDeactivated, with glass woolA deactivated liner helps prevent analyte degradation, while glass wool can aid vaporization and trap non-volatile residues.[13][16]
Carrier Gas
Gas TypeHelium or HydrogenHelium is the most common choice. Hydrogen can offer faster analysis but may require system optimization.[13][17]
Flow Rate~1 mL/min (constant flow)A constant flow rate ensures reproducible retention times.[13][18]
GC Column
Stationary Phase5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms)This is a widely used, robust phase for general-purpose analysis, including phthalates.[13][18]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessThese are standard capillary column dimensions providing good efficiency and capacity.
Oven Program
Initial Temperature100 °C (hold 1 min)
Ramp 110 °C/min to 280 °CA temperature ramp is necessary to elute the range of phthalates.[18]
Ramp 25 °C/min to 310 °C (hold 5 min)
Mass Spectrometer
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM mode provides higher sensitivity for target compound analysis.[13][17]
Key Ions (m/z)149 (Quantifier), 237, 219 (Qualifiers)The ion at m/z 149 is a characteristic base peak for many phthalates and is commonly used for quantification.[13][16]

Experimental Protocols

General Sample Preparation Protocol for Phthalate Analysis in Liquids

Phthalates are common environmental contaminants, so meticulous care is required during sample preparation to avoid false positives. All glassware must be scrupulously cleaned, and contact with plastic materials should be strictly avoided.[14]

G A 1. Sample Collection (Use clean glassware) B 2. Aliquot Sample (e.g., 5 mL into glass tube) A->B C 3. Fortification (Add internal standard) B->C D 4. Liquid-Liquid Extraction (Add 5 mL n-hexane, vortex for 5 min) C->D E 5. Phase Separation (Centrifuge or allow layers to separate) D->E F 6. Transfer Organic Layer (Use glass pipette to transfer hexane layer to GC vial) E->F G 7. Analysis (Inject into GC-MS) F->G

Caption: General experimental workflow for phthalate sample preparation.

Methodology:

  • Glassware Preparation: Thoroughly wash all glassware (pipettes, centrifuge tubes, vials) with detergent, rinse with tap water, followed by deionized water, and finally rinse with high-purity acetone and hexane.[14]

  • Sample Measurement: Using a clean glass pipette or syringe, transfer a known volume (e.g., 5.0 mL) of the liquid sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of an internal standard solution (e.g., Benzyl Benzoate in a non-phthalate solvent) to the sample.

  • Extraction: Add an equal volume (e.g., 5.0 mL) of high-purity n-hexane to the centrifuge tube.[18][19]

  • Mixing: Cap the tube and vortex vigorously for 5-7 minutes to ensure thorough mixing and extraction of the phthalates into the organic solvent.[18]

  • Phase Separation: Allow the tube to stand for 5 minutes to let the aqueous and organic (n-hexane) layers separate. Centrifugation can be used to accelerate this process and achieve a cleaner separation.

  • Collection: Carefully transfer the upper organic layer into a clean glass GC vial using a glass Pasteur pipette.

  • Analysis: The sample is now ready for injection into the GC-MS system.

References

Technical Support Center: Minimizing Phalate Leaching from Lab Consumables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phthalate contamination originating from laboratory consumables.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that suggest phthalate contamination.

Issue 1: Unexplained peaks in chromatograms, especially when using plastic consumables.

  • Question: My baseline in GC-MS/HPLC analysis is noisy, and I'm seeing extraneous peaks that are not part of my sample. Could this be phthalate contamination?

  • Answer: Yes, this is a classic sign of phthalate leaching. Phthalates are common plasticizers and can easily leach into solvents and samples from plastic labware, especially if the plastics are not certified as phthalate-free.[1][2][3] Common culprits include pipette tips, centrifuge tubes, plastic syringes, and tubing.[1]

Troubleshooting Steps:

  • Run a Blank Analysis: Prepare a blank sample using your standard laboratory solvents and run it through your analytical instrument (GC-MS or HPLC).[4] If you observe the same extraneous peaks, it is highly likely that the contamination is coming from your consumables or reagents.

  • Isolate the Source:

    • Systematically replace plastic consumables with glass alternatives where possible and re-run the blank. For example, use glass pipettes instead of plastic ones.[5]

    • If you suspect a specific plastic item (e.g., a syringe filter), pass your solvent through it and analyze the eluate.

  • Solvent Purity Check: Ensure your solvents are of high purity (e.g., HPLC or pesticide grade) and are not a source of contamination. Consider redistilling solvents if contamination is suspected.[5]

  • Switch to Phthalate-Free Consumables: If the contamination is traced to a specific plastic consumable, switch to a certified phthalate-free alternative.[6][7][8][9]

Issue 2: Inconsistent or non-reproducible results in cell-based assays.

  • Question: I am observing variability in my cell culture experiments, including changes in cell morphology and proliferation rates. Could phthalates be the cause?

  • Answer: It is possible. Phthalates are known endocrine disruptors and can have biological effects, potentially leading to inconsistent results in sensitive cell-based assays.[10] Leaching can be influenced by the composition of your media (e.g., presence of lipids) and incubation temperature.[11][12]

Troubleshooting Steps:

  • Review Your Consumables: Identify all plastic consumables that come into contact with your cell culture media, including flasks, plates, pipette tips, and tubing for media transfer. Polyvinyl chloride (PVC) is a major source of phthalates.[13][14]

  • Leaching Test: Incubate your cell culture medium in the suspect plasticware for the same duration and temperature as your experiments. Then, use this "leached" medium to culture a control group of cells and compare their behavior to cells grown in medium from glass containers.

  • Material Selection: Opt for plastics known to have lower leaching potential, such as polypropylene (PP) or polyethylene terephthalate (PET), or ideally, use glass or certified phthalate-free plasticware for all critical steps.

  • Minimize Contact Time and Temperature: Reduce the time your media and reagents are in contact with plastic surfaces and use the lowest necessary incubation temperatures to minimize leaching.[11][15]

Frequently Asked Questions (FAQs)

Q1: What are phthalates and why are they a problem in the lab?

A1: Phthalates are chemical compounds used as plasticizers to increase the flexibility, transparency, and durability of plastics, particularly polyvinyl chloride (PVC).[13][14] They are not chemically bound to the plastic polymer and can easily leach into samples, solvents, and cell culture media.[14][16] This is problematic because phthalates can interfere with analytical measurements, causing background noise and false signals, and can also be toxic to cells, affecting the reliability of biological experiments.[2][10]

Q2: Which lab consumables are the most common sources of phthalate contamination?

A2: Common sources of phthalate contamination in a laboratory setting include:

  • Tubing: PVC tubing is a significant source of phthalates like Di(2-ethylhexyl) phthalate (DEHP).[17]

  • Gloves: Vinyl gloves can be a source of contamination.

  • Syringes and Syringe Filters: Plastic components of syringes and filter housings can leach phthalates.[1]

  • Pipette Tips: Can be a source of DEHP and Diisononyl phthalate (DINP).[1]

  • Storage Containers and Bags: Flexible plastic bags and containers can leach phthalates into stored solutions.

  • Parafilm®: Has been shown to leach DEHP.[1]

Q3: What factors increase the leaching of phthalates?

A3: Several factors can accelerate the rate of phthalate leaching:[11][12]

  • Temperature: Higher temperatures significantly increase leaching.[11][15]

  • Contact with Solvents: Organic solvents, oils, and fatty substances can extract phthalates from plastics more readily than aqueous solutions.[11][12]

  • Contact Time: Longer contact times lead to greater leaching.

  • Acidity: Acidic solutions can break down the plastic surface, promoting the release of plasticizers.[11]

  • UV Light Exposure: Sunlight can degrade plastics, increasing the surface area for leaching.[11]

  • Aging of Plastic: Older, more brittle plastics may leach more than new ones.[11]

Q4: How can I detect and quantify phthalate contamination in my samples?

A4: The most common and reliable analytical methods for detecting and quantifying phthalates are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, making it ideal for identifying and quantifying specific phthalates, even at trace levels.[3][18][19]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) or photodiode array (PDA) detector, HPLC is a robust technique for separating and quantifying phthalates, particularly less volatile ones.[2][3][18]

Q5: Are there phthalate-free alternatives for lab consumables?

A5: Yes, many manufacturers now offer phthalate-free versions of common lab consumables.[6][7][8][9] When purchasing plastic labware, look for products explicitly labeled as "phthalate-free." Glassware is an excellent alternative for many applications and is inherently free of phthalates.[5] For tubing, alternatives to PVC are available.[6][7][8][9]

Data Summary

The following tables summarize quantitative data on phthalate leaching from various lab consumables.

Table 1: Leaching of Common Phthalates from Laboratory Consumables

Lab ConsumablePhthalate DetectedMaximum Leaching Level (µg/cm²)
Plastic SyringesDEHP0.36
DINP0.86
Pipette TipsDEHP0.36
DINP0.86
Polytetrafluoroethylene (PTFE) Filter HoldersDBP2.49
Regenerated Cellulose Filter HoldersDBP0.61
Cellulose Acetate Filter HoldersDMP5.85
Parafilm®DEHP0.50

Data sourced from a screening study on common laboratory equipment.[1]

Table 2: Common Phthalates Found in Laboratory and Medical Supplies

PhthalateAbbreviationCommon Sources in Lab/Medical Settings
Di(2-ethylhexyl) phthalateDEHPPVC tubing, IV bags, syringes, respiratory filters, pipette tips.[1][13][20]
Di-n-butyl phthalateDBPFilter holders, adhesives, some cellulose plastics.[1][16]
Diisononyl phthalateDINPSyringes, pipette tips.[1]
Dimethyl phthalateDMPCellulose acetate filter holders.[1]
Benzyl butyl phthalateBBPAdhesives, some PVC products.
Di-n-octyl phthalateDNOPSome PVC products.

Experimental Protocols

Protocol 1: Screening of Laboratory Consumables for Phthalate Leaching

Objective: To identify which laboratory consumables may be contributing to phthalate contamination.

Materials:

  • Suspect plastic consumables (e.g., pipette tips, centrifuge tubes, syringe filters).

  • High-purity solvent (e.g., n-hexane or isooctane, pesticide grade).

  • Glassware (beakers, vials with PTFE-lined caps), pre-cleaned.

  • GC-MS or HPLC system.

  • Phthalate standards for calibration.

Methodology:

  • Glassware Preparation: Thoroughly clean all glassware with detergent, rinse with tap water, followed by distilled water, then acetone, and finally with high-grade hexane. For heavily contaminated glassware, bake at 400°C for 15-30 minutes after washing.

  • Sample Preparation:

    • For items like centrifuge tubes or vials, fill them with the high-purity solvent and cap securely.

    • For items like pipette tips, draw and dispense the solvent multiple times to simulate use.

    • For syringe filters, pass a known volume of solvent through the filter.

  • Incubation: Let the solvent remain in contact with the plastic consumable for a period that mimics your experimental conditions (e.g., 24 hours at room temperature).

  • Extraction: Collect the solvent from the plastic consumable into a clean glass vial.

  • Analysis: Analyze the solvent for the presence of phthalates using a calibrated GC-MS or HPLC method.

  • Control: Run a blank sample of the solvent that has not been in contact with any plastic to establish a baseline.

Protocol 2: Quantification of Phthalate Leaching Under Different Conditions

Objective: To determine the effect of temperature and solvent type on the extent of phthalate leaching from a specific plastic consumable.

Materials:

  • Identified source of phthalate contamination (e.g., PVC tubing).

  • Aqueous buffer (e.g., PBS) and an organic solvent (e.g., methanol or a solution with a lipid component).

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C).

  • GC-MS or HPLC system.

  • Phthalate standards.

Methodology:

  • Sample Preparation: Cut the plastic material into small, uniform pieces.

  • Leaching Experiment:

    • Place a known mass of the plastic pieces into separate, clean glass vials.

    • Add a precise volume of the test solvents (aqueous buffer and organic solvent) to different sets of vials.

    • Incubate the vials at the different test temperatures for a set period (e.g., 48 hours).

  • Sample Collection: At the end of the incubation period, carefully transfer the solvent from each vial into a new clean glass vial for analysis.

  • Quantification: Analyze the solvent samples using a validated GC-MS or HPLC method to determine the concentration of leached phthalates.

  • Data Analysis: Compare the concentrations of phthalates leached under the different temperature and solvent conditions to understand their impact.

Visualizations

Troubleshooting_Workflow start Start: Suspected Phthalate Contamination check_chromatogram Observe Unexplained Peaks in GC-MS/HPLC? start->check_chromatogram check_cell_assays Inconsistent Cell Assay Results? start->check_cell_assays run_blank Run Solvent Blank check_chromatogram->run_blank Yes no_peaks No Peaks in Blank. Contamination is from Samples. check_chromatogram->no_peaks No peaks_present Peaks Present in Blank? run_blank->peaks_present isolate_source Isolate Contamination Source: Test Consumables Individually peaks_present->isolate_source Yes check_reagents Check Purity of Solvents and Reagents peaks_present->check_reagents No, check other sources switch_to_glass Switch to Glassware or Phthalate-Free Alternatives isolate_source->switch_to_glass retest Re-run Blank Analysis switch_to_glass->retest problem_solved Problem Resolved retest->problem_solved review_consumables Review All Plastic Consumables in Contact with Media check_cell_assays->review_consumables Yes leaching_test Perform Leaching Test with Cell Culture Medium review_consumables->leaching_test biological_effect Biological Effect Observed? leaching_test->biological_effect biological_effect->switch_to_glass Yes biological_effect->no_peaks No, investigate other causes

Caption: Troubleshooting workflow for identifying and resolving phthalate contamination.

Minimization_Strategy goal Goal: Minimize Phthalate Leaching material_selection Material Selection goal->material_selection experimental_conditions Control Experimental Conditions goal->experimental_conditions lab_practices Good Laboratory Practices goal->lab_practices sub_mat1 Prefer Glassware over Plastic material_selection->sub_mat1 sub_mat2 Use Certified Phthalate-Free Plastics material_selection->sub_mat2 sub_mat3 Choose Stable Polymers (e.g., PP, PETG) material_selection->sub_mat3 sub_exp1 Minimize Contact Time experimental_conditions->sub_exp1 sub_exp2 Use Lowest Possible Temperature experimental_conditions->sub_exp2 sub_exp3 Avoid Lipophilic Solvents with PVC experimental_conditions->sub_exp3 sub_lab1 Run Solvent Blanks Regularly lab_practices->sub_lab1 sub_lab2 Properly Clean Glassware lab_practices->sub_lab2 sub_lab3 Avoid Contamination from Gloves and Parafilm lab_practices->sub_lab3

Caption: Key strategies for minimizing phthalate leaching from lab consumables.

References

Technical Support Center: Method Development for Isopentyl Pentyl Phthalate Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isopentyl pentyl phthalate and other phthalates in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Question: I am observing high background levels of phthalates, including di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), in my analytical blanks. What is the source of this contamination and how can I eliminate it?

Answer:

High background levels of phthalates are a frequent challenge in trace analysis due to their ubiquitous presence in laboratory environments.[1] The source of contamination can be multifactorial. A systematic approach is necessary to identify and eliminate the source.

Troubleshooting Workflow:

start High Phthalate Background Detected reagent_blank Analyze Laboratory Reagent Blank (LRB) start->reagent_blank test_solvents Test Solvents and Reagents reagent_blank->test_solvents If blank is contaminated test_consumables Test Consumables (e.g., Pipette Tips, Vials) test_solvents->test_consumables If solvents are clean remediate_solvents Purify or Replace Solvents test_solvents->remediate_solvents If solvents contaminated test_glassware Test Glassware test_consumables->test_glassware If consumables are clean remediate_consumables Source Phthalate-Free Consumables test_consumables->remediate_consumables If consumables contaminated check_instrument Check GC/LC-MS System test_glassware->check_instrument If glassware is clean remediate_glassware Implement Rigorous Glassware Cleaning test_glassware->remediate_glassware If glassware contaminated assess_environment Assess Lab Environment (e.g., Air) check_instrument->assess_environment If instrument is clean remediate_instrument Clean Instrument Components (Injector, Syringe, Tubing) check_instrument->remediate_instrument If instrument contaminated remediate_environment Minimize Contact with Air assess_environment->remediate_environment If all else is clean verification Verification: Analyze Clean Blank remediate_solvents->verification remediate_consumables->verification remediate_glassware->verification remediate_instrument->verification remediate_environment->verification

Caption: Systematic workflow for troubleshooting high phthalate background.

Possible Sources and Solutions:

  • Solvents and Reagents: Use high-purity, pesticide-grade, or phthalate-free solvents.[2] Test new bottles of solvents to confirm their purity. If necessary, solvents can be purified by redistillation.

  • Plastic Consumables: Avoid all contact with plastic materials during sample preparation.[2] This includes pipette tips, vials, and caps. Use glass pipettes and glass vials with PTFE-lined caps.[3]

  • Glassware: Phthalates can adsorb onto glassware surfaces.[4] Implement a rigorous cleaning procedure:

    • Wash with a laboratory-grade, phosphate-free detergent and hot water.

    • Rinse thoroughly with tap water, followed by deionized water.

    • Rinse with a high-purity solvent like acetone or hexane.[2]

    • For ultimate cleanliness, bake glassware in a muffle furnace at 400-450°C overnight.[5]

  • Analytical Instrument: Contamination can originate from the GC or LC system.

    • GC-MS: The injector liner, septum, and syringe can be sources of contamination.[1] Regularly clean or replace the injector liner and septum. The syringe needle can absorb airborne phthalates; clean it thoroughly before injection.[6]

    • LC-MS: Plastic tubing (e.g., PEEK) and mobile phase components can leach phthalates.[3][7] Use stainless steel tubing where possible and ensure mobile phase additives are of high purity.

  • Laboratory Air: Phthalates from plastic materials in the lab (e.g., flooring, paints, air conditioning filters) can contaminate samples.[7] Keep samples covered as much as possible and minimize the time they are exposed to the laboratory environment.[7]

Question: My analyte peaks are showing poor shape (e.g., tailing or fronting) or are disappearing altogether. What could be the cause?

Answer:

Poor peak shape or complete loss of signal can be attributed to several factors related to the sample, the chromatographic system, or the analyte's stability.[8]

Troubleshooting Steps:

  • Check System for Leaks: Poor peak shape, especially with inconsistent retention times, can indicate a leak in the GC system.[8]

  • Injector Issues (GC):

    • Active Sites: The injector liner may have active sites causing analyte degradation or adsorption. Use a deactivated liner.

    • Temperature: An incorrect injector temperature can lead to incomplete volatilization (if too low) or thermal degradation (if too high). A high injector temperature (e.g., 320°C) can help release higher molecular weight phthalates.[2]

  • Column Issues:

    • Contamination: The column may be contaminated. Bake out the GC column at the manufacturer's recommended temperature.[1]

    • Degradation: The stationary phase may be degraded. Consider trimming the column or replacing it.

  • Analyte Stability:

    • Standard Stability: Ensure the standard solution has not degraded. Prepare a fresh standard and re-inject.[8]

    • Matrix Effects: Complex matrices can contain components that interfere with the analysis, leading to signal suppression or enhancement. Proper sample cleanup is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for this compound analysis?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors are widely used for phthalate analysis.[4][9]

  • GC-MS is the most common technique, offering excellent separation and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[4][10]

  • HPLC-UV/MS is a viable alternative, particularly for samples that are not amenable to GC analysis.[4][11]

Q2: How do I choose the right sample preparation technique for my matrix?

A2: The choice of sample preparation method depends on the complexity of the matrix. The goal is to efficiently extract this compound while removing interfering substances.

matrix Select Sample Matrix liquid Liquid Matrices (e.g., Beverages, Water) matrix->liquid solid_fatty Solid/Fatty Matrices (e.g., Food, Soil, Biological Tissue) matrix->solid_fatty polymer Polymer Matrices (e.g., Plastics) matrix->polymer lle Liquid-Liquid Extraction (LLE) liquid->lle spe Solid-Phase Extraction (SPE) liquid->spe solvent_ext Solvent Extraction (e.g., Soxhlet, Ultrasonic, MAE) solid_fatty->solvent_ext gpc Gel Permeation Chromatography (GPC) solid_fatty->gpc For high-fat samples quechers QuEChERS solid_fatty->quechers polymer->solvent_ext dissolution Dissolution-Precipitation polymer->dissolution

Caption: Selection of sample preparation methods based on matrix type.

  • For liquid samples (e.g., beverages, water): Liquid-liquid extraction (LLE) with a nonpolar solvent like n-hexane or solid-phase extraction (SPE) are common.[12][13]

  • For solid and fatty foods: Extraction can be performed with solvents like acetonitrile (which leaves fat behind) or a mixture of hexane and acetone.[4] Cleanup steps like gel permeation chromatography (GPC) may be necessary to remove lipids.[14]

  • For environmental solids (e.g., soil, sediment): Techniques like ultrasonic solvent extraction, microwave-assisted extraction (MAE), and Soxhlet extraction are effective.[5][15][16]

  • For plastics and polymers: A common method is dissolution of the plastic in a solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent (e.g., methanol) to leave the phthalates in solution.[11][17] Ultrasonic extraction is also a simpler and faster alternative.[18]

Q3: Should I use an internal standard for quantification?

A3: Yes, using an isotope-labeled internal standard (e.g., a deuterated analog of the phthalate of interest) is highly recommended. This approach corrects for variations in extraction efficiency and instrument response, leading to more accurate and precise quantification.[4]

Q4: What are the typical performance characteristics I should aim for during method validation?

A4: Method validation demonstrates that your analytical method is fit for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD).[19] The tables below summarize typical performance data for GC-MS and HPLC methods.

Data Presentation

Table 1: Typical Performance Characteristics of GC-MS for Phthalate Analysis

Validation ParameterPerformance DataReference(s)
Limit of Detection (LOD)0.03 - 0.1 ng/mL[20]
Limit of Quantification (LOQ)0.1 - 0.24 ng/mL[20]
Linearity (r²)> 0.995[19][20]
Recovery90 - 111%[20]
Precision (RSD)< 13%[20]

Table 2: Typical Performance Characteristics of HPLC-UV for Phthalate Analysis

Validation ParameterPerformance DataReference(s)
Limit of Detection (LOD)0.04 - 0.2 µg/L[21]
Limit of Quantification (LOQ)< 0.64 µg/mL[19]
Linearity (r²)≥ 0.999[19][21]
Recovery94.8 - 99.6%[19]
Precision (RSD)< 7.0%[21]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Edible Oil (Liquid-Liquid Extraction)

This protocol is based on methodologies for extracting phthalates from fatty matrices.[14]

  • Sample Preparation:

    • Weigh 1-5 g of the oil sample into a 50 mL glass centrifuge tube.

    • Add 10 mL of n-hexane and vortex for 30 seconds to dissolve the oil.

    • Spike with an appropriate internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile (saturated with n-hexane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Cleanup and Concentration:

    • Carefully transfer the lower acetonitrile layer to a clean glass tube.

    • Repeat the extraction step twice more, combining the acetonitrile extracts.

    • Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.

Protocol 2: Extraction and Analysis of this compound from Soil/Sediment (Ultrasonic Extraction)

This protocol is adapted from methods for solid environmental matrices.[5][22]

  • Sample Preparation:

    • Weigh 2.5 g of the homogenized, freeze-dried sample into a 40 mL glass centrifuge tube.

    • Spike with an appropriate internal standard.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Concentration:

    • Carefully decant the supernatant into a clean evaporation tube.

    • Repeat the extraction step with a fresh portion of the solvent mixture.

    • Combine the supernatants and concentrate to 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for GC-MS analysis.

Protocol 3: Extraction and Analysis of this compound from PVC Plastic (Dissolution-Precipitation)

This protocol is a standard method for analyzing additives in polymer matrices.[11][18]

  • Sample Preparation:

    • Cut the plastic sample into small pieces (approx. 2x2 mm).

    • Weigh 0.1 g of the cut plastic into a 20 mL glass vial.

  • Dissolution:

    • Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. This may require gentle heating or sonication.

  • Precipitation and Extraction:

    • Once fully dissolved, add 10 mL of methanol dropwise while stirring to precipitate the PVC polymer.

    • Spike with an appropriate internal standard.

    • Centrifuge or filter the mixture to separate the precipitated polymer from the supernatant containing the phthalates.

  • Final Preparation:

    • Transfer the supernatant to a clean tube.

    • Evaporate to a final volume of 1 mL for analysis by GC-MS or HPLC.

References

Technical Support Center: Chromatographic Analysis of Phthalate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of phthalate isomers during chromatographic analysis.

Troubleshooting Guide: Addressing Co-elution

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy of phthalate quantification. This guide provides a systematic approach to diagnose and resolve co-elution issues.

Logical Workflow for Troubleshooting Co-elution

The following diagram outlines a step-by-step process for identifying and resolving co-elution of phthalate isomers.

G cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Mass Spectrometry Optimization cluster_3 Sample Preparation cluster_4 Resolution start Suspected Co-elution (Broad or Asymmetrical Peaks) confirm Confirm Co-elution - Examine Mass Spectra - Extracted Ion Chromatograms (EICs) start->confirm temp_program Optimize Temperature Program - Decrease Ramp Rate - Lower Initial Temperature - Add Isothermal Hold confirm->temp_program If co-elution is confirmed column_select Select Appropriate GC/LC Column - Different Stationary Phase (e.g., Rtx-440, Phenyl-Hexyl) temp_program->column_select flow_rate Optimize Carrier/Mobile Phase Flow Rate column_select->flow_rate sim_mode Utilize Selected Ion Monitoring (SIM) - Select Unique Quantifier Ions flow_rate->sim_mode If chromatographic changes are insufficient fragment_ions Identify Unique Fragment Ions (Even if less abundant) sim_mode->fragment_ions cleanup Improve Sample Cleanup - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) fragment_ions->cleanup If common fragments are still an issue concentration Adjust Sample Concentration - Avoid Column Overload cleanup->concentration resolved Co-elution Resolved concentration->resolved After optimization

Caption: Troubleshooting logic for addressing co-elution problems.

Frequently Asked Questions (FAQs)

Q1: Why are my phthalate isomers co-eluting?

A: Phthalate isomers, especially those with branched chains or similar molecular weights, have very similar chemical structures and physical properties.[1] This results in close boiling points and comparable interactions with the chromatographic stationary phase, leading to overlapping or co-eluting peaks.[1] High-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) often exist as complex mixtures of isomers, making their separation particularly challenging.[2]

Q2: Which is better for separating phthalate isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

A: Both GC and HPLC are effective for phthalate analysis.[3] GC-MS is a commonly used technique that is simple, fast, and relatively inexpensive, offering robust identification through mass spectral data.[3] It often provides better chromatographic resolution compared to LC-MS for phthalate determination.[3][4] However, HPLC-UV or LC-MS can be advantageous for thermally unstable compounds and may require less sample preparation.[2][3]

Q3: What are the first steps I should take to troubleshoot co-elution?

A: Begin by optimizing your GC oven temperature program or LC gradient.[5] For GC, a slower temperature ramp rate is often the most effective initial step to improve separation.[5] For LC, adjusting the gradient profile can significantly impact resolution. Also, ensure your sample concentration is not overloading the column, as this can lead to peak distortion and exacerbate co-elution.[5]

Q4: Can I still get accurate quantitative results if there is partial co-elution?

A: Obtaining accurate results with partial co-elution is challenging because the integration of the peaks can be inaccurate, leading to quantification errors.[5] It is always best to strive for baseline separation. If this is not possible, using deconvolution software or very specific quantifier ions in mass spectrometry might help, but these methods should be carefully validated.

Q5: Many of my phthalate isomers show a common fragment ion at m/z 149. How can I differentiate them?

A: The m/z 149 ion, corresponding to the protonated phthalic anhydride, is a characteristic fragment for most phthalates with longer alkyl side chains, making it difficult to distinguish between co-eluting isomers based on this ion alone.[4][6][7] To overcome this, you must identify less abundant, but unique, fragment ions for each isomer.[1][4] For example, while diisononyl phthalate (DINP) produces a strong m/z 149 ion, it also has a unique ion at m/z 293 that can be used for its identification and quantification.[1][4]

Data Presentation: Comparison of Analytical Conditions

The following tables summarize typical starting conditions for GC-MS and LC-MS analysis of phthalates. These should be considered as starting points for method development and optimization.

Table 1: Example Gas Chromatography (GC-MS) Conditions

ParameterRecommended Setting
Column Rtx-440 or Rxi-XLB (for best resolution)[4]; DB-5ms (general purpose)[1]
30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier Gas Helium or Hydrogen[8]
Flow Rate 1.0 - 1.2 mL/min (constant flow)[1]
Inlet Temperature 280-290°C[1]
Injection Mode Splitless or Pulsed Splitless[1][8][9]
Temperature Program Initial: 60-80°C (hold 1-2 min)[5][8]
Ramp 1: 10°C/min to 220°C[8]
Ramp 2: 5°C/min to 320°C (hold 1-5 min)[1][8]
MS Transfer Line Temp. 280-290°C[8][10]
MS Ion Source Temp. 230-300°C[1][8]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification[1]

Table 2: Example Liquid Chromatography (LC-MS/MS) Conditions

ParameterRecommended Setting
Column Phenyl-Hexyl (for enhanced isomer separation)[2][3]; C18 (standard)[11][12]
100-150 mm x 2.1-4.6 mm, 2.6-5 µm particle size[8][13]
Mobile Phase A Water with 10 mM Ammonium Acetate[8][13]
Mobile Phase B Acetonitrile or Methanol[8][13]
Gradient Start with a higher percentage of A, ramp to a high percentage of B over 10-15 minutes, hold, then return to initial conditions[8]
Flow Rate 0.3 - 1.0 mL/min[8][10]
Column Temperature 30-40°C[8][14]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[15]
Acquisition Mode Multiple Reaction Monitoring (MRM)[11][13]

Table 3: Common Phthalates and Their Quantifier Ions (m/z) in GC-MS

PhthalateCommon Quantifier IonUnique/Secondary Ion(s)
Dimethyl phthalate (DMP)163[1]194 (M+)
Diethyl phthalate (DEP)149177
Di-n-butyl phthalate (DBP)149223
Benzyl butyl phthalate (BBP)14991, 206
Bis(2-ethylhexyl) phthalate (DEHP)149167, 279
Di-n-octyl phthalate (DNOP)149279
Diisononyl phthalate (DINP)149293[1][4]
Diisodecyl phthalate (DIDP)149307[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of Phthalate Isomers

This protocol provides a general procedure for the analysis of phthalates in a liquid matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 5 mL aqueous sample, add a known concentration of an appropriate internal standard (e.g., Dimethyl phthalate-d6).[1]

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane).[16]

  • Vigorously shake the mixture to ensure thorough extraction of the phthalates into the organic layer.[1]

  • Allow the layers to separate and carefully transfer the organic layer to a clean GC vial for analysis.[1]

  • Note: To minimize background contamination, use scrupulously clean glassware and avoid all contact with plastics during sample preparation.[16]

2. GC-MS Instrument Setup

  • GC System: Agilent 8890 GC or equivalent.[1]

  • MS System: Agilent 5977B MS or equivalent.[1]

  • GC Column: Rtx-440 (30 m x 0.25 mm, 0.25 µm) for enhanced resolution.[1][4]

  • Injector: Split/Splitless, operated in splitless mode at 280-290°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 320°C.

    • Final Hold: Hold at 320°C for 5-8 minutes.[1]

    • This program should be optimized for the specific analytes and column used.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • MS Source Temperature: 230-250°C.[1]

    • MS Quadrupole Temperature: 150°C.[1]

    • Acquisition: Use Selected Ion Monitoring (SIM) mode for target analytes.[1]

3. Data Analysis

  • Identify each phthalate by its retention time and characteristic ions (refer to Table 3).

  • Quantify each analyte by creating a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing sample Aqueous Sample add_is Add Internal Standard sample->add_is extract Liquid-Liquid Extraction (e.g., with Dichloromethane) add_is->extract collect Collect Organic Layer extract->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation (Rtx-440 column) inject->separate detect Mass Spectrometric Detection (EI, SIM Mode) separate->detect identify Peak Identification (Retention Time & m/z) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Report Results quantify->report

References

Technical Support Center: Trace Level Detection of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of isopentyl pentyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace level detection of this compound?

A1: The most common and effective techniques for trace level detection of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] GC-MS is a well-established method that offers good separation and identification capabilities.[3] LC-MS/MS provides high sensitivity and selectivity, particularly for complex matrices.[4][5]

Q2: What are the primary sources of background contamination in phthalate analysis, and how can they be minimized?

A2: Phthalates are ubiquitous in laboratory environments, and common sources of contamination include plastic labware (e.g., pipette tips, containers, vials), solvents, and even the air.[6][7] To minimize background contamination, it is crucial to:

  • Use scrupulously clean glassware for all sample preparation and analysis.[6]

  • Rinse glassware with solvents like acetone and hexane before use.[6]

  • Avoid any contact with plastic materials wherever possible.[6]

  • Use high-purity, "pesticide grade" or equivalent solvents.[6]

  • Incorporate a "system blank" (an injection of solvent) and a "method blank" (a sample with no analyte that goes through the entire preparation process) in your analytical runs to monitor for contamination.

Q3: What are matrix effects, and how do they impact the analysis of this compound?

A3: Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8][9] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy and precision of quantification.[8] In complex matrices like plasma, food, or environmental samples, these effects can be significant.[8]

Q4: How can I mitigate matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method. A SIL-IS of the target analyte (e.g., a deuterated version) is added to the sample before preparation. Since it behaves almost identically to the analyte during extraction, chromatography, and ionization, it can effectively compensate for signal variations.[8][9]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[9]

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help remove interfering matrix components.[9][10]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering compounds can also reduce matrix effects.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Analyte Signal 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation or analysis. 3. Instrument sensitivity issues. 4. Ion suppression due to matrix effects.1. Optimize the extraction solvent and technique (e.g., LLE, SPE). Ensure the pH and polarity are appropriate for this compound. 2. Check for and avoid high temperatures or harsh chemical conditions. Use fresh standards. 3. Perform instrument tuning and calibration. Check for leaks in the system. 4. Implement strategies to mitigate matrix effects as described in the FAQs. Use an internal standard to diagnose the issue.
Poor Peak Shape or Tailing 1. Active sites in the GC inlet liner or column. 2. Co-elution with an interfering compound. 3. Incompatible solvent for the mobile phase (LC) or column (GC).1. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. 2. Optimize the chromatographic gradient or temperature program to improve separation. 3. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (LC) or is appropriate for the GC column.
High Background Signal/ Contamination 1. Contaminated glassware, solvents, or labware. 2. Carryover from a previous high-concentration sample.1. Follow strict cleaning procedures for all glassware. Use high-purity solvents and avoid plastic materials.[6] 2. Run blank injections between samples. Clean the injection port and syringe.
Poor Reproducibility (Inconsistent Results) 1. Variability in sample preparation. 2. Inconsistent injection volumes. 3. Fluctuations in instrument performance. 4. Significant and variable matrix effects.1. Use an automated sample preparation system if available. Ensure consistent timing and volumes for all steps. 2. Use an autosampler for injections. Check the syringe for air bubbles. 3. Monitor instrument performance with regular quality control checks. 4. Use a stable isotope-labeled internal standard for every sample.[8]

Quantitative Data

Table 1: Method Performance for Phthalate Analysis by GC-MS/MS in Non-Alcoholic Beverages

PhthalateLinearity Range (µg/L)LOD (ng/L)LOQ (ng/L)
Di-isobutyl phthalate (DIBP)0.1 - 200>0.9961.03.0
Di-n-butyl phthalate (DBP)0.1 - 200>0.9960.51.5
Benzyl butyl phthalate (BBP)0.1 - 200>0.9960.51.5
Bis(2-ethylhexyl) phthalate (DEHP)0.1 - 200>0.9961.03.0
Di-n-octyl phthalate (DNOP)0.1 - 200>0.9960.51.5

Source: Adapted from a study on phthalate analysis in non-alcoholic beverages.[11] Note: this compound was not specifically included in this study but the data provides a reference for similar compounds.

Table 2: Recovery of Phthalates in Spiked Samples

Analytical MethodMatrixPhthalateSpike LevelRecovery (%)
GC-MSBeverages and PlasmaDibutyl phthalateNot specified90.2 - 134.4
GC-MSBeverages and PlasmaDi-2-ethyl hexyl phthalateNot specified90.2 - 134.4
LC-MS/MSFood Contact MaterialsDiisononyl phthalate (DINP)50 µg/g96.8
LC-MS/MSFood Contact MaterialsDi-n-octyl phthalate (DNOP)50 µg/g96.4

Source: Data compiled from multiple sources.[4][7]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

  • Sample Measurement: Measure 5.0 mL of the liquid sample into a clean 15 mL glass centrifuge tube.[11]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard.

  • Solvent Addition: Add 1.5 mL of methanol and vortex the mixture.[11]

  • Extraction: Transfer the mixture to a glass separatory funnel. Add 15 mL of n-hexane and shake vigorously for 5-7 minutes.[11]

  • Phase Separation: Allow the phases to separate for 5 minutes. If an emulsion forms, add a small amount of a saturated NaCl solution to break it.[11]

  • Collection: Transfer the organic (n-hexane) layer to a clean glass tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS or LC-MS/MS analysis.

2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Column: A low-bleed capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is commonly used.[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Injection Mode: Splitless injection is typically used for trace analysis.[11]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 280°C at 10°C/min.

    • Ramp 2: Increase to 310°C at 5°C/min, hold for 5 minutes.[11]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (m/z 149 is a common fragment for many phthalates).[2][3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Liquid/Solid Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate 4. Concentrate Extract Extract->Concentrate Reconstitute 5. Reconstitute in Analysis Solvent Concentrate->Reconstitute Inject 6. Inject into GC-MS or LC-MS/MS Reconstitute->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification using Calibration Curve Integrate->Quantify Report 11. Report Results Quantify->Report

Caption: General experimental workflow for trace phthalate analysis.

Troubleshooting_Workflow Start Poor Analytical Result (Low Sensitivity, Poor Reproducibility) Check_Blanks Review Blank Samples (Method & Solvent Blanks) Start->Check_Blanks Contamination High Signal in Blanks? Check_Blanks->Contamination Clean_System Action: Implement Strict Cleaning Procedures. Use High-Purity Solvents & Glassware. Avoid Plastics. Contamination->Clean_System Yes Check_Recovery Review Internal Standard (IS) Recovery Contamination->Check_Recovery No Clean_System->Check_Blanks Low_Recovery Low or Variable IS Recovery? Check_Recovery->Low_Recovery Optimize_Prep Action: Optimize Sample Prep. - Check extraction solvent/pH - Evaluate SPE/LLE conditions Low_Recovery->Optimize_Prep Yes Check_Peak_Shape Review Analyte Peak Shape Low_Recovery->Check_Peak_Shape No Optimize_Prep->Check_Recovery Poor_Shape Tailing or Split Peaks? Check_Peak_Shape->Poor_Shape Optimize_Chromo Action: Optimize Chromatography. - Check inlet liner/column activity - Adjust temperature program/gradient Poor_Shape->Optimize_Chromo Yes Matrix_Effect Suspect Matrix Effect (IS recovery okay, analyte low) Poor_Shape->Matrix_Effect No Optimize_Chromo->Check_Peak_Shape Implement_Matrix_Solution Action: Use Matrix-Matched Calibrants or a Stable Isotope-Labeled IS. Matrix_Effect->Implement_Matrix_Solution End Problem Resolved Implement_Matrix_Solution->End

Caption: Troubleshooting decision tree for phthalate analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantitative determination of isopentyl pentyl phthalate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and regulatory compliance. This document outlines the performance characteristics of each method, detailed experimental protocols, and the biological context of phthalate analysis.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound. These values are derived from validated methods for phthalate analysis and serve as a benchmark for method selection and development.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 15 ng/mL
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effect Moderate to HighLow to Moderate
Derivatization Required NoNo

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Solid Samples, e.g., Polymers, Tissues)

  • Extraction: Accurately weigh approximately 1 gram of the homogenized sample into a glass extraction vessel.

  • Add 10 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).

  • Perform extraction using ultrasonication for 30 minutes or Soxhlet extraction for 4-6 hours.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 220°C at 20°C/min.

    • Ramp to 300°C at 5°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 149, 205, 279).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Liquid Samples, e.g., Water, Biological Fluids)

  • Filtration: For samples with particulate matter, filter through a 0.45 µm PTFE syringe filter.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Agilent Jet Stream (AJS) Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Gas Temperature: 300°C.

  • Gas Flow: 7 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor precursor-to-product ion transitions specific for this compound.

Biological Impact: Disruption of Steroidogenesis

Phthalates, including this compound, are recognized as endocrine-disrupting chemicals that can interfere with the normal synthesis of steroid hormones. One of the key mechanisms of this disruption is the alteration of gene expression for critical enzymes in the steroidogenesis pathway.

G cluster_Mitochondrion Mitochondrion cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Cyp11a1 Cyp11a1 Cholesterol->Cyp11a1 Conversion Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cyp11a1->Pregnenolone Androstenedione Androstenedione Progesterone->Androstenedione via Cyp17a1 Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol via Cyp19a1 Cyp17a1 Cyp17a1 Cyp19a1 Cyp19a1 (Aromatase) Phthalates This compound Phthalates->StAR Inhibits Expression Phthalates->Cyp11a1 Inhibits Expression Phthalates->Cyp17a1 Inhibits Expression Phthalates->Cyp19a1 Inhibits Expression

Caption: Phthalate-induced disruption of the steroidogenesis pathway.

The diagram above illustrates how this compound can inhibit the expression of key enzymes (StAR, Cyp11a1, Cyp17a1, and Cyp19a1) involved in the conversion of cholesterol to steroid hormones such as testosterone and estradiol.[1][2] This interference can lead to reduced hormone production and subsequent adverse effects on reproductive health and development.[1][2]

References

A Comparative Toxicological Assessment: Isopentyl Pentyl Phthalate vs. Diisopentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two isomeric phthalate plasticizers: isopentyl pentyl phthalate and diisopentyl phthalate (DiPeP). While both are recognized for their reproductive toxicity, the extent and nature of their adverse effects show nuances that are critical for risk assessment and the development of safer alternatives. This document synthesizes available experimental data to facilitate a clear understanding of their respective toxicities.

Executive Summary

Both this compound and diisopentyl phthalate are classified as reproductive toxicants.[1][2] Experimental data, primarily from rodent studies, indicates that both compounds can induce anti-androgenic effects and disrupt normal development of the male reproductive system. Diisopentyl phthalate, in particular, has been shown to be a potent anti-androgenic phthalate, causing a range of effects typical of the "phthalate syndrome" in rats, including reduced anogenital distance and seminal vesicle weight, even at relatively low doses.[3] While specific quantitative data for this compound is less abundant, studies on its isomer, di-n-pentyl phthalate (DPP), provide strong evidence for its reproductive and developmental toxicity, including effects on fertility and testosterone production.

Toxicological Data Comparison

The following tables summarize the key quantitative toxicological data for diisopentyl phthalate and di-n-pentyl phthalate (as a proxy for this compound).

Table 1: Reproductive and Developmental Toxicity of Diisopentyl Phthalate (DiPeP) in Rats

EndpointSpeciesDosing RegimenNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
Reduced Seminal Vesicle WeightRat (Wistar)Oral gavage, Gestation Day 10 to Postnatal Day 21110Significant reduction in seminal vesicle weight.[3]
Reduced Anogenital DistanceRat (Wistar)Oral gavage, Gestation Day 10 to Postnatal Day 21100300Significant reduction in anogenital distance in male offspring.[3]
Fetal ToxicityRat (Wistar)Oral gavage, Gestation Day 10 to Postnatal Day 21100300Signs of fetal toxicity observed.[3]
Altered Gene Expression (Steroidogenesis)Rat (Wistar)Oral gavage, Gestation Day 14-18<125125Lowered mRNA levels of key steroidogenic proteins (Star, Cyp11a1, Cyp17a1).[3]

Table 2: Reproductive and Developmental Toxicity of Di-n-pentyl Phthalate (DPP) in Rodents (Isomer of this compound)

EndpointSpeciesDosing RegimenNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
Decreased Testicular TestosteroneRatOral gavage, Gestation Day 8-18<100100Statistically significant decrease in testosterone production.[4]
Complete Litter LossRatOral gavage, Gestation Day 8-18200300Complete loss of litters.[4]
Delayed Testis DescentMouseNot specified<100100Delayed testis descent in male pups.[2]
Decreased Fetal Testis WeightMouseNot specified100300Decreased fetal testis weight.[2]
Decreased Plasma and Testis TestosteroneMouseNot specified<3333Decreased testosterone levels in plasma and testis.[2]

Experimental Protocols

In Utero and Lactational Exposure to Diisopentyl Phthalate in Rats

This study investigated the effects of DiPeP on male rat reproductive development.

  • Animal Model: Wistar rats.

  • Dosing: For the postnatal experiment, pregnant rats were orally administered DiPeP at doses of 0, 1, 10, 100, and 300 mg/kg/day from gestation day 10 to postnatal day 21. The vehicle used was canola oil.[3]

  • Endpoints Evaluated:

    • Anogenital distance (AGD) of male pups was measured on postnatal day 1.

    • At postnatal day 90, male offspring were euthanized, and reproductive organs (testes, epididymides, seminal vesicles, prostate) were weighed.

    • Sperm count and motility were assessed.

    • Histopathological examination of the testes was performed.

  • Gene Expression Analysis: In a separate prenatal experiment, pregnant rats were dosed with DiPeP (0, 125, 250, and 500 mg/kg/day) from gestation day 14 to 18. Fetal testes were then collected for real-time quantitative PCR (RT-qPCR) to measure the mRNA expression of genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp17a1).[3]

Developmental Toxicity Study of Di-n-pentyl Phthalate in Mice

This study assessed the developmental toxicity of DPP, an isomer of this compound.

  • Animal Model: Mice.

  • Dosing: Pregnant mice were exposed to DPP at doses of 33, 100, and 300 mg/kg/day. The route and duration of exposure were not specified in the available summary.[2]

  • Endpoints Evaluated:

    • Maternal toxicity was assessed by monitoring weight gain.

    • Pup survival was recorded.

    • Developmental effects in male offspring were examined, including testis descent.

    • Fetal testis weight was measured.

    • Testosterone levels in plasma and testes were quantified.

    • Ex vivo testicular testosterone production was also measured.[2]

Mechanistic Insights: Endocrine Disruption

Phthalates are well-known endocrine-disrupting chemicals (EDCs) that primarily exert their toxicity by interfering with the endocrine system.[5] The primary mechanism for the reproductive toxicity of both diisopentyl phthalate and this compound is believed to be their anti-androgenic activity. This involves the disruption of testosterone synthesis in the fetal testis, a critical process for the normal development of the male reproductive tract.

The signaling pathway below illustrates the key steps in testosterone synthesis and the points at which phthalates are thought to interfere.

G cluster_0 Leydig Cell cluster_1 Phthalate Interference Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Mitochondrion Mitochondrion StAR->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone CYP11A1 SER Smooth Endoplasmic Reticulum Pregnenolone->SER Progesterone Progesterone SER->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Normal Male\nReproductive\nDevelopment Normal Male Reproductive Development Testosterone->Normal Male\nReproductive\nDevelopment Phthalates Phthalate Metabolites Phthalates->StAR Inhibition Phthalates->SER Inhibition of CYP17A1 G start Start: Pregnant Animal Model dosing Dosing Period (e.g., Gestation/Lactation) start->dosing birth Birth of Offspring dosing->birth endpoint1 Postnatal Monitoring (e.g., Anogenital Distance, Body Weight) birth->endpoint1 endpoint2 Terminal Sacrifice (Adult Offspring) endpoint1->endpoint2 analysis1 Organ Weight Measurement (Testes, Seminal Vesicles) endpoint2->analysis1 analysis2 Histopathology endpoint2->analysis2 analysis3 Sperm Analysis endpoint2->analysis3 analysis4 Hormone Level Analysis (e.g., Testosterone) endpoint2->analysis4 data Data Analysis & Interpretation analysis1->data analysis2->data analysis3->data analysis4->data

References

A Comparative Analysis of Isopentyl Pentyl Phthalate and Its Alternatives as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical consideration in the formulation of a wide range of polymeric materials, influencing key properties such as flexibility, durability, and processability. Isopentyl pentyl phthalate, a member of the phthalate ester family of plasticizers, has come under scrutiny due to toxicological concerns, particularly regarding its reproductive toxicity.[1][2] This has driven the search for safer, high-performance alternatives. This guide provides a comparative analysis of this compound and its alternatives, focusing on performance metrics, experimental methodologies, and toxicological profiles to aid in informed material selection.

Executive Summary

The data indicates that alternatives like DOTP and DINCH offer comparable, and in some cases superior, performance in terms of permanence and thermal stability with a more favorable toxicological profile.[3][4] Bio-based plasticizers, such as citrate esters, also present viable, biodegradable options, particularly for sensitive applications like medical devices and food packaging.[5][6]

Comparative Performance of Plasticizers

The following tables summarize the performance of various plasticizers in Polyvinyl Chloride (PVC) formulations. It is important to note that the performance of a plasticizer can vary depending on the specific polymer, formulation, and processing conditions.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Phthalate-based (Reference)
DIDPPhthalate15.934083
DINPPhthalate14.835083
Non-Phthalate Alternatives
DOTPTerephthalate15.233084
DINCHCyclohexanoate-70% (after 2 mins at 160°C)-
Bio-based Alternatives
Acetyl Tributyl Citrate (ATBC)Citrate EsterLower than DEHPHigher than DEHP-
Poly(butylene adipate)Polyester-Enhanced-

Note: Data compiled from various sources.[3][4][7] Direct comparison is challenging due to variations in test conditions.

Table 2: Permanence and Thermal Properties of Plasticizers

PlasticizerTypeVolatility (% Weight Loss)Migration ResistanceThermal Stability (Decomposition Temp.)
Phthalate-based (Reference)
DIDPPhthalate1.3ModerateLower than alternatives
DINPPhthalate1.6ModerateLower than alternatives
Non-Phthalate Alternatives
DOTPTerephthalate0.8HighHigher than phthalates
DINCHCyclohexanoate26 (after 7 days at 100°C)High-
PETVPolyol Ester17.5 (after 7 days at 100°C)High-
Bio-based Alternatives
Citrate EstersCitrate EsterLowGood-
Epoxidized Soybean Oil (ESBO)Epoxidized Oil-HighHigher than DEHP

Note: Data compiled from various sources.[3][4][8] Volatility and migration are highly dependent on the test method and conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of plasticizer performance.

Tensile Properties (ASTM D412 / ASTM D638)

This test determines the fundamental mechanical properties of a plasticized material, including tensile strength, elongation at break, and modulus of elasticity.

  • Specimen Preparation: Test specimens are typically molded or cut from a sheet of the plasticized polymer into a dumbbell shape with defined dimensions.[3]

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure consistency.

  • Procedure: The conditioned specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen ruptures. The force and elongation are continuously recorded.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in the original length of the specimen at the point of rupture.

Plasticizer Volatility (ASTM D1203)

This method measures the weight loss of a plasticized material due to the evaporation of the plasticizer under controlled conditions.

  • Specimen Preparation: A sample of the plasticized material of known weight and surface area is prepared.

  • Procedure: The specimen is placed in an oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours or 7 days).[4] Air circulation within the oven is controlled.

  • Measurement: The specimen is reweighed after the heating period, and the percentage of weight loss is calculated. This weight loss is primarily attributed to the volatilization of the plasticizer.

Plasticizer Migration

Migration refers to the movement of the plasticizer from the polymer matrix to the surface or into a contacting substance. Various methods are used to assess migration, including:

  • Extraction Test: This method measures the loss of plasticizer when the material is immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a set time and temperature. The weight loss of the plasticized material or the amount of plasticizer in the solvent is determined.[9]

  • Exudation (Sweat-out) Test: This test evaluates the migration of the plasticizer to the surface of the material, often under pressure or at elevated temperatures. The exuded plasticizer can be absorbed by a contacting material (e.g., filter paper) and quantified.

Toxicity Profile and Signaling Pathways

This compound is classified as a substance that may damage fertility or the unborn child.[1] Phthalates, in general, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[10]

The primary mechanism of reproductive toxicity for many phthalates involves their anti-androgenic effects. They can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, which regulates the production of sex hormones.[10] Phthalates and their metabolites can interfere with the synthesis of testosterone in the testes by downregulating key genes and enzymes involved in steroidogenesis.

Furthermore, some phthalate metabolites have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs).[11] Activation of PPARs in testicular Leydig cells can inhibit the expression of genes required for testosterone production.

Phthalate-Induced Reproductive Toxicity Simplified Signaling Pathway of Phthalate-Induced Male Reproductive Toxicity cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects in Testis cluster_hormonal_effects Hormonal Effects cluster_outcomes Adverse Outcomes Phthalate Exposure Phthalate Exposure Phthalate Metabolites Phthalate Metabolites Phthalate Exposure->Phthalate Metabolites Metabolism in Liver Leydig Cells Leydig Cells Phthalate Metabolites->Leydig Cells Target Sertoli Cells Sertoli Cells Phthalate Metabolites->Sertoli Cells Target PPAR Activation PPAR Activation Phthalate Metabolites->PPAR Activation Activates StAR Gene Inhibition StAR Gene Inhibition PPAR Activation->StAR Gene Inhibition Leads to Cyp11a1 Gene Inhibition Cyp11a1 Gene Inhibition PPAR Activation->Cyp11a1 Gene Inhibition Leads to Decreased Testosterone Synthesis Decreased Testosterone Synthesis StAR Gene Inhibition->Decreased Testosterone Synthesis Contributes to Cyp11a1 Gene Inhibition->Decreased Testosterone Synthesis Contributes to Disrupted HPG Axis Disrupted HPG Axis Decreased Testosterone Synthesis->Disrupted HPG Axis Feedback to Impaired Spermatogenesis Impaired Spermatogenesis Decreased Testosterone Synthesis->Impaired Spermatogenesis Causes Reduced Fertility Reduced Fertility Impaired Spermatogenesis->Reduced Fertility Leads to

Caption: Phthalate-Induced Male Reproductive Toxicity Pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers.

Plasticizer Evaluation Workflow General Workflow for Plasticizer Performance Evaluation cluster_testing Performance Testing Start Start Formulation Prepare Polymer Formulations (PVC + Plasticizer + Additives) Start->Formulation Processing Melt Mixing and Specimen Preparation (e.g., Compression Molding) Formulation->Processing Conditioning Specimen Conditioning (Controlled Temp. & Humidity) Processing->Conditioning Mechanical_Tests Mechanical Properties (ASTM D412/D638) Conditioning->Mechanical_Tests Permanence_Tests Permanence Properties (Volatility, Migration) Conditioning->Permanence_Tests Thermal_Tests Thermal Stability (TGA, DSC) Conditioning->Thermal_Tests Low_Temp_Flex Low-Temperature Flexibility (e.g., Clash-Berg Test) Conditioning->Low_Temp_Flex Data_Analysis Data Analysis and Comparison Mechanical_Tests->Data_Analysis Permanence_Tests->Data_Analysis Thermal_Tests->Data_Analysis Low_Temp_Flex->Data_Analysis Conclusion Conclusion and Selection of Optimal Plasticizer Data_Analysis->Conclusion

Caption: Plasticizer Performance Evaluation Workflow.

Conclusion

The available evidence strongly suggests a move away from this compound and other potentially harmful phthalates towards safer alternatives. Non-phthalate plasticizers like DOTP and DINCH, along with a growing portfolio of bio-based options, offer promising performance profiles with reduced toxicological risk. For researchers, scientists, and drug development professionals, a thorough evaluation of these alternatives, guided by standardized testing protocols, is essential for developing safe and effective products. The selection of a plasticizer should be based on a holistic assessment of performance, permanence, thermal stability, and, most importantly, its impact on human health and the environment.

References

A Comparative Guide to Cross-Reactivity Assessment in Phthalate Immunoassays with a Focus on Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific phthalates is crucial due to their potential health risks. Immunoassays offer a high-throughput and sensitive method for detection, but their specificity is a critical parameter that requires thorough evaluation. This guide provides a framework for assessing cross-reactivity in immunoassays, with a specific focus on the emerging contaminant, isopentyl pentyl phthalate. While specific cross-reactivity data for this compound immunoassays are not yet widely published, this guide presents a comparative analysis based on available data for other common phthalates, offering a blueprint for future validation studies.

Data Presentation: Cross-Reactivity of a Dicyclohexyl Phthalate (DCHP) Immunoassay

The following table summarizes the cross-reactivity of various phthalate esters in a direct competitive enzyme-linked immunosorbent assay (dc-ELISA) developed for Dicyclohexyl phthalate (DCHP). This data serves as an example of how cross-reactivity should be assessed and reported. The low cross-reactivity of the anti-DCHP antibody with other tested phthalates indicates a high specificity for DCHP.[1] A similar comprehensive assessment is essential for any immunoassay targeting this compound.

CompoundAbbreviationCross-Reactivity (%) in DCHP-specific dc-ELISA
Dicyclohexyl phthalateDCHP100
Di-n-butyl phthalateDBP< 10
Di-isobutyl phthalateDIBP< 10
Diethyl phthalateDEP< 10
Dimethyl phthalateDMP< 10
Di-n-octyl phthalateDNOP< 10
Bis(2-ethylhexyl) phthalateDEHP< 10

Data synthesized from studies where specific polyclonal antisera to DCHP were developed.[1]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of immunoassay performance. The following are generalized protocols for competitive immunoassays, which are commonly used for the detection of small molecules like phthalates.[1][2]

1. Direct Competitive Enzyme-Linked Immunosorbent Assay (dc-ELISA)

This method involves a competition between the target analyte (e.g., this compound) in the sample and a labeled antigen for a limited number of antibody binding sites.

  • Materials and Reagents:

    • Anti-phthalate polyclonal or monoclonal antibody

    • Phthalate standard solutions (including this compound and other potentially cross-reacting phthalates)

    • Enzyme-conjugated phthalate-hapten (e.g., HRP-phthalate)

    • Coating Buffer (e.g., carbonate-bicarbonate buffer)

    • Washing Buffer (e.g., PBS with Tween 20)

    • Blocking Buffer (e.g., BSA in PBS)

    • Substrate Solution (e.g., TMB)

    • Stop Solution (e.g., sulfuric acid)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Coating: Microtiter plates are coated with the anti-phthalate antibody diluted in coating buffer and incubated overnight at 4°C.

    • Washing: Plates are washed with washing buffer to remove unbound antibodies.

    • Blocking: Blocking buffer is added to each well and incubated to prevent non-specific binding.

    • Competitive Reaction: Standard solutions of this compound or samples are added to the wells, followed by the addition of the enzyme-conjugated phthalate-hapten. The plate is then incubated.

    • Washing: The plates are washed again to remove unbound reagents.

    • Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark for color development.

    • Stopping Reaction: The enzymatic reaction is stopped by adding the stop solution.

    • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of the target phthalate in the sample is inversely proportional to the color intensity.[1]

2. Cross-Reactivity Calculation

Cross-reactivity is typically determined by comparing the concentration of the target analyte that causes 50% inhibition (IC50) with the concentration of other structurally related compounds that cause the same level of inhibition.[1]

The formula for calculating cross-reactivity is: CR (%) = (IC50 of target analyte / IC50 of other structurally related substances) x 100% [1]

Mandatory Visualization

The following diagrams illustrate the fundamental principles and workflows relevant to immunoassays for phthalate detection.

competitive_immunoassay_workflow cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_detection 3. Signal Generation cluster_result 4. Result Interpretation Well Microtiter Well Antibody Anti-Phthalate Antibody Well2 Antibody-Coated Well Sample Sample (contains Phthalate) Sample->Well2 LabeledAntigen Enzyme-Labeled Phthalate LabeledAntigen->Well2 Well3 Well with Bound Complex Substrate Substrate Substrate->Well3 Enzyme action Product Colored Product Well3->Product Signal Signal Intensity Concentration Phthalate Concentration Signal->Concentration Inversely Proportional cross_reactivity_logic Target Target Analyte (this compound) Antibody Specific Antibody Target->Antibody High Affinity Binding CrossReactant Structurally Similar Compound (e.g., other Phthalates) CrossReactant->Antibody Potential Low Affinity Binding (Cross-Reactivity)

References

A Comparative Guide to Certified Reference Materials (CRM) for Isopentyl Pentyl Phthalate Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of substances like isopentyl pentyl phthalate is critical for ensuring product safety, quality, and regulatory compliance. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, providing a benchmark for method validation, calibration, and ongoing performance verification. This guide offers an objective comparison of commercially available CRMs for this compound and outlines standard analytical protocols for their use.

Comparison of Commercial this compound CRMs

The selection of a suitable CRM depends on the specific analytical requirements, including the desired format (neat material or a solution) and the level of certification required. Several reputable suppliers offer CRMs for this compound, each manufactured under stringent quality management systems.

Data Presentation: this compound CRM Comparison

Parameter AccuStandard CPAChem LGC Standards
Product Number PHTH-032S-H (Solution)[1]SB34610.50MG (Neat)[2]TRC-I821930 (Neat)
CAS Number 776297-69-9[1]776297-69-9[2]776297-69-9
Format 100 µg/mL in Hexane[1]Neat (50 mg)[2]Neat (Available in 25 mg, 50 mg, 100 mg)
Accreditation ISO 17034[1]ISO 17034, ISO/IEC 17025, ISO 9001[2]Information not readily available
Certified Value & Uncertainty Value specified on Certificate of AnalysisValue specified on Certificate of AnalysisValue specified on Certificate of Analysis
Purity Value specified on Certificate of AnalysisValue specified on Certificate of Analysis>95% (HPLC)
Storage Conditions Ambient (>5 °C)[1]Refrigerator (2°C to 8°C)[2]Information not readily available
Shelf Life Value specified on Certificate of Analysis24 Months on ship date[2]Value specified on Certificate of Analysis

Note: Certified values and uncertainties are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier with each product.

Alternatives to Commercial CRMs: In-House Quality Control Materials

While commercial CRMs are the gold standard, laboratories may also prepare in-house quality control (QC) materials for routine checks. These are typically prepared from a well-characterized, high-purity substance and are used to monitor the ongoing performance of an analytical method.

Considerations for In-House QC Materials:

  • Purity Assessment: The purity of the starting material must be thoroughly evaluated using multiple analytical techniques.

  • Homogeneity and Stability: The prepared QC material must be tested for homogeneity to ensure consistency between aliquots and its stability must be assessed over time under defined storage conditions.

  • Traceability: The assigned value of the in-house material should be traceable to a national or international standard, which can be achieved by calibration against a commercial CRM.

Experimental Protocols

Accurate determination of this compound relies on robust analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the most common and reliable method.[3][4][5]

Key Experiment: Quantification of this compound by GC-MS

This protocol provides a generalized procedure for the analysis of this compound in a sample matrix.

1. Sample Preparation (Solid Polymer Example)

  • Obtain a representative sample of the material (e.g., 50 mg).

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF).

  • Spike the solution with a known amount of an appropriate internal standard (e.g., a deuterated phthalate analogue).

  • Precipitate the polymer by adding a non-solvent like hexane or acetonitrile.

  • Filter the solution to remove the precipitated polymer.

  • The resulting filtrate is then diluted as necessary with a solvent like cyclohexane for GC-MS analysis.[6]

2. Calibration Standards Preparation

  • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., cyclohexane).

  • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentration levels (e.g., 0.5 to 10 µg/mL).

  • Fortify each calibration standard with the same concentration of the internal standard used in the sample preparation.

3. GC-MS Instrumental Parameters

Parameter Typical Setting
GC Column Low-bleed, mid-polarity column (e.g., Rxi-5ms, 30 m x 0.25 mm x 0.25 µm)[5]
Injector Temperature 280 - 300 °C
Oven Program Start at 100°C, ramp to 300°C at 10-20°C/min, hold for 5-10 min
Carrier Gas Helium at a constant flow rate
MS Interface Temp 280 - 300 °C
Ion Source Temp 230 °C
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity
Monitored Ions Specific ions for this compound and the internal standard

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.

  • Quantify the amount of this compound in the sample by applying the peak area ratio from the sample chromatogram to the calibration curve.

Visualizing Workflows and Relationships

To better illustrate the processes involved in quality control for this compound analysis, the following diagrams are provided.

QC_Material_Selection start Define Analytical Need (e.g., Calibration, Validation, Routine QC) decision_format Required Format? start->decision_format neat Neat Material (e.g., CPAChem, LGC) decision_format->neat Neat solution Solution (e.g., AccuStandard) decision_format->solution Solution decision_alt Use Commercial CRM or In-house QC? neat->decision_alt solution->decision_alt commercial_crm Select Commercial CRM (Refer to Comparison Table) decision_alt->commercial_crm Commercial CRM in_house_qc Prepare In-house QC Material decision_alt->in_house_qc In-house QC end Proceed with Analysis commercial_crm->end in_house_qc->end

Caption: Decision workflow for selecting a quality control material.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution, Spiking with IS, Precipitation, Filtration) gcms_analysis GC-MS Analysis (SIM Mode) sample_prep->gcms_analysis cal_prep Calibration Standard Preparation (Serial Dilution of CRM, Spiking with IS) cal_prep->gcms_analysis calibration_curve Generate Calibration Curve gcms_analysis->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

References

A Comparative Guide to Inter-Laboratory Analysis of Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isopentyl pentyl phthalate, a plasticizer that can potentially leach from materials used in manufacturing and packaging, is crucial for ensuring product safety and regulatory compliance. This guide provides a comparative overview of analytical methodologies for this compound, drawing upon data from proficiency testing of similar phthalates and established analytical techniques. While a dedicated formal inter-laboratory comparison for this compound is not publicly available, this document synthesizes relevant performance data to aid laboratories in methodology selection and performance assessment.

The primary analytical technique for the determination of this compound and other phthalates is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] Variations in sample preparation, instrumentation, and method validation, however, can significantly influence the quality of analytical results.[1]

Data Presentation

The following tables summarize key performance data from various analytical approaches for phthalates, providing a basis for methodological comparison. It is important to note that the performance for this compound is expected to be comparable to other phthalates of similar chemical structure and volatility.

Table 1: Comparison of Method Performance for Phthalate Analysis

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
GC-MSPolymer1.80 - 3.74 mg/kg5.4 - 11.2 mg/kg89.6 - 101.1< 20[1]
GC-MSSoft Drink-100 - 5000 ng/mL66 - 118-[1]
LC-MS/MSDistilled Beverages-5 - 100 µg/L--[1]
GC-MSLiquid Food-0.5 - 5.0 mg/L95 - 105-[4]

Table 2: Representative Proficiency Testing Results for Phthalates in Urine (HBM4EU Project)

AnalyteConcentration Range (ng/mL)Satisfactory Performance Rate (%)
Various Phthalate Metabolites0.2 - 13890
Source: HBM4EU Project.[5]

Experimental Protocols

The analysis of this compound typically involves sample preparation followed by instrumental analysis. The following sections detail common methodologies.

Sample Preparation: Liquid-Liquid Extraction for Liquid Samples

This protocol is suitable for aqueous samples such as beverages and water.

  • Sample Collection: Collect 10 mL of the liquid sample.

  • Extraction: Add 10 mL of HPLC-grade hexane to the sample in a separatory funnel.

  • Shaking: Shake vigorously for 2-3 minutes.

  • Phase Separation: Allow the layers to separate.

  • Collection: Collect the upper hexane layer, which contains the phthalates.

  • Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.

Adapted from a method for phthalate analysis in liquid food products.[4]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of phthalates.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is commonly used for phthalate analysis.[2][3]

    • Oven Temperature Program: A programmed temperature ramp is used to separate the different phthalates. A typical program might start at a low temperature (e.g., 60°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, targeting specific ions for the phthalates of interest. A full scan mode can be used for initial identification.[2]

    • Mass Range: Typically scanned from m/z 50 to 500.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of analytical methodologies.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Liquid Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS Data_Processing Data Processing (Quantification & Identification) GC_MS->Data_Processing Report Report Data_Processing->Report Final Report

Figure 1: Experimental workflow for this compound analysis.

Method_Comparison cluster_criteria Performance Criteria cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Robustness Robustness Cost Cost GC_MS GC-MS GC_MS->Sensitivity Good GC_MS->Selectivity High GC_MS->Robustness High GC_MS->Cost Moderate LC_MS_MS LC-MS/MS LC_MS_MS->Sensitivity Very High LC_MS_MS->Selectivity Very High LC_MS_MS->Robustness Moderate LC_MS_MS->Cost High

Figure 2: Logical comparison of common analytical methods for phthalates.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for Phthalate Analysis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phthalates is critical due to their prevalence as environmental contaminants and potential as endocrine disruptors. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for phthalate analysis, offering concentration and purification of these compounds from complex matrices. This guide provides an objective comparison of the analytical performance of various SPE cartridges, supported by experimental data, to aid in the selection of the most appropriate tools for reliable and sensitive phthalate determination.

The choice of SPE sorbent is a pivotal factor influencing the efficiency of phthalate extraction. The diverse physicochemical properties of phthalates, ranging from the more water-soluble low molecular weight compounds to the highly

Evaluating the Antiandrogenic Effects of Isopentyl Pentyl Phthalate Versus Other Phthalates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiandrogenic effects of isopentyl pentyl phthalate (also known as diisopentyl phthalate, DiPeP) and other commonly studied phthalates. The information is compiled from various experimental studies to offer an objective overview supported by quantitative data and detailed methodologies.

Comparative Antiandrogenic Potency

Phthalates exert their antiandrogenic effects through various mechanisms, primarily by antagonizing the androgen receptor (AR) and inhibiting testosterone synthesis (steroidogenesis). The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the potency of this compound with other phthalates.

Table 1: In Vitro Antiandrogenic Activity of Phthalates

This table summarizes the in vitro antiandrogenic activity of various phthalates from androgen receptor (AR) reporter gene assays and steroidogenesis assays. Lower IC50 values indicate higher potency.

PhthalateAssay TypeCell LineEndpointIC50 / Effective ConcentrationReference
This compound (DiPeP) Steroidogenesis AssayRat Fetal TestisTestosterone ProductionSignificant reduction at 125, 250, and 500 mg/kg/day (in vivo exposure, ex vivo measurement)[1]
Di-n-butyl phthalate (DBP)AR Reporter Gene AssayMDA-kb2AR AntagonismEC10, EC25, EC50 values reported for mixtures[2]
Benzyl butyl phthalate (BBP)AR Reporter Gene AssayMDA-kb2AR AntagonismEC10, EC25, EC50 values reported for mixtures[2]
Diethyl phthalate (DEP)AR Reporter Gene AssayMDA-kb2AR AntagonismEC10, EC25, EC50 values reported for mixtures[2]
Di-(2-ethylhexyl) phthalate (DEHP)Steroidogenesis AssayHuman NCI-H295RTestosterone ProductionSignificant inhibition[3]
Mono-(2-ethylhexyl) phthalate (MEHP)Steroidogenesis AssayHuman NCI-H295RTestosterone ProductionSignificant inhibition[3]
Mono-n-butyl phthalate (MBP)Steroidogenesis AssayMA-10 Leydig cellsTestosterone ProductionSimilar potency to MEHP[4][5]
Monomethyl phthalate (MMP)Steroidogenesis AssayMA-10 Leydig cellsTestosterone ProductionPoor inhibitor[4][5]
Monoethyl phthalate (MEP)Steroidogenesis AssayMA-10 Leydig cellsTestosterone ProductionPoor inhibitor[4][5]
Table 2: In Vivo Antiandrogenic Effects of Phthalates (Hershberger Assay)

The Hershberger assay is an in vivo screening method to assess the androgenic and antiandrogenic properties of chemicals. The data below shows the effects of various phthalates on the weights of androgen-dependent tissues in castrated, testosterone-supplemented male rats.

PhthalateDose Range (mg/kg/day)Effect on Ventral Prostate WeightEffect on Seminal Vesicle WeightEffect on Leva Ani-Bulbocavernosus (LABC) Muscle WeightReference
This compound (DiPeP) 1, 10, 100, 300Reduced at ≥10 mg/kg/dayReduced at ≥10 mg/kg/dayNot specified[1]
Di-(2-ethylhexyl) phthalate (DEHP)20, 100, 500Significantly decreased at ≥20 mg/kg/daySignificantly decreased at ≥100 mg/kg/dayDecreased at 500 mg/kg/day[6]
Di-n-butyl phthalate (DBP)20, 100, 500Significantly decreased at ≥20 mg/kg/dayNo significant effectNo significant effect[6]
Butyl benzyl phthalate (BBP)20, 100, 500No significant effectNo significant effectNo significant effect[6]
Di-isononyl phthalate (DINP)20, 100, 500No significant effectSignificantly decreased at ≥20 mg/kg/dayDecreased at 500 mg/kg/day[6]
Di-isodecyl phthalate (DIDP)20, 100, 500Significantly decreased at 500 mg/kg/daySignificantly decreased at 500 mg/kg/dayNo significant effect[6]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate understanding.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phthalate Phthalate Action Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response Phthalate Antiandrogenic Phthalate Phthalate->AR Antagonizes (Blocks Binding)

Fig 1. Androgen Receptor Signaling Pathway and Phthalate Interference.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone StAR, CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD StAR StAR CYP11A1 CYP11A1 HSD3B 3β-HSD CYP17A1 CYP17A1 HSD17B 17β-HSD Phthalate Phthalates (e.g., DiPeP, DEHP) Phthalate->StAR Inhibits Expression Phthalate->CYP11A1 Inhibits Expression Phthalate->CYP17A1 Inhibits Expression

Fig 2. Steroidogenesis Pathway and Inhibition by Phthalates.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation AR_Assay Androgen Receptor (AR) Reporter Gene Assay Potency Comparative Potency Analysis AR_Assay->Potency Determine AR Antagonism (IC50) Steroid_Assay Steroidogenesis Assay (e.g., H295R cells) Steroid_Assay->Potency Measure Testosterone Inhibition (IC50) Hershberger Hershberger Assay (Castrated Male Rats) Potency->Hershberger Antiandrogenic_Effect Confirmation of Antiandrogenic Effect Hershberger->Antiandrogenic_Effect Assess Reduction in Androgen-Dependent Tissue Weights Test_Compound Test Compound (e.g., this compound) Test_Compound->AR_Assay Test_Compound->Steroid_Assay

Fig 3. Workflow for Evaluating Antiandrogenic Compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Androgen Receptor (AR) Reporter Gene Assay

This assay is used to determine if a chemical can inhibit the binding of androgens to the androgen receptor and the subsequent transcriptional activation of a reporter gene.

Objective: To quantify the antagonistic activity of a test compound on the androgen receptor.

Materials:

  • Cell Line: MDA-kb2 human breast cancer cells, which endogenously express the androgen receptor and are stably transfected with an androgen-responsive luciferase reporter gene construct.[2]

  • Culture Medium: L-15 medium supplemented with 10% fetal bovine serum (FBS).

  • Test Compounds: this compound and other phthalates of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Dihydrotestosterone (DHT) or another potent androgen.

  • Antagonist Control: A known AR antagonist (e.g., flutamide).

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega Luciferase Assay System).

  • 96-well plates: For cell culture and assay.

  • Luminometer: To measure luciferase activity.

Procedure:

  • Cell Seeding: Seed MDA-kb2 cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds and controls.

    • The following day, replace the culture medium with fresh medium containing the test compounds at various concentrations, in the presence of a fixed concentration of DHT (e.g., a concentration that gives 80% of the maximum luciferase response).

    • Include wells with DHT alone (positive control), vehicle control, and antagonist control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere.

  • Luciferase Assay:

    • After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel cytotoxicity assay).

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that causes 50% inhibition).

Steroidogenesis Assay

This assay assesses the ability of a compound to inhibit the production of steroid hormones, such as testosterone.

Objective: To determine the effect of a test compound on testosterone synthesis.

Materials:

  • Cell Line: H295R human adrenocortical carcinoma cells or MA-10 mouse Leydig tumor cells. These cells express the key enzymes for steroidogenesis.

  • Culture Medium: DMEM/F12 supplemented with ITS+ (Insulin, Transferrin, Selenium) and serum.

  • Test Compounds: Phthalates of interest dissolved in a suitable solvent.

  • Stimulating Agent: Forskolin or human chorionic gonadotropin (hCG) to stimulate steroidogenesis.

  • Testosterone ELISA Kit: For quantifying testosterone levels in the culture medium.

  • 24- or 48-well plates: For cell culture.

Procedure:

  • Cell Seeding: Plate H295R or MA-10 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Compound Exposure:

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Include a vehicle control.

  • Stimulation: After a pre-incubation period with the test compounds (e.g., 1 hour), add a stimulating agent (e.g., forskolin) to all wells except the negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for steroid hormone production.

  • Sample Collection: Collect the culture medium from each well.

  • Testosterone Quantification: Measure the concentration of testosterone in the collected medium using a testosterone ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the amount of testosterone produced per well and normalize it to the amount of protein or number of cells if necessary.

    • Calculate the percentage of inhibition of stimulated testosterone production for each concentration of the test compound.

    • Generate a concentration-response curve and calculate the IC50 value.

Hershberger Assay

This in vivo assay is the gold standard for screening chemicals for androgenic and antiandrogenic activity.[6][7][8]

Objective: To evaluate the potential of a test substance to act as an androgen antagonist in a living organism.

Materials:

  • Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.

  • Test Compounds: Phthalates of interest.

  • Androgen: Testosterone propionate (TP).

  • Vehicle: Corn oil or other suitable vehicle for administration.

  • Dosing Equipment: Gavage needles and syringes.

  • Analytical Balance: For weighing animals and organs.

Procedure:

  • Acclimation and Surgery:

    • Acclimate the rats for at least 5 days before surgery.

    • Castrate the animals under anesthesia and allow them to recover for 7-10 days.

  • Dosing:

    • Randomly assign the animals to treatment groups (at least 6 animals per group).

    • Treatment groups typically include:

      • Vehicle control (castrated animals receiving only the vehicle).

      • Positive control (castrated animals receiving TP).

      • Test compound groups (castrated animals receiving TP and different doses of the test compound).

    • Administer the test compound daily by oral gavage for 10 consecutive days.

    • Administer TP daily by subcutaneous injection.

  • Necropsy and Organ Weights:

    • On the day after the last dose, euthanize the animals.

    • Carefully dissect and weigh the following androgen-dependent tissues:

      • Ventral prostate

      • Seminal vesicles (with coagulating glands)

      • Levator ani-bulbocavernosus (LABC) muscle

      • Cowper's glands

      • Glans penis

  • Data Analysis:

    • Calculate the relative organ weights (organ weight / body weight).

    • Compare the organ weights of the test compound groups to the positive control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues is considered a positive indication of antiandrogenic activity.

Conclusion

The compiled data indicates that this compound (DiPeP) is a potent antiandrogenic compound, exhibiting significant effects both in vitro by inhibiting testosterone synthesis and in vivo by reducing the size of androgen-dependent tissues.[1] When compared to other phthalates, its potency appears to be in the same range as well-established antiandrogenic phthalates like DEHP and DBP.[6] The provided experimental protocols offer standardized methods for researchers to further investigate the antiandrogenic properties of this compound and other compounds of interest. The visual diagrams of the signaling pathways and experimental workflows serve as a quick reference for understanding the mechanisms of action and the evaluation process. This guide is intended to be a valuable resource for the scientific community in the fields of toxicology, endocrinology, and drug development.

References

A Comparative Analysis of Isopentyl Pentyl Phthalate and Di-n-butyl Phthalate in Developmental Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of developmental and reproductive toxicology, the assessment of phthalates remains a critical area of research due to their widespread use as plasticizers and their potential endocrine-disrupting properties. This guide provides a detailed comparison of the developmental toxicity of two such compounds: isopentyl pentyl phthalate, commonly referred to as diisopentyl phthalate (DiPeP), and di-n-butyl phthalate (DBP). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative toxicities and mechanisms of action.

Quantitative Toxicological Data

The following tables summarize key quantitative data from developmental toxicity studies of DiPeP and DBP, focusing on no-observed-adverse-effect levels (NOAELs), lowest-observed-adverse-effect levels (LOAELs), and specific developmental endpoints.

Table 1: Developmental Toxicity of Diisopentyl Phthalate (DiPeP)

SpeciesExposure Route & DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Developmental Effects Observed at LOAELReference
Rat (Wistar)Oral (gavage), Gestation Day 10 to Postnatal Day 21110Reduced weight of seminal vesicles. At higher doses (300 mg/kg/day), reduced anogenital distance was observed.[1]
Zebrafish (Danio rerio)Aqueous, 96 hours post-fertilization-0.125 mg/LEmbryo-larval malformations and mortality.[2][3]

Table 2: Developmental Toxicity of Di-n-butyl Phthalate (DBP)

SpeciesExposure Route & DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Developmental Effects Observed at LOAELReference
Rat (Sprague-Dawley)Oral (diet), Gestation Day 15 to Postnatal Day 21< 20 ppm (approx. 1.5 mg/kg/day)20 ppm (approx. 1.5 mg/kg/day)Reduction of testicular spermatocyte development; degeneration and atrophy of mammary gland alveoli in males.[4]
Rat (Wistar)Oral (diet), Gestation Days 11-21331555Decreased anogenital distance in male fetuses; increased incidence of undescended testes.[5]
RatOral (gavage)52-Decreased epididymal sperm counts.[6]
RatOral (gavage), Gestation Days 7-9 or 13-15-750Increased postimplantation loss and fetal malformations (vertebral and rib deformities, cleft palate).[7]
MousePaternal Oral Exposure, 8 weeks-500Growth retardation in pups; disturbed sex ratio of offspring; delayed female sexual maturation.[8]
Zebrafish (Danio rerio)Aqueous, 96 hours-0.062 mg/LMortality and embryo malformations.[2][3]

Experimental Protocols

Rat Developmental and Reproductive Toxicity Study (General Protocol)

This protocol is a generalized representation based on common methodologies cited in the referenced studies for both DiPeP and DBP.[1][4][5]

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used. Animals are acclimated to laboratory conditions before the study begins.

  • Mating: Virgin females are mated with proven male breeders. The day of vaginal plug detection or sperm in a vaginal smear is designated as Gestation Day (GD) 0.

  • Dosing: The test compound (DiPeP or DBP) is administered to pregnant dams, usually via oral gavage or mixed in the diet. Dosing typically covers critical periods of organogenesis and reproductive development, for instance, from GD 10 to Postnatal Day (PND) 21. A vehicle control group (e.g., canola oil) is always included.

  • Observations (Dams): Maternal body weight, food and water consumption, and clinical signs of toxicity are monitored throughout gestation and lactation.

  • Observations (Offspring):

    • Anogenital Distance (AGD): Measured in male and female pups on PND 1 or 2 to assess for antiandrogenic effects.

    • Nipple Retention: The number of nipples is counted in male pups at a specific age (e.g., PND 14), as nipple development is normally suppressed by androgens.

    • Pubertal Onset: Monitored in males (preputial separation) and females (vaginal opening).

    • Organ Weights: At necropsy, reproductive organs (testes, epididymides, seminal vesicles, prostate) and other organs (liver, kidneys, pituitary) are weighed.

    • Histopathology: Tissues, particularly from the reproductive tract, are examined microscopically for abnormalities.

    • Sperm Analysis: For adult male offspring, sperm count, motility, and morphology are assessed.

  • Hormone Analysis: Blood samples may be collected from fetuses or adult offspring to measure hormone levels, such as testosterone.

  • Gene Expression Analysis: Tissues like the fetal testis can be analyzed for changes in the expression of genes involved in steroidogenesis (e.g., Star, Cyp11a1, Cyp17a1) using techniques like RT-qPCR.[1]

Zebrafish Embryo Toxicity Test (FET)

This protocol is based on methodologies used in comparative studies of DiPeP and DBP.[2][3][9]

  • Animal Model: Zebrafish (Danio rerio) embryos are used due to their rapid external development and transparency.

  • Exposure: Fertilized embryos are placed in multi-well plates containing embryo medium with varying concentrations of the test substance (DiPeP, DBP, or a mixture) and a solvent control.

  • Duration: Exposure typically lasts for 96 hours post-fertilization (hpf).

  • Endpoints:

    • Mortality: The number of dead embryos/larvae is recorded at specific time points (e.g., 24, 48, 72, 96 hpf).

    • Malformations: The presence of developmental abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects is assessed under a microscope.

  • Data Analysis: The median lethal concentration (LC50) and effective concentration for malformations (EC50) are calculated.

Signaling Pathways and Experimental Workflows

Phthalate-Induced Antiandrogenic Effects

Phthalates like DBP and DiPeP are known to exert their developmental toxicity, particularly on the male reproductive system, through an antiandrogenic mechanism. This involves the disruption of fetal testicular testosterone synthesis.

Caption: Phthalate antiandrogenic mechanism in male development.

Typical Developmental Toxicity Study Workflow

The following diagram illustrates the general workflow for an in vivo developmental toxicity study in rodents.

G Start Start: Study Design Acclimation Animal Acclimation Start->Acclimation Mating Mating & Gestation Day 0 Confirmation Acclimation->Mating Dosing Dosing of Pregnant Dams (e.g., GD 6-20) Mating->Dosing MaternalMonitoring Maternal Monitoring (Weight, Clinical Signs) Dosing->MaternalMonitoring Parturition Parturition & Litter Evaluation Dosing->Parturition MaternalMonitoring->Parturition PostnatalDosing Postnatal Dosing (During Lactation) Parturition->PostnatalDosing PupEvaluation Pup Evaluation (AGD, Weight, Viability) Parturition->PupEvaluation Weaning Weaning (PND 21) PostnatalDosing->Weaning PupEvaluation->Weaning F1_Growth F1 Generation Growth & Puberty Assessment Weaning->F1_Growth F1_Necropsy F1 Necropsy & Terminal Endpoints F1_Growth->F1_Necropsy DataAnalysis Data Analysis & Reporting F1_Necropsy->DataAnalysis End End: Toxicity Profile DataAnalysis->End

Caption: Workflow for a rodent developmental toxicity study.

Comparative Discussion

Both DiPeP and DBP exhibit significant developmental and reproductive toxicity, primarily through an antiandrogenic mode of action.[1][10] The data suggest that both compounds can induce what is known as the "phthalate syndrome" in male rats, characterized by a constellation of effects including reduced anogenital distance, nipple retention, and malformations of the reproductive tract.[1]

Comparative studies in zebrafish indicate that DBP is more toxic than DiPeP, causing mortality and malformations at lower concentrations.[2][3] In these studies, a mixture of DBP and DiPeP was found to be more toxic than either compound alone, suggesting a potential for synergistic effects.[3]

In rats, DiPeP has been shown to reduce the weight of seminal vesicles at a LOAEL of 10 mg/kg/day.[1] DBP demonstrates effects at even lower doses, with testicular and mammary gland changes observed in male offspring at dietary concentrations equivalent to approximately 1.5 mg/kg/day.[4] Studies on DBP have documented a wider range of malformations, including cleft palate and skeletal abnormalities, when administered during specific windows of gestation.[5][7]

The mechanism for both phthalates involves the downregulation of key genes and proteins responsible for testosterone synthesis in the fetal testis, such as StAR, CYP11A1, and CYP17A1.[1] This reduction in fetal testosterone disrupts the normal androgen-dependent development of the male reproductive system.

References

Comparative study of phthalate migration from different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the migration of phthalates from common polymers, supported by experimental data and detailed methodologies.

The migration of phthalates, a class of synthetic chemicals widely used as plasticizers, from polymer matrices into surrounding environments is a significant concern, particularly in the pharmaceutical and food industries where product safety and purity are paramount. This guide provides an objective comparison of phthalate migration from different polymer matrices, including polyvinyl chloride (PVC), polyethylene terephthalate (PET), polypropylene (PP), and polyethylene (PE). The information presented is supported by experimental data from various studies, offering researchers and drug development professionals a consolidated resource to inform material selection and risk assessment.

Comparative Analysis of Phthalate Migration

The extent of phthalate migration is influenced by a multitude of factors, including the type of polymer, the specific phthalate, the nature of the contacting medium (food simulant), temperature, and contact time. The following tables summarize quantitative data from various studies, providing a comparative overview of phthalate migration from different polymer matrices.

Table 1: Migration of Di(2-ethylhexyl) phthalate (DEHP)
Polymer MatrixFood SimulantTemperature (°C)Contact TimeMigrated DEHP ConcentrationReference
PVCFatty (50% ethanol)--High overall migration, exceeded legal limits in some cases[1]
PVCAqueous (10% ethanol)--Lower migration compared to fatty simulant[1]
PVCAcetic (3% acetic acid)--Lower migration compared to fatty simulant[1]
PVCBlood--High migration rate[2]
PETDistilled Water4010 daysNot Detected[3]
PET3% Acetic Acid4010 daysNot Detected[3]
PET15% Ethanol4010 daysNot Detected[3]
PPAqueous (pH 3)Heated (5 min)5 min159.8 ± 21.1 µg/L[4]
PPAqueous (pH 5)Heated (1 min)1 min33.3 ± 21.1 µg/L[4]
Textile PackagingMeat Product428 days14.66 - 28.20 mg/kg[5]
Table 2: Migration of Dibutyl phthalate (DBP)
Polymer MatrixFood SimulantTemperature (°C)Contact TimeMigrated DBP ConcentrationReference
PPAqueous (pH 3)Not heated-66.1 ± 3.9 µg/L[4]
PPAqueous (pH 3)Heated (5 min)5 min104.9 ± 3.6 µg/L[4]
PPAqueous (pH 5)Heated (1 min)1 min10.2 ± 3.3 µg/L[4]
Plastic ContainersUltrapure WaterMicrowave1-30 min[6]
Textile PackagingMeat Product428 days3.37 - 11.11 mg/kg[5]

Key Factors Influencing Phthalate Migration

Several critical factors govern the rate and extent of phthalate migration from polymer matrices. Understanding these factors is essential for predicting and controlling the potential for product contamination.

  • Polymer Type: The chemical structure and morphology of the polymer play a crucial role. For instance, PVC, which often contains high concentrations of plasticizers that are not chemically bound to the polymer chain, generally exhibits higher phthalate migration compared to polymers like PET.[2][7]

  • Phthalate Type: The molecular weight and structure of the phthalate itself influence its mobility within the polymer matrix. Lower molecular weight phthalates, such as DBP, tend to migrate more readily than higher molecular weight phthalates like DEHP.

  • Nature of Contacting Medium (Food Simulant): The polarity and chemical composition of the medium in contact with the polymer significantly impact migration. Fatty or lipophilic media generally lead to higher migration of lipophilic phthalates like DEHP.[1] Aqueous and acidic media typically result in lower migration levels.[1][4]

  • Temperature: Increased temperature accelerates the diffusion of phthalates within the polymer matrix, leading to higher migration rates.[8] This is a critical consideration for applications involving heat treatment or storage at elevated temperatures.

  • Contact Time: As the duration of contact between the polymer and the surrounding medium increases, so does the extent of phthalate migration.[5]

Experimental Protocols

The following section outlines a general methodology for conducting phthalate migration studies, based on protocols described in the cited literature.

Materials and Reagents
  • Polymer Samples: Films or containers of the desired polymer matrices (e.g., PVC, PET, PP, PE).

  • Food Simulants:

    • Aqueous/Acidic: 10% (v/v) ethanol, 3% (w/v) acetic acid.[1]

    • Fatty: 50% (v/v) ethanol, olive oil, or other fatty food simulants.[1]

    • Other: Distilled water, specific food products (e.g., meat).[5][6]

  • Phthalate Standards: Certified reference standards of the phthalates of interest (e.g., DEHP, DBP).

  • Solvents: High-purity solvents for extraction and analysis (e.g., hexane, acetonitrile, methanol).

  • Apparatus: Glassware (e.g., beakers, flasks), incubator or oven for controlled temperature studies, analytical balance, ultrasonic bath.

Migration Experiment Procedure
  • Sample Preparation: Cut the polymer samples into specific dimensions to ensure a consistent surface area-to-volume ratio with the food simulant. Clean the samples to remove any surface contaminants.

  • Exposure: Immerse the prepared polymer samples in the selected food simulant within a glass container. The ratio of the surface area of the plastic to the volume of the simulant should be controlled and recorded.

  • Incubation: Place the containers in an incubator or oven at the desired temperature for a specified period.[3] The duration can range from minutes to several days or weeks, depending on the study's objectives.[5][6]

  • Sample Collection: After the incubation period, carefully remove the polymer sample from the food simulant. The food simulant, now containing any migrated phthalates, is collected for analysis.

Analytical Quantification
  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) on the food simulant to isolate and concentrate the phthalates.[3]

  • Analysis: Analyze the extracted samples using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[1][5][8]

  • Quantification: Determine the concentration of each phthalate in the food simulant by comparing the analytical response to a calibration curve generated from the phthalate standards.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and influencing factors in phthalate migration studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Migration Experiment cluster_analysis Analysis Polymer_Sample Polymer Sample (PVC, PET, PP, PE) Exposure Exposure of Polymer to Simulant Polymer_Sample->Exposure Food_Simulant Food Simulant (Aqueous, Fatty, etc.) Food_Simulant->Exposure Incubation Controlled Incubation (Temperature & Time) Exposure->Incubation Extraction Phthalate Extraction (LLE or SPE) Incubation->Extraction Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Quantification Quantification of Migrated Phthalates Analysis->Quantification

Caption: Experimental workflow for determining phthalate migration from polymer matrices.

Influencing_Factors cluster_factors Key Influencing Factors Phthalate_Migration Phthalate Migration Polymer_Type Polymer Matrix Type (e.g., PVC, PET) Polymer_Type->Phthalate_Migration Phthalate_Type Phthalate Properties (e.g., Molecular Weight) Phthalate_Type->Phthalate_Migration Simulant_Nature Contact Medium (Aqueous vs. Fatty) Simulant_Nature->Phthalate_Migration Temperature Temperature Temperature->Phthalate_Migration Contact_Time Contact Time Contact_Time->Phthalate_Migration

References

Safety Operating Guide

Proper Disposal of Isopentyl Pentyl Phthalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of isopentyl pentyl phthalate, a substance recognized for its reproductive toxicity and as a significant environmental hazard.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is imperative to be familiar with the immediate safety protocols. This compound is classified as a substance that may damage fertility or the unborn child and is very toxic to aquatic life.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the area.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to soak up the spilled chemical.[1]

  • Collect: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

Operational and Disposal Plan

The disposal of this compound must be conducted in strict accordance with local, regional, national, and international regulations.[1] Do not dispose of this chemical with regular laboratory or household trash.[1]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated labware, PPE, and spill cleanup materials) in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

    • The primary recommended method for the disposal of phthalates is high-temperature incineration at a permitted hazardous waste facility.

Quantitative Data Summary

Regulation/DirectivePhthalates Covered (Examples)Concentration Limit in ProductsJurisdiction
REACH (Annex XVII)DEHP, DBP, BBP, DIBP≤ 0.1% by weight (individually or in combination) in plasticized materials in articlesEuropean Union
Cosmetics Products RegulationDBP, DEHP, BBP, and othersProhibited in cosmetic productsEuropean Union
Toy Safety DirectiveVarious phthalatesRestricted in toys and childcare articlesEuropean Union
Consumer Product Safety Improvement Act (CPSIA)DEHP, DBP, BBP, DINP, and others≤ 0.1% in children's toys and certain childcare articlesUnited States

Experimental Protocol: Laboratory-Scale Degradation via Base-Catalyzed Hydrolysis

This protocol outlines a method for the degradation of small quantities of this compound in a laboratory setting. This procedure should only be performed by trained personnel in a properly equipped fume hood.

Objective: To hydrolyze this compound into phthalic acid and its corresponding alcohols (isopentyl alcohol and pentyl alcohol), which may be less hazardous and more amenable to subsequent disposal.

Materials:

  • This compound waste

  • Ethanol

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • pH paper or pH meter

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Appropriate glassware for extraction and separation

  • Waste containers for aqueous and organic waste

Procedure:

  • Preparation of Reagents:

    • Prepare a 2 M solution of NaOH in 95% ethanol. Carefully dissolve the NaOH pellets in ethanol under stirring. This reaction is exothermic.

  • Reaction Setup:

    • In a round-bottom flask, add the this compound waste.

    • For every 1 gram of phthalate, add 20 mL of the 2 M ethanolic NaOH solution.

    • Add a magnetic stir bar to the flask.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

    • Place the apparatus in a heating mantle on a stir plate.

  • Hydrolysis:

    • Heat the mixture to a gentle reflux and maintain for 2-3 hours with continuous stirring. This will facilitate the saponification (hydrolysis) of the ester bonds.

  • Neutralization and Product Separation:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully add concentrated HCl to the mixture with stirring until the pH is acidic (pH ~2). This will precipitate the phthalic acid.

    • The isopentyl and pentyl alcohols will be present in the solution.

    • Separate the precipitated phthalic acid by filtration.

    • The remaining filtrate contains the alcohols and salts.

  • Waste Handling:

    • The precipitated phthalic acid should be collected as solid hazardous waste.

    • The filtrate containing the alcohols should be collected as liquid hazardous waste.

    • All collected waste streams must be disposed of through a licensed hazardous waste contractor.

Disposal Workflow

G cluster_0 Initial Handling & Collection cluster_1 Interim Storage cluster_2 Final Disposition A This compound Waste Generated B Wear Appropriate PPE A->B C Collect in Labeled, Sealed Hazardous Waste Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Use Secondary Containment D->E F Contact EHS or Licensed Waste Contractor E->F G Provide Safety Data Sheet (SDS) F->G H Transport to Permitted Hazardous Waste Facility G->H I High-Temperature Incineration H->I

References

Essential Safety and Logistical Information for Handling Isopentyl Pentyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE: This document provides critical safety protocols and logistical procedures for the handling and disposal of Isopentyl pentyl phthalate (CAS No. 776297-69-9). All personnel must adhere to these guidelines to ensure a safe laboratory environment.

This compound is recognized as a reproductive toxin and poses a significant hazard to aquatic life.[1] Strict adherence to the following personal protective equipment (PPE) guidelines, operational plans, and disposal procedures is mandatory.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any new or modified procedure involving this compound to ensure the adequacy of the selected PPE.

Eye and Face Protection:

EquipmentStandardUse Case
Safety Glasses with Side ShieldsANSI Z87.1 / EN 166Minimum requirement for all handling procedures.
Chemical Splash GogglesANSI Z87.1 / EN 166Required when there is a risk of splashing.
Face ShieldANSI Z87.1 / EN 166To be worn in conjunction with safety goggles during procedures with a high risk of splashing or aerosol generation.

Skin Protection:

Due to a lack of specific breakthrough time data for this compound, the selection of glove material should be based on data for structurally similar phthalates and general chemical resistance guidance. It is crucial to consult the glove manufacturer for specific recommendations and to inspect gloves for any signs of degradation before and during use.[1]

EquipmentMaterialThicknessBreakthrough TimeUse Case
GlovesNitrile Rubber> 0.11 mmNot Specified¹Incidental contact, small quantities.
GlovesButyl Rubber> 0.3 mmNot Specified¹Direct or prolonged contact, large quantities.
Protective ClothingChemically resistant lab coat or coverallsN/AN/ARequired for all handling procedures.
Disposable ClothingRecommendedN/AN/ARecommended to avoid cross-contamination.[2]

¹While specific breakthrough times for this compound are not available, nitrile and butyl rubber gloves generally offer good resistance to phthalates.[3]

Respiratory Protection:

The selection of respiratory protection depends on the potential for airborne exposure. An exposure assessment is recommended to determine the appropriate level of respiratory protection.[2]

EquipmentTypeUse Case
Air-Purifying Respirator (APR)Half-mask or full-facepiece with organic vapor cartridges and P100 particulate filters (or equivalent ABEK cartridges).For use in well-ventilated areas where exposure levels are not expected to exceed the respirator's assigned protection factor. A full-facepiece provides the additional benefit of eye protection.
Powered Air-Purifying Respirator (PAPR)Loose-fitting hood or helmet with organic vapor cartridges and HEPA filters.Offers a higher level of protection and may be more comfortable for extended use.
Self-Contained Breathing Apparatus (SCBA)Positive-pressure, full-facepiece.Required for emergency situations, spills, or in poorly ventilated areas where exposure concentrations are unknown or may be high.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Donning PPE:

  • Inspect all PPE for damage before use.

  • Don protective clothing (lab coat or coveralls).

  • Don respiratory protection, if required, and perform a user seal check.

  • Don eye and face protection.

  • Don gloves, ensuring they overlap the sleeves of the protective clothing.

3. Handling the Chemical:

  • Handle this compound in the smallest quantities feasible for the experiment.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of aerosols.[1]

  • Keep containers tightly closed when not in use.

  • Use compatible materials for containers and transfer equipment (e.g., glass, stainless steel). Avoid plastics that can be plasticized by phthalates.

4. Doffing PPE:

  • Remove gloves first, using a technique that avoids touching the outside of the gloves with bare hands.

  • Remove protective clothing, turning it inside out as it is removed.

  • Remove eye and face protection.

  • Remove respiratory protection.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Disposal Plan: Step-by-Step Waste Management

This compound is very toxic to aquatic life and should be disposed of as hazardous waste.[1] Do not dispose of this chemical down the drain or in general waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound (including residues, contaminated labware, and PPE) in a designated, clearly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling:

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Reproductive Toxin," "Environmental Hazard").

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Provide the waste hauler with a copy of the Safety Data Sheet (SDS) for this compound.

Experimental Workflow Diagram

PPE_Workflow PPE Selection and Handling Workflow for this compound cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess_Risk Assess Risk of Exposure (Quantity, Duration, Aerosolization) Check_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Assess_Risk->Check_Controls Review_SDS Review Safety Data Sheet (SDS) Review_SDS->Assess_Risk Select_Gloves Select Gloves (Nitrile or Butyl Recommended) Check_Controls->Select_Gloves Select_Eye_Face Select Eye/Face Protection (Goggles +/- Face Shield) Check_Controls->Select_Eye_Face Select_Body Select Body Protection (Lab Coat/Coveralls) Check_Controls->Select_Body Select_Respiratory Determine Respiratory Protection (APR, PAPR, or SCBA) Check_Controls->Select_Respiratory Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle Chemical Safely in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Segregate_Waste Segregate as Hazardous Waste Doff_PPE->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store Waste in Designated Area Label_Container->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal

Caption: PPE Selection and Handling Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.